3-Aminocyclobutanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Aminocyclobutanol: A Technical Guide to a Versatile Scaffolding Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological and pharmacokinetic properties is perpetual. Among these, strained carbocyclic systems have garnered significant interest. 3-Aminocyclobutanol, a bifunctional cycloalkane, has emerged as a particularly valuable building block. Its unique three-dimensional structure and the stereochemical relationship between its amino and hydroxyl groups offer a powerful tool for navigating and optimizing chemical space. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, tailored for professionals engaged in chemical research and drug discovery.
Molecular Structure and Stereochemistry: The Foundation of Function
The cyclobutane ring of this compound is not planar but exists in a puckered conformation to alleviate torsional strain.[1][2] This inherent three-dimensionality is a key feature that medicinal chemists leverage to create non-planar molecules, which often exhibit improved binding affinities and solubility profiles compared to their flat, aromatic counterparts.[1]
The positioning of the amino and hydroxyl groups at the 1 and 3 positions gives rise to two diastereomers: cis-3-aminocyclobutanol and trans-3-aminocyclobutanol. The spatial orientation of these functional groups is critical, as it dictates how a molecule can interact with a biological target. The ability to selectively synthesize either the cis or trans isomer allows for precise control over the pharmacophore's geometry, which is crucial for structure-activity relationship (SAR) studies.[3]
Caption: Chemical structures of cis- and trans-3-aminocyclobutanol.
Physicochemical Properties
The physicochemical properties of this compound and its common salt form are summarized below. These properties are fundamental for its application in synthesis and drug formulation.
| Property | Value | Source |
| Molecular Formula | C4H9NO | [4] |
| Molecular Weight | 87.12 g/mol | [4] |
| Appearance | Varies (often supplied as hydrochloride salt) | N/A |
| Melting Point | Data not consistently available for free base | N/A |
| Boiling Point | Data not consistently available for free base | N/A |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
| pKa (amine) | ~9-10 (estimated) | General Knowledge |
| pKa (alcohol) | ~16-18 (estimated) | General Knowledge |
Note: Properties can vary depending on the isomeric form and whether it is the free base or a salt.
Synthesis of this compound Stereoisomers
The controlled synthesis of the cis and trans isomers of this compound is crucial for their application in medicinal chemistry. Various synthetic routes have been developed, often starting from commercially available cyclobutane derivatives.
A General Synthetic Approach
A common strategy involves the reduction of a 3-aminocyclobutanone precursor, where the choice of reducing agent can influence the stereochemical outcome. Another approach is the stereospecific conversion of one isomer to another, for instance, via a Mitsunobu reaction.[5]
Example Protocol: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction [5]
This protocol outlines a conceptual pathway based on established chemical transformations.
-
Starting Material: cis-3-(Dibenzylamino)cyclobutanol. The dibenzyl groups serve as protecting groups for the amine.
-
Mitsunobu Reaction: The cis-alcohol is treated with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (PPh3), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with an inversion of stereochemistry at the alcohol-bearing carbon, converting the cis-alcohol to a trans-ester.
-
Hydrolysis: The resulting trans-ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield trans-3-(dibenzylamino)cyclobutanol.
-
Deprotection: The dibenzyl protecting groups are removed via catalytic hydrogenation (e.g., using palladium on carbon or palladium hydroxide with a hydrogen source) to afford the final product, trans-3-aminocyclobutanol.[5]
Caption: Conceptual workflow for the synthesis of trans-3-aminocyclobutanol.
Key Reactions and Reactivity
The bifunctional nature of this compound allows for a wide range of chemical transformations:
-
N-Acylation/Alkylation: The primary amine is readily acylated or alkylated to introduce various substituents.
-
O-Alkylation/Esterification: The hydroxyl group can be converted to ethers or esters.
-
Bifunctional Derivatization: Both the amino and hydroxyl groups can be functionalized, allowing for the creation of constrained linkers or complex scaffolds.
The reactivity of these functional groups is generally predictable, following standard organic chemistry principles. However, the strained cyclobutane ring can influence reaction rates and regioselectivity in some cases.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of the cyclobutane ring make it a valuable motif in drug design.[1][6] It can act as a conformationally restricted linker, a bioisosteric replacement for other groups, and a means to access three-dimensional chemical space.[3]
Advantages of Incorporating a Cyclobutane Ring:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring limits the molecule's conformational freedom, which can reduce the entropic penalty upon binding to a biological target and lead to increased potency.[2][3]
-
Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is often more resistant to metabolic degradation, potentially extending a drug's half-life.[1][3]
-
Vectorial Orientation of Substituents: The defined stereochemistry of 1,3-disubstituted cyclobutanes allows for precise positioning of pharmacophoric groups to optimize interactions with a target.[1][3]
-
Bioisosterism: The cyclobutane ring can serve as a non-classical bioisostere for other functionalities, such as gem-dimethyl groups or even aromatic rings, to modulate physicochemical properties like lipophilicity and solubility.[1][3]
This compound and its derivatives have been incorporated into a variety of drug candidates targeting different therapeutic areas, including antivirals, anticancer agents, and treatments for neurological disorders.[1][6]
Spectroscopic Analysis and Characterization
Standard spectroscopic techniques are used to characterize this compound and its derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and determining the stereochemistry (cis or trans) of the molecule. The coupling constants between protons on the cyclobutane ring can provide valuable information about their relative orientation.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, with characteristic broad peaks for the O-H and N-H stretches (typically in the 3200-3500 cm-1 region) and C-O and C-N stretching vibrations at lower wavenumbers.[8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.[4]
Safety and Handling
This compound, particularly in its hydrochloride salt form, is classified as an irritant.[9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10]
Recommended Safety Precautions: [9][10][11]
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, vapors, or mists.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
Always consult the material safety data sheet (MSDS) before handling this compound.[9][11][12]
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its inherent conformational rigidity, stereochemical diversity, and bifunctional nature provide medicinal chemists with a valuable tool to design novel therapeutics with improved pharmacological profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C4H9NO) [pubchemlite.lcsb.uni.lu]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Stereoselective Synthesis of cis-3-Aminocyclobutanol
Abstract
The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, conferring unique conformational constraints and metabolic stability to drug candidates. Among its derivatives, cis-3-aminocyclobutanol stands out as a critical building block, prized for its rigid structure and the specific spatial orientation of its amino and hydroxyl functional groups.[1] This guide provides a comprehensive overview of the prevailing synthetic strategies for accessing this valuable intermediate, with a focus on achieving high diastereoselectivity. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer field-proven insights for troubleshooting and optimization, aimed at researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of the cis-3-Aminocyclobutanol Scaffold
The synthesis of small, strained ring systems like cyclobutanes presents inherent challenges due to ring strain and the need for precise stereochemical control. The cis-1,3-disubstituted pattern of 3-aminocyclobutanol is particularly sought after, as the defined spatial relationship between the amine and alcohol moieties allows for specific interactions with biological targets, such as enzymes and receptors.[1] This structure is a key component in a range of therapeutic agents, including inhibitors and modulators of biological pathways.[2] Consequently, the development of robust, scalable, and stereoselective synthetic routes to cis-3-aminocyclobutanol is of paramount importance to the pharmaceutical industry. This document focuses on the most reliable and widely adopted methodology: the diastereoselective reduction of a 3-(protected-amino)cyclobutanone precursor.
Core Synthetic Strategy: Diastereoselective Ketone Reduction
The most effective and controllable pathway to cis-3-aminocyclobutanol hinges on the reduction of a carbonyl group on the cyclobutane ring. The stereochemical outcome of this reduction is dictated by the facial selectivity of hydride attack, which can be expertly manipulated through the strategic choice of reagents, protecting groups, and reaction conditions.
The Principle of Facial Selectivity in Cyclobutanones
The reduction of a 3-substituted cyclobutanone can, in principle, yield two diastereomers: cis and trans. The preferred outcome is governed by the direction from which the hydride reagent attacks the carbonyl.
-
Attack anti to the C3 substituent: The hydride approaches from the face opposite to the existing amino group. This is generally the less sterically hindered pathway, leading to the formation of the cis-alcohol .
-
Attack syn to the C3 substituent: The hydride approaches from the same face as the amino group. This pathway is typically more sterically encumbered and leads to the trans-alcohol .
Achieving high cis-selectivity, therefore, becomes a matter of maximizing the steric bias to favor the anti-facial attack.
The Critical Role of the Amine Protecting Group
Direct reduction of 3-aminocyclobutanone is often complicated by the reactivity of the free amine. Therefore, a protecting group strategy is essential. The choice of protecting group is not merely a formality; its steric bulk is a key determinant of diastereoselectivity. A large protecting group, such as the tert-butoxycarbonyl (Boc) group, significantly enhances the steric hindrance on the syn-face of the molecule, effectively blocking that trajectory for the incoming hydride and promoting the desired anti-attack.[3]
Recommended Synthetic Workflow
The following multi-step sequence represents a validated and reliable approach for the synthesis of cis-3-aminocyclobutanol.
Figure 1: High-level workflow for the synthesis of cis-3-Aminocyclobutanol.
Key Experimental Protocol: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone
This protocol details the critical reduction step, which is the cornerstone of the entire synthesis for achieving high cis-diastereoselectivity.[3]
Materials & Setup:
-
Substrate: 3-(tert-butoxycarbonylamino)cyclobutanone
-
Reducing Agent: Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in Tetrahydrofuran (THF)
-
Solvent: Anhydrous THF
-
Apparatus: Flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to maximize diastereoselectivity.[3]
-
Reagent Addition: Slowly add 1.5 equivalents of the Lithium tri-tert-butoxyaluminum hydride solution dropwise to the cooled substrate solution over a period of 20-30 minutes. A rapid addition can lead to a temperature increase and a decrease in selectivity.
-
Reaction Monitoring: Stir the reaction mixture vigorously at -78 °C. Monitor the consumption of the starting material using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it slowly at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and continue stirring until two clear layers form. Separate the layers and extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product, cis-3-(Boc-amino)cyclobutanol, can be purified further by flash column chromatography on silica gel.[3]
Mechanistic Rationale for cis-Selectivity
The high degree of cis-selectivity achieved with a bulky reducing agent like LiAl(OtBu)₃H is a direct consequence of sterics. The large tert-butoxy groups on the aluminum hydride complex, combined with the bulky Boc-protecting group on the C3 position of the cyclobutanone, create a highly crowded environment. The path of least resistance for the incoming hydride is from the face opposite (anti) to the Boc-amino substituent, leading preferentially to the cis-alcohol product.
Figure 2: Logical diagram illustrating the steric influence on the stereochemical outcome of the reduction.
Data Summary & Method Comparison
The choice of reducing agent has a profound impact on the diastereomeric ratio of the product. The following table summarizes typical outcomes.
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical cis:trans Ratio | Key Insight |
| LiAl(OtBu)₃H | THF | -78 | >95:5 | Highly Recommended for cis . The steric bulk is ideal for maximizing anti-facial attack.[3] |
| NaBH₄ | Methanol | 0 to RT | ~70:30 to 85:15 | Less selective due to smaller size. Offers a cheaper but less effective alternative. |
| L-Selectride® | THF | -78 | >90:10 | Another effective bulky reagent, can provide high cis-selectivity. |
| Ketoreductase (KRED) | Buffer/Solvent | RT | ~2:98 | Used for trans . Biocatalysis offers an excellent route to the opposite (trans) diastereomer.[4] |
Troubleshooting & Optimization
Even with a robust protocol, challenges such as low diastereoselectivity can arise. The following guide addresses common issues.[3]
Figure 3: Troubleshooting logic for addressing poor diastereoselectivity in the reduction step.
Conclusion
The stereoselective synthesis of cis-3-aminocyclobutanol is a critical capability for modern pharmaceutical development. The most reliable and field-proven method involves the low-temperature reduction of a 3-(Boc-amino)cyclobutanone precursor using a sterically bulky hydride reagent such as Lithium tri-tert-butoxyaluminum hydride. This approach consistently delivers high diastereoselectivity for the desired cis isomer. By understanding the mechanistic principles of facial selectivity and carefully controlling reaction parameters, researchers can efficiently produce this valuable building block for incorporation into next-generation therapeutics.
References
- 1. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]
- 2. cis-3-Aminocyclohexanol hydrochloride | 124555-44-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of trans-3-Aminocyclobutanol: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, the cyclobutane ring has emerged as a privileged motif, prized for its ability to impart conformational rigidity and metabolic stability to bioactive molecules.[1] This strained four-membered ring system serves as a versatile building block, enabling the exploration of unique chemical space and the development of next-generation therapeutics.
This guide focuses on a particularly valuable derivative: trans-3-aminocyclobutanol. This small, functionalized carbocycle is a key intermediate in the synthesis of a range of pharmaceutically active compounds, notably as a component of Janus kinase (JAK) inhibitors, which are at the forefront of treating autoimmune diseases and certain cancers.[2][3][4] The trans stereochemistry of the amino and hydroxyl groups is often crucial for biological activity, presenting a significant challenge and a key focus of synthetic efforts.
This document provides an in-depth technical overview of the core strategies for the stereoselective synthesis of trans-3-aminocyclobutanol, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for validated synthetic routes, and offer insights into the practical considerations for each approach.
Navigating the Synthetic Landscape: Core Strategies for trans-Stereocontrol
The primary challenge in the synthesis of 3-aminocyclobutanols lies in controlling the diastereoselectivity to favor the desired trans isomer. Standard hydride reduction of 3-aminocyclobutanone precursors often preferentially yields the cis isomer due to steric hindrance, where the hydride attacks from the face opposite to the substituent.[5][6][7][8] Therefore, specialized strategies are required to achieve high trans selectivity. Two principal and highly effective methods have emerged: biocatalytic reduction and stereochemical inversion via the Mitsunobu reaction.
Biocatalytic Reduction: Harnessing Enzymes for Precise Stereocontrol
The use of ketoreductases (KREDs) has revolutionized the synthesis of chiral alcohols, offering unparalleled stereoselectivity.[9] In the context of trans-3-aminocyclobutanol synthesis, KREDs can selectively reduce a protected 3-aminocyclobutanone to the corresponding trans-alcohol with high diastereomeric excess.[10]
The high diastereoselectivity of KREDs stems from the specific orientation of the substrate within the enzyme's active site. The enzyme preorganizes the ketone and the hydride source (typically from a cofactor like NADPH or NADH) in a way that favors hydride delivery to one specific face of the carbonyl group, leading to the formation of the trans product. The choice of the protecting group on the amine is crucial, as it influences the binding of the substrate in the active site. The tert-butoxycarbonyl (Boc) group is commonly employed.
Diagram: Biocatalytic Synthesis of trans-3-(Boc-amino)cyclobutanol
Caption: Biocatalytic approach to trans-3-(Boc-amino)cyclobutanol.
This protocol is a representative example and may require optimization depending on the specific ketoreductase and equipment used.
Materials:
-
N-Boc-3-aminocyclobutanone
-
Ketoreductase (KRED)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose dehydrogenase (GDH) for cofactor recycling
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of phosphate buffer, add N-Boc-3-aminocyclobutanone, D-glucose, and NADP⁺.
-
Initiate the reaction by adding the ketoreductase and glucose dehydrogenase.
-
Maintain the pH of the reaction mixture at 7.0 using a pH stat with the addition of a suitable base (e.g., 1 M NaOH).
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford trans-3-(Boc-amino)cyclobutanol.
For a specific example, a highly trans-diastereoselective synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved with a ketoreductase, yielding a diastereomeric ratio of approximately 98:2.[10]
Stereochemical Inversion: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[11][12][13] This strategy involves the synthesis of the thermodynamically favored cis-3-aminocyclobutanol, followed by a Mitsunobu reaction to invert the hydroxyl group to the desired trans configuration.
The synthesis of the cis-3-aminocyclobutanol precursor is typically achieved by the reduction of a protected 3-aminocyclobutanone with a sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). This reagent preferentially attacks from the less hindered face, leading to the cis product.
The subsequent Mitsunobu reaction proceeds via an SN2 mechanism. The alcohol is activated by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), forming an alkoxyphosphonium salt. A suitable nucleophile, such as a carboxylate (e.g., p-nitrobenzoate), then displaces the activated hydroxyl group with inversion of configuration. The resulting ester is then hydrolyzed to yield the trans-alcohol. The use of bulky protecting groups on the amine, such as dibenzyl (-NBn₂), is common in this sequence.
Diagram: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Inversion
Caption: Mitsunobu-based synthesis of trans-3-aminocyclobutanol.
This protocol is based on a patented procedure and serves as a general guideline.[1]
Materials:
-
cis-3-(Dibenzylamino)cyclobutanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Isopropanol
Procedure:
Step 1: Mitsunobu Reaction
-
In a reaction vessel under a nitrogen atmosphere, dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and p-nitrobenzoic acid in THF.
-
Cool the mixture to 0-10 °C.
-
Slowly add DIAD or DEAD to the cooled solution, maintaining the temperature.
-
Allow the reaction to proceed for 30-60 minutes.
-
Remove the THF under reduced pressure.
Step 2: Hydrolysis
-
To the crude product from Step 1, add THF, water, and sodium hydroxide.
-
Heat the mixture to reflux for several hours.
-
Distill off the THF and extract the aqueous residue with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield crude trans-3-(dibenzylamino)cyclobutanol.
-
Purify by crystallization from a minimal amount of isopropanol.
Step 3: Deprotection
-
Dissolve the purified trans-3-(dibenzylamino)cyclobutanol in isopropanol in a hydrogenation reactor.
-
Add palladium on carbon (10%).
-
Pressurize the reactor with hydrogen gas and heat to 30-45 °C.
-
After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the filtrate.
-
Purify the crude product by distillation or recrystallization to obtain trans-3-aminocyclobutanol.
A reported total molar yield for a similar three-step process is over 70%.[1]
Synthesis of Key Precursors
The availability of the starting 3-aminocyclobutanone or a suitable precursor is critical. A common starting material is 3-oxocyclobutanecarboxylic acid.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
Several methods exist for the synthesis of 3-oxocyclobutanecarboxylic acid. One approach involves the reaction of 1,3-dibromoacetone with malononitrile, followed by hydrolysis.[14] Another route starts from the condensation of a malonic ester with a 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation.[6][15]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including scale, cost, available equipment, and desired stereochemical purity.
| Parameter | Biocatalytic Reduction | Mitsunobu Inversion |
| Stereoselectivity | Excellent (trans-selectivity, often >98:2 dr)[10] | Excellent (inversion of stereochemistry) |
| Number of Steps | Fewer steps from the protected aminoketone | More steps, including precursor synthesis and inversion |
| Reagents | Enzymes (KRED, GDH), cofactor, glucose | Stoichiometric PPh₃ and DIAD/DEAD, p-nitrobenzoic acid |
| Reaction Conditions | Mild (aqueous buffer, near neutral pH, room temp.) | Anhydrous conditions, often low temperatures for addition |
| Workup/Purification | Extraction and chromatography | Can be complicated by byproducts (e.g., triphenylphosphine oxide) |
| Scalability | Well-suited for large-scale synthesis | Can be challenging to scale up due to stoichiometric reagents and byproducts |
| Cost | Initial cost of enzymes can be high, but they are reusable | Reagents can be costly, especially at scale |
Conclusion: A Strategic Approach to a Key Building Block
The synthesis of trans-3-aminocyclobutanol is a critical enabling technology for the development of innovative pharmaceuticals. The two primary strategies discussed in this guide, biocatalytic reduction and Mitsunobu inversion, offer reliable and highly stereoselective pathways to this valuable building block. The choice between these routes will be dictated by the specific constraints and objectives of a given drug development program. As the demand for structurally complex and three-dimensional molecules continues to grow in medicinal chemistry, the mastery of such stereoselective syntheses will remain a key determinant of success in the field.
References
- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 2. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]
- 14. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 15. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
The Elusive Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 3-Aminocyclobutanol
For decades, the deceptively simple molecule, 3-aminocyclobutanol, has played an increasingly vital role as a key building block in the development of novel therapeutics. Its rigid, three-dimensional structure offers medicinal chemists a powerful tool to explore new chemical space and design molecules with enhanced potency, selectivity, and metabolic stability. However, the story of its discovery and the evolution of its synthesis is not one of a singular breakthrough, but rather a gradual emergence from the broader exploration of cyclobutane chemistry, a field long challenged by the inherent strain of the four-membered ring.
This technical guide delves into the historical context and the scientific advancements that have made this compound and its derivatives accessible to researchers in drug discovery and development. We will explore the foundational concepts in cyclobutane synthesis, the pivotal development of methods to introduce functionality onto the ring, and the modern, stereoselective routes that are crucial for its application in complex molecule synthesis.
Part 1: The Dawn of Cyclobutane Chemistry: A Foundation of Strain and Synthesis
The journey to this compound begins with the very first synthesis of its parent carbocycle, cyclobutane. In 1907, Richard Willstätter and James Bruce achieved this landmark by hydrogenating cyclobutene in the presence of a nickel catalyst.[1] This seminal work opened the door to the study of four-membered rings, a class of compounds that had long been theorized to be highly strained and therefore difficult to synthesize and manipulate.
The inherent ring strain of cyclobutane, approximately 26 kcal/mol, dictates much of its chemistry.[2] Early synthetic efforts were often hampered by low yields and the propensity of the ring to undergo opening or rearrangement reactions.[3][4] Key early methods for constructing the cyclobutane core included the dimerization of alkenes under UV irradiation and the reaction of ketenes with electron-rich alkenes to form cyclobutanones.[1] These foundational methods, while not directly yielding this compound, were critical in establishing the fundamental principles of cyclobutane reactivity and provided the chemical scaffolds upon which further functionalization could be explored.
Part 2: The Introduction of Functionality: Towards Aminocyclobutanols
The direct synthesis of this compound in the early 20th century is not well-documented in prominent literature, suggesting its initial preparation was likely not a targeted effort but rather a consequence of broader investigations into cyclobutane derivatives. The key challenge lay in the stereocontrolled introduction of both an amino and a hydroxyl group onto the cyclobutane ring.
A pivotal precursor in many modern and likely historical synthetic routes is 3-aminocyclobutanone . The reduction of the ketone functionality in this molecule provides a direct pathway to this compound. Early methods for the synthesis of amino ketones, in general, laid the groundwork for accessing such intermediates.
The development of stereoselective methods to control the relative orientation of the amino and hydroxyl groups as either cis or trans became a central theme in the evolving synthesis of this compound. This stereochemical control is paramount in medicinal chemistry, as the spatial arrangement of functional groups dictates a molecule's interaction with its biological target.
The following diagram illustrates the general synthetic logic for accessing cis and trans-3-aminocyclobutanol from a common precursor, 3-aminocyclobutanone. The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome.
Caption: General synthetic pathway to cis- and trans-3-aminocyclobutanol.
Part 3: Modern Synthetic Strategies: Enabling Access for Drug Discovery
The latter half of the 20th century and the early 21st century witnessed a surge in the development of sophisticated synthetic methods that have made both cis and trans isomers of this compound readily accessible. These advancements have been driven by the increasing demand for this versatile building block in drug discovery programs.
Stereoselective Reduction of 3-Aminocyclobutanone
The reduction of a 3-aminocyclobutanone precursor is a common and effective strategy. The stereochemical outcome is highly dependent on the nature of the reducing agent and the steric hindrance around the carbonyl group.
-
For the synthesis of cis-3-aminocyclobutanol , sterically hindered hydride reagents are often employed. These reagents approach the carbonyl group from the less hindered face, leading to the formation of the cis isomer.
-
For the synthesis of trans-3-aminocyclobutanol , less sterically demanding reducing agents or enzymatic reductions can be utilized to favor the formation of the trans isomer.
The following table summarizes the general trends in the stereoselective reduction of 3-aminocyclobutanone derivatives.
| Reducing Agent Category | Predominant Isomer | Rationale |
| Sterically Hindered Hydrides (e.g., L-Selectride®) | cis | Approach from the less sterically encumbered face of the ketone. |
| Less Hindered Hydrides (e.g., Sodium Borohydride) | Mixture of cis and trans | Less facial selectivity, leading to a mixture of diastereomers. |
| Enzymatic Reduction (e.g., Ketoreductases) | Can be selective for either cis or trans | Enzyme active site can be engineered to favor a specific stereochemical outcome. |
The Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol. This reaction has been effectively employed in the synthesis of this compound isomers. For instance, a readily available cis-3-aminocyclobutanol derivative can be converted to its corresponding trans isomer through a Mitsunobu reaction, followed by hydrolysis. This provides a valuable route to access the less common diastereomer.
The workflow for this stereochemical inversion is depicted below:
Caption: Stereochemical inversion via the Mitsunobu reaction.
Detailed Experimental Protocol: A Representative Modern Synthesis
The following protocol outlines a representative modern synthesis of a protected form of cis-3-aminocyclobutanol, starting from the corresponding ketone. This method highlights the practical considerations and techniques employed in contemporary organic synthesis.
Synthesis of cis-tert-butyl (3-hydroxycyclobutyl)carbamate
Materials:
-
tert-butyl 3-oxocyclobutylcarbamate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled to 0 °C in an ice-water bath.
-
Reduction: Sodium borohydride (1.1 eq) is added portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of deionized water at 0 °C.
-
Extraction: The methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis-tert-butyl (3-hydroxycyclobutyl)carbamate.
Part 4: The Role of this compound in Drug Discovery and Development
The availability of both cis and trans isomers of this compound has had a significant impact on medicinal chemistry. The rigid cyclobutane scaffold serves as a valuable isostere for more flexible alkyl chains or other cyclic systems. This conformational constraint can lead to improved binding affinity and selectivity for a biological target. Furthermore, the introduction of the cyclobutane motif can enhance the metabolic stability of a drug candidate by blocking sites of metabolism.
The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The ability to precisely control the stereochemistry of these functional groups is a critical aspect of modern drug design, and the synthetic methodologies developed for this compound have been instrumental in this regard.
Conclusion
The history of this compound is intrinsically linked to the broader story of cyclobutane chemistry. From the initial challenging synthesis of the parent carbocycle to the development of sophisticated stereoselective methods, the journey reflects the ingenuity and perseverance of organic chemists. While a singular "discovery" of this compound remains elusive in the historical record, its emergence as a key building block is a testament to the cumulative progress in synthetic methodology. Today, armed with a diverse toolbox of synthetic strategies, researchers can readily access this versatile molecule, paving the way for the discovery of the next generation of innovative medicines.
References
Spectroscopic Characterization of 3-Aminocyclobutanol: A Theoretical and Practical Guide for Researchers
By A Senior Application Scientist
Abstract
3-Aminocyclobutanol is a valuable chiral building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction mixtures. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both cis- and trans-3-aminocyclobutanol. In the absence of readily available public experimental spectra, this guide leverages high-quality predicted data, offering a robust framework for researchers. The guide details the theoretical underpinnings of the spectral features, provides detailed protocols for data acquisition, and presents a thorough interpretation of the spectra, enabling researchers to confidently work with this important synthetic intermediate.
Introduction: The Significance of this compound in Drug Discovery
The cyclobutane motif is increasingly recognized as a desirable structural element in drug design.[3][4] Its rigid, three-dimensional nature allows for precise positioning of substituents, enabling enhanced binding to biological targets. This compound, possessing both an amino and a hydroxyl group, offers two key points for chemical modification, making it a versatile scaffold for creating diverse molecular architectures.[1] The stereochemistry of these functional groups, either cis or trans, profoundly influences the overall shape of the molecule and, consequently, its biological activity.
Accurate spectroscopic characterization is the cornerstone of modern chemical synthesis. It provides irrefutable evidence of a molecule's identity and purity. For a chiral molecule like this compound, spectroscopic techniques are essential to not only confirm the core structure but also to elucidate its stereochemistry. This guide serves as a practical resource for researchers, providing the key spectroscopic signatures to look for when synthesizing or utilizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility and accurate interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Diagram: NMR Experimental Workflow
References
commercial availability of 3-Aminocyclobutanol derivatives
An In-Depth Technical Guide to the Commercial Availability of 3-Aminocyclobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane ring is a valuable scaffold in modern medicinal chemistry, prized for its unique structural and conformational properties that can impart favorable characteristics to drug candidates.[1] Among its derivatives, this compound and its analogues represent a critical class of building blocks, offering a bifunctional four-membered ring system that is increasingly incorporated into novel therapeutics. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the commercial landscape of these compounds. It moves beyond a simple supplier list to offer a strategic framework for sourcing, validating, and handling these reagents, ensuring the integrity and success of your research and development programs.
Chapter 1: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry
The interest in this compound derivatives is not arbitrary; it is rooted in the distinct physicochemical properties of the cyclobutane ring. Unlike more common cycloalkanes, the cyclobutane scaffold is puckered, not flat, providing a three-dimensional exit vector for substituents that can be exploited for precise interactions with biological targets. Key characteristics driving its adoption include:
-
Conformational Constraint: The ring's rigidity can lock substituents into well-defined spatial orientations, reducing the entropic penalty of binding to a protein target and potentially increasing potency.
-
Novel Chemical Space: Incorporating this scaffold allows for the exploration of novel intellectual property and can help differentiate a drug candidate from competitors.[1]
-
Metabolic Stability: The strained carbocycle can be more resistant to metabolic degradation at certain positions compared to more flexible aliphatic chains.[2]
-
Versatile Synthetic Handle: The amino and hydroxyl groups of this compound provide two orthogonal points for chemical modification, making it a versatile building block for library synthesis and lead optimization.[3]
The strategic decision to incorporate a this compound moiety is therefore a deliberate choice to leverage these properties for improved pharmacological profiles.
Chapter 2: Mapping the Commercial Landscape
Sourcing this compound derivatives requires navigating a landscape of suppliers offering various forms, purities, and scales. The initial choice of supplier and specific derivative can have significant downstream consequences.
Major Commercial Suppliers
A number of chemical suppliers list this compound and its derivatives in their catalogs. The following table summarizes prominent vendors, though availability and stock levels can fluctuate.
| Supplier | Representative Product(s) | Scale | Notes |
| Sigma-Aldrich (Merck) | This compound, this compound hydrochloride | Research (mg to g) | Often provides products on an "as-is" basis for early discovery, without extensive analytical data.[4] |
| Apollo Scientific | This compound | Research & Bulk (g to kg) | Provides Safety Data Sheets (SDS) with handling and storage information.[5] |
| Thermo Fisher Scientific | Various amino alcohol hydrochlorides | Research (g to kg) | Offers detailed SDS for safe handling and PPE recommendations.[6][7] |
| BenchChem | Chiral aminocyclopentanol derivatives (as a proxy for complex amino alcohols) | Research (mg to g) | Focuses on building blocks for medicinal chemistry, highlighting applications in drug discovery.[2] |
| MySkinRecipes | This compound | Research (mg to g) | Lists basic physical properties and applications in organic synthesis.[3] |
Commonly Available Derivatives
The parent compound and its hydrochloride salt are the most frequently encountered derivatives. The choice between the free base and the salt is a critical first step.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Typical Form |
| This compound | 4640-44-2 | C₄H₉NO | 87.12 g/mol | Solid / Oil[3] |
| This compound hydrochloride | 1036260-25-9 | C₄H₁₀ClNO | 123.58 g/mol | Solid[4] |
Expert Insight: The hydrochloride salt is generally preferred for initial studies. It is typically a more stable, crystalline solid, making it easier to handle, weigh accurately, and store long-term compared to the free base, which can be hygroscopic or an oil. However, the free base will be required for reactions sensitive to acid or those requiring a non-coordinating base.
Chapter 3: A Scientist's Guide to Procurement
Sourcing is more than just finding the cheapest price; it's about risk management for your project. The following workflow outlines a logical process for selecting and procuring the right derivative.
Caption: Workflow for selecting and procuring this compound derivatives.
Interpreting the Certificate of Analysis (CoA)
The CoA is the most critical document accompanying your reagent. However, for many research-grade chemicals, especially from larger suppliers, the provided information can be sparse.
-
Identity: Look for confirmation by ¹H NMR or Mass Spectrometry. If this is absent, the burden of proof falls on you.
-
Purity: This is most often determined by HPLC or GC. For drug discovery, a purity of >98% is a standard requirement.
-
Chiral Purity: For chiral derivatives, chiral HPLC or similar analysis is essential. The optical purity of your starting material directly impacts the stereochemical integrity of your final compound.[8]
-
The "As-Is" Caveat: Some suppliers explicitly state that they do not collect analytical data for certain research chemicals and the buyer assumes all responsibility for confirming identity and purity.[4] This is a significant risk. In such cases, the in-house QC described in the next chapter is not just recommended; it is mandatory.
Chapter 4: Incoming Quality Control - A Self-Validating Protocol
To ensure trustworthiness and the validity of your experimental results, every incoming batch of a critical building block like this compound must be verified. This protocol serves as a self-validating system for your research.
Objective: To confirm the identity and assess the purity of a commercially sourced this compound derivative.
Required Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection[9][10]
Protocol 4.1: Identity Confirmation via ¹H NMR
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., D₂O for the HCl salt, CDCl₃ or DMSO-d₆ for the free base) in a clean NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis & Causality:
-
Chemical Shifts & Multiplicities: Compare the observed spectrum to literature values or a predicted spectrum. The protons on the cyclobutane ring should appear as complex multiplets. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the amino group (CH-NH₂) will be key diagnostic signals.
-
Integration: The ratio of integrals should match the number of protons in the molecule (e.g., for the cyclobutane protons vs. any protecting groups if present).
-
Solvent Peak: Ensure the residual solvent peak is correctly identified and does not obscure key signals.
-
Justification: NMR provides an unambiguous fingerprint of the molecule's core structure. Discrepancies here are a red flag indicating a potentially incorrect compound.
-
Protocol 4.2: Purity Assessment via HPLC-UV/MS
-
Method Development (Initial Screen):
-
Column: Use a standard reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is a robust starting point. Formic acid is preferable for MS compatibility.
-
Detection: Monitor at a low UV wavelength (e.g., 210-220 nm) as the scaffold lacks a strong chromophore. Use MS detection in parallel to get mass information for the main peak and any impurities.
-
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., water/methanol). Dilute further for injection.
-
Analysis & Causality:
-
Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks (Area %).
-
Impurity Identification: Use the MS data to obtain the mass-to-charge ratio (m/z) of any impurity peaks. This can provide clues to their identity (e.g., residual starting materials from the synthesis).
-
Justification: This method quantifies the purity and provides mass data to help identify unknowns.[9] It validates that you are working with a compound of sufficient quality for your experiments. The process of method validation is a cornerstone of good analytical practice in pharmaceuticals.[11]
-
Caption: A self-validating workflow for incoming quality control.
Chapter 5: Safe Handling, Storage, and Disposal
Proper handling of any chemical reagent is paramount for safety and for preserving the integrity of the compound.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6]
-
Contact Avoidance: Avoid all personal contact, including skin and eye contact and inhalation.[5]
Storage:
-
Container: Keep the container tightly closed when not in use.[5][6]
-
Conditions: Store in a cool, dry, and well-ventilated place.[7] A recommended storage temperature is often 2-8°C to minimize degradation.[3]
-
Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[7]
Disposal:
-
Waste Classification: This material should be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control Analytical Methods: Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
solubility and stability of 3-Aminocyclobutanol hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of 3-Aminocyclobutanol Hydrochloride
Abstract
This compound hydrochloride is a key building block in medicinal chemistry, valued for its constrained cyclobutane scaffold incorporating both amino and hydroxyl functional groups. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its physicochemical properties is paramount for successful drug development, formulation, and manufacturing. This guide provides a deep dive into the solubility and stability profiles of this compound hydrochloride. While specific, publicly available quantitative data for this compound is limited, this paper serves as a practical framework for researchers. It outlines the theoretical principles governing its behavior and provides robust, field-proven experimental protocols for determining these critical parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough, actionable understanding of this compound's characteristics.
Introduction: The Profile of this compound Hydrochloride
This compound hydrochloride is a small molecule featuring a four-membered cyclobutane ring. This structure is of significant interest in drug design as it provides a rigid scaffold that can help in optimizing the conformational presentation of pharmacophoric elements to a biological target. The molecule possesses two key functional groups:
-
An Amino Group (-NH₂): Confers basicity and serves as a key site for hydrogen bonding or salt formation.
-
A Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, influencing solubility and potential metabolic pathways.
The compound is supplied as a hydrochloride salt (·HCl), which results from the protonation of the basic amino group. This salt form is deliberately chosen to enhance the compound's aqueous solubility and improve its handling characteristics as a crystalline solid.[1][2][3] Its potential applications lie in the synthesis of novel therapeutic agents, where its unique stereochemistry and functional group presentation can be leveraged.[2]
Solubility Profile: A Predictive and Experimental Approach
A precise understanding of a compound's solubility is fundamental for everything from reaction chemistry to formulation and bioavailability. While extensive solubility data for this compound hydrochloride is not widely published, its behavior can be predicted based on its structure and determined experimentally using established methods.
Theoretical Considerations & Qualitative Assessment
The presence of the protonated amine (as the hydrochloride salt) and the polar hydroxyl group suggests that this compound hydrochloride will exhibit the following solubility characteristics:
-
High Solubility in Polar Protic Solvents: Due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the hydroxyl and amino groups, high solubility is expected in water, methanol, and ethanol.[1][4]
-
Low Solubility in Non-Polar Aprotic Solvents: The compound's polarity makes it unlikely to dissolve well in non-polar solvents such as hexanes, toluene, or diethyl ether.
-
pH-Dependent Aqueous Solubility: The solubility in aqueous media will be significantly influenced by pH. In acidic to neutral pH, the amine remains protonated, favoring high solubility. As the pH becomes more basic (approaching and exceeding the pKa of the amine), the free base will form, which is expected to be significantly less water-soluble.[5][6]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This method establishes the thermodynamic solubility by allowing a saturated solution to reach equilibrium with an excess of the solid compound.
-
Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, acetone). "Excess" means enough solid is added so that undissolved material is clearly visible after the equilibration period.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][10]
-
Causality: This extended agitation at a controlled temperature is critical to ensure the dissolution process reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.[5]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is crucial to separate the saturated solution from the undissolved solid. This is typically achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PVDF). Note that filter selection is important to minimize adsorption of the analyte.[8]
-
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Purified Water | 25 | To be determined | HPLC-UV |
| pH 5.0 Buffer | 25 | To be determined | HPLC-UV |
| pH 7.4 Buffer | 25 | To be determined | HPLC-UV |
| Methanol | 25 | To be determined | HPLC-UV |
| Ethanol | 25 | To be determined | HPLC-UV |
| Acetonitrile | 25 | To be determined | HPLC-UV |
| Dichloromethane | 25 | To be determined | HPLC-UV |
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile: Degradation Pathways and Stress Testing
Stability testing is essential to determine a compound's shelf-life and identify potential degradation products, which is a regulatory requirement and critical for patient safety. The stability of this compound hydrochloride is dictated by its susceptibility to hydrolysis, oxidation, and photolysis.
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidation: The secondary alcohol is susceptible to oxidation, which could potentially lead to the formation of the corresponding ketone, 3-aminocyclobutanone. This can be initiated by atmospheric oxygen, trace metal ions, or oxidative agents.
-
Reactions of the Amine: While the amine itself is relatively stable, it can participate in reactions with excipients or impurities, such as aldehydes or ketones, to form imine adducts.
-
Hydrolysis: The core cyclobutanol and amine structures are not susceptible to hydrolysis. Hydrolytic degradation is generally not considered a primary degradation pathway for this molecule unless it is formulated with hydrolytically labile excipients.[11][12]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and validating the stability-indicating power of the analytical method.[11][13]
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Thermal Degradation: Store the solution at elevated temperatures (e.g., 80 °C). Also, test the solid compound in a dry heat oven.
-
Photostability: Expose the solution and solid compound to light with a specific illumination (e.g., according to ICH Q1B guidelines).
-
-
Time Points & Neutralization: Sample each stress condition at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all generated degradation products. A diode array detector is useful for assessing peak purity.
-
Self-Validating System: The protocol is self-validating because if the analytical method shows a decrease in the parent peak area without the appearance of new peaks, the method is not stability-indicating. A successful method will show a mass balance where the decrease in the parent compound is accounted for by the increase in degradation products.
-
-
Characterization: For significant degradation products, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information and propose probable structures.[13]
Visualization: Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
Recommended Handling and Storage
Proper handling and storage are crucial to maintain the integrity and purity of this compound hydrochloride. The following recommendations are synthesized from material safety data sheets (MSDS).[14][15][16]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[14][16] The container should be kept tightly closed to prevent moisture absorption and potential degradation.[15]
-
Handling Precautions: Use in a well-ventilated area to avoid the formation and inhalation of dust.[14][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16][17] Avoid contact with skin and eyes.[14]
-
Incompatibilities: While specific incompatibility data is limited, it is prudent to avoid storage with strong oxidizing agents due to the presence of the secondary alcohol.
Conclusion
This compound hydrochloride is a valuable chemical intermediate whose physicochemical properties must be well-understood for its effective use in research and development. This guide establishes a framework for this understanding. It predicts high solubility in polar solvents, which is dependent on pH, and highlights oxidation as a primary potential degradation pathway. The detailed experimental protocols for solubility determination and forced degradation studies provide researchers with the necessary tools to generate robust, reliable data. By applying these methodologies, scientists can ensure the quality and consistency of their work, paving the way for successful integration of this molecule into advanced synthetic and pharmaceutical applications.
References
- 1. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]
- 2. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]
- 3. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.co.uk [fishersci.co.uk]
Foreword: The Rising Prominence of Strained Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Fundamental Reactivity of the 3-Aminocyclobutanol Scaffold
The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver in medicinal chemistry. In this pursuit, small, strained carbocycles, particularly cyclobutanes, have emerged from relative obscurity to become powerful tools for innovation.[1] The this compound scaffold, a compact and functionally dense motif, stands at the forefront of this trend. Its inherent ring strain, coupled with the stereochemically defined presentation of amino and hydroxyl groups, offers a unique conformational rigidity that can pre-organize pharmacophoric elements for optimal target engagement.[1] This guide provides a comprehensive exploration of the fundamental reactivity of the this compound core, offering researchers and drug development professionals a detailed understanding of its synthesis, functionalization, and strategic application.
The Strategic Value of the this compound Scaffold
The utility of the this compound scaffold in drug design is multifaceted. The cyclobutane ring itself imparts several advantageous properties:
-
Three-Dimensionality: Moving away from flat, aromatic systems, the puckered nature of the cyclobutane ring provides access to a greater volume of chemical space, often leading to improved selectivity and reduced off-target effects.[1][2]
-
Metabolic Stability: The C-C bonds within the cyclobutane ring are generally robust to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.[1]
-
Conformational Restriction: The rigid nature of the scaffold limits the number of accessible conformations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1]
The presence of the 1,3-amino alcohol motif is also of critical importance, as this structural element is a common feature in a wide range of biologically active natural products and pharmaceuticals.[3][4]
Stereoselective Synthesis: Accessing the Core Scaffold
The biological activity of molecules containing the this compound scaffold is intrinsically linked to their stereochemistry. Therefore, precise control over the relative and absolute configuration of the amino and hydroxyl groups is paramount.
Synthesis of trans-3-Aminocyclobutanol
A common strategy for the synthesis of trans-3-aminocyclobutanol involves a Mitsunobu reaction, which allows for the inversion of stereochemistry at one of the functionalized centers.[5] A typical sequence is outlined below.
Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol [5]
-
Mitsunobu Reaction: cis-3-(Dibenzylamino)cyclobutanol is treated with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) in an appropriate solvent like THF. The reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon to yield the trans-ester.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to afford trans-3-(dibenzylamino)cyclobutanol.
-
Deprotection: The dibenzyl protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C or Pd(OH)₂/C in an alcoholic solvent like methanol) to yield the final trans-3-aminocyclobutanol.[5]
This route is notable for its high overall yield (often exceeding 70%) and the high purity of the final product.[5]
Synthesis of cis-3-Aminocyclobutanol
The synthesis of the cis-isomer often relies on the stereoselective reduction of a 3-aminocyclobutanone precursor. The choice of reducing agent is critical in directing the stereochemical outcome.
Causality in Stereoselective Reduction:
The diastereoselectivity of the reduction of a 3-aminocyclobutanone is governed by the direction of hydride attack on the carbonyl group.
-
cis-Selectivity: To achieve the cis-diol, the hydride must attack from the same face as the amino substituent. This is often disfavored due to steric hindrance. However, by using a sterically demanding hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), the attack is forced to occur from the less hindered face, opposite the amino group, leading to the cis-alcohol.[6] Lowering the reaction temperature (e.g., -78 °C) further enhances this selectivity by favoring the transition state with the lower activation energy.[6]
Experimental Protocol: cis-Selective Reduction of 3-(Boc-amino)cyclobutanone [6]
-
Preparation: A solution of 3-(Boc-amino)cyclobutanone in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
Reduction: A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF is added slowly to the cooled substrate solution. The reaction is monitored by TLC or LC-MS.
-
Quenching: Upon completion, the reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of sodium potassium tartrate.
-
Work-up and Purification: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by flash column chromatography to yield cis-3-(Boc-amino)cyclobutanol.[6]
Data Presentation: Diastereoselectivity in the Reduction of 3-Aminocyclobutanone Derivatives
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| LiAl(OtBu)₃H | THF | -78 | High cis selectivity | [6] |
| Ketoreductase (KRED) | Buffer | RT | ~2:98 | [6] |
Fundamental Reactivity of the Scaffold
The reactivity of the this compound scaffold is dominated by the interplay of the strained four-membered ring and the nucleophilic/electrophilic nature of the amino and hydroxyl groups.
Functional Group Transformations
The amino and hydroxyl groups are readily amenable to a wide range of standard functional group interconversions, allowing for the diversification of the scaffold.[7][8][9][10][11]
-
N-Functionalization: The primary amine can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a variety of substituents. These transformations are fundamental to exploring the structure-activity relationship (SAR) in drug discovery programs.
-
O-Functionalization: The hydroxyl group can be converted into ethers, esters, or halides. It can also serve as a directing group for reactions on the cyclobutane ring. The Mitsunobu reaction, as discussed in the synthesis of the trans-isomer, is a key example of leveraging the reactivity of the hydroxyl group for stereochemical control.[5][8]
Visualization: Key Functional Group Transformations
Caption: Common functional group transformations of the this compound scaffold.
Ring-Opening Reactions
The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear, functionalized molecules.[12] While less common than for cyclopropanes, these reactions can be triggered by various stimuli.
-
Acid- or Lewis Acid-Catalyzed Opening: In the presence of strong acids or Lewis acids, the hydroxyl group can be protonated or coordinated, turning it into a good leaving group. Subsequent nucleophilic attack, either intermolecularly or intramolecularly by the amine, can lead to ring-opened products.
-
Reductive Ring Opening: Certain reductive conditions, particularly with transition metal catalysts, can lead to the cleavage of C-C bonds within the cyclobutane ring.[13]
-
Oxidative Ring Opening: Oxidative methods can also be employed to cleave the ring, often leading to dicarboxylic acid derivatives or other highly functionalized linear products.[12]
Visualization: Conceptual Ring-Opening Pathways
Caption: General concept of ring-opening reactions of the this compound scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged motif in modern drug discovery, finding application in a diverse range of therapeutic areas.[1][14][15]
-
Enzyme Inhibitors: The rigid conformation of the scaffold can precisely position functional groups to interact with the active site of an enzyme. For example, it has been incorporated into inhibitors of kinases and proteases.
-
GPCR Ligands: The three-dimensional arrangement of substituents on the cyclobutane ring can mimic the binding modes of endogenous ligands for G-protein coupled receptors.
-
Antiviral and Anticancer Agents: The aminocyclitol substructure is a key component of many nucleoside analogues with antiviral and anticancer properties.[16] The this compound core serves as a valuable carbocyclic mimic of the ribose sugar.
-
Bioactive Alkaloids: The cyclobutane ring is a structural feature in a number of naturally occurring alkaloids with a range of biological activities, including antimicrobial and antitumor effects.[14]
Conclusion and Future Outlook
The this compound scaffold represents a powerful and versatile building block for the design and synthesis of novel therapeutic agents. Its unique combination of three-dimensionality, conformational rigidity, and dense functionality provides medicinal chemists with a valuable tool to navigate challenging biological targets. As synthetic methodologies for accessing and functionalizing this scaffold continue to evolve, its prominence in drug discovery pipelines is set to grow. The fundamental principles of its reactivity, as outlined in this guide, provide a solid foundation for the rational design and innovative application of this remarkable molecular framework.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Functional Group Transformations [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Functional Groups [chem.fsu.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
The Emergence of 3-Aminocyclobutanol: A Strategic Scaffold in Modern Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored chemical space. Among the scaffolds gaining prominence, the 3-aminocyclobutanol core has emerged as a compelling structural motif. This guide provides an in-depth technical exploration of this compound, moving beyond a simple catalog of its properties to a nuanced discussion of its strategic application in drug discovery. We will dissect the stereochemical and conformational nuances that underpin its utility, provide detailed synthetic protocols for accessing its key isomers, and culminate in a case study of its incorporation into a clinical-stage Janus Kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this constrained, sp³-rich scaffold.
The Rationale for Small Rings: Why Cyclobutane?
The incorporation of small, saturated rings into drug candidates is a deliberate strategy to address several challenges inherent in traditional drug design, which has often relied heavily on flat, aromatic systems. The cyclobutane ring, in particular, offers a unique constellation of properties that make it an attractive bioisostere for various functional groups, including phenyl rings and conformationally flexible alkyl chains.[1][2]
Conformational Restriction and Pre-organization
Unlike flexible acyclic linkers, the cyclobutane scaffold imposes significant conformational rigidity. Due to ring strain, cyclobutane is not planar but adopts a puckered or "butterfly" conformation.[2] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise three-dimensional positioning of pharmacophoric elements. This pre-organization of functional groups can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and potency.[2]
Improving Physicochemical Properties: The Fsp³ Advantage
A high fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule is increasingly correlated with a higher probability of clinical success.[1] Replacing flat, sp²-rich aromatic rings with saturated scaffolds like cyclobutane increases the Fsp³ character, which can lead to:
-
Enhanced Solubility: The three-dimensional nature of the cyclobutane ring disrupts crystal lattice packing, often leading to lower melting points and improved aqueous solubility compared to their planar aromatic counterparts.[2]
-
Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-H bonds of the cyclobutane ring are generally more resistant to such metabolic pathways, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1][2]
Vectorial Projection of Substituents
The puckered nature of the cyclobutane ring allows for the projection of substituents at defined angles and distances. In a 1,3-disubstituted cyclobutane, the cis and trans isomers present the functional groups in distinct spatial arrangements, which can be exploited to optimize interactions within a protein binding pocket. This is a critical advantage over linear linkers where rotational freedom can make such precise positioning challenging.
Stereochemistry: The Critical Cis/Trans Dichotomy
The this compound scaffold possesses two stereocenters, giving rise to two pairs of enantiomers: the cis isomers ((1R,3S) and (1S,3R)) and the trans isomers ((1R,3R) and (1S,3S)). The relative orientation of the amino and hydroxyl groups is of paramount importance as it dictates how the molecule can interact with its biological target. The choice between a cis or trans isomer is a critical decision in the drug design process, driven by the specific topology of the target's binding site.
Synthesis of Key this compound Isomers
Accessing stereochemically pure this compound isomers is crucial for systematic structure-activity relationship (SAR) studies. The most common synthetic approach involves the stereoselective reduction of a 3-aminocyclobutanone precursor. The choice of reducing agent is the primary determinant of the diastereomeric outcome.
Protocol for Stereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol
This protocol prioritizes the formation of the cis isomer through the use of a sterically hindered hydride reagent that preferentially attacks the cyclobutanone from the face opposite to the bulky Boc-amino substituent.
Experimental Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.5 eq) in THF to the cooled substrate solution over a period of 20 minutes. The steric bulk of this reagent is key to achieving high cis-selectivity.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: At -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.
Protocol for Stereoselective Synthesis of trans-3-(Boc-amino)cyclobutanol
Achieving high trans-selectivity often requires a different approach, as simple hydride reductions tend to favor the cis product. Biocatalysis, using ketoreductase (KRED) enzymes, has proven to be a highly effective method for producing the trans isomer with excellent diastereoselectivity.
Experimental Protocol:
-
Buffer and Cofactor Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0) containing D-glucose (1.0 eq) for cofactor regeneration.
-
Enzyme and Substrate Addition: To the buffer, add NADP⁺ (0.01 eq), a glucose dehydrogenase (GDH) for cofactor recycling, and the selected ketoreductase (KRED).
-
Reaction Initiation: Add the 3-(Boc-amino)cyclobutanone substrate (1.0 eq), typically dissolved in a co-solvent like DMSO, to the enzymatic solution.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion by LC-MS or GC.
-
Work-up: Once the reaction is complete, quench by adding a water-miscible organic solvent like acetonitrile or isopropanol to precipitate the enzyme. Centrifuge to remove the precipitate.
-
Extraction and Purification: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the trans-3-(Boc-amino)cyclobutanol. A study by Zell et al. demonstrated that KRED catalysis on a related substrate achieved an approximate 98:2 diastereomeric ratio in favor of the trans product.[3]
Case Study: this compound Derivatives in Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and have become important targets for the treatment of autoimmune diseases.[4] The high degree of conservation in the ATP-binding site across the JAK family has made the development of selective inhibitors a significant challenge.[5]
The Selectivity Challenge and the Rise of Covalent Inhibitors
One strategy to achieve selectivity for JAK3 is to target a unique cysteine residue (Cys909) present in its active site, which is a serine in other JAK family members.[6] This has led to the development of covalent inhibitors that form an irreversible bond with Cys909, thereby achieving high selectivity.[5][7]
PF-06651600 (Ritlecitinib): A Covalent JAK3 Inhibitor
A prominent example is the clinical candidate PF-06651600 (ritlecitinib), a potent and selective covalent inhibitor of JAK3.[6] While not containing the exact this compound scaffold, its development showcases the strategic use of a closely related derivative: rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol .[8]
The incorporation of this cis-3-amino-1-methylcyclobutanol moiety serves several key purposes:
-
Vectorial Projection: The cyclobutane ring acts as a rigid scaffold, projecting the amine functionality towards the solvent-exposed region while positioning the core of the inhibitor within the ATP-binding pocket.
-
Physicochemical Properties: The saturated, sp³-rich cyclobutane component contributes to favorable drug-like properties, moving away from the flat, often metabolically labile scaffolds of earlier kinase inhibitors.
-
Intellectual Property: The use of a less common scaffold like a substituted cyclobutanol provides a novel chemical space, which is advantageous for securing intellectual property.
The development of PF-06651600 underscores the value of exploring small, constrained scaffolds to solve complex selectivity challenges in drug discovery. The choice of the substituted aminocyclobutanol was a deliberate design element to optimize the presentation of the pharmacophore while maintaining desirable physicochemical properties.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Logical relationships of the this compound scaffold.
Caption: Experimental workflow for stereoselective synthesis.
Conclusion
The this compound scaffold is more than just a novel building block; it is a strategic tool in the medicinal chemist's armamentarium. Its inherent conformational rigidity, ability to improve physicochemical properties by increasing sp³ character, and the precise vectorial control it offers for substituent placement make it a powerful alternative to traditional, flexible, or aromatic linkers. The successful application of a closely related aminocyclobutanol derivative in the development of the selective JAK3 inhibitor PF-06651600 is a testament to its potential. As the pressure to develop safer, more effective, and more drug-like clinical candidates intensifies, the judicious application of scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective Synthesis of 3-Aminocyclobutanol: A Practical Guide to Diastereocontrol
An Application Note for Medicinal and Process Chemistry
Abstract
The 3-aminocyclobutanol moiety is a privileged structural motif in modern drug discovery, prized for its ability to confer desirable physicochemical properties and unique three-dimensional trajectories for molecular scaffolding. However, the inherent ring strain and the challenge of controlling stereochemistry across its 1,3-disubstituted pattern present significant synthetic hurdles. This application note provides a detailed, experience-driven guide to the stereoselective synthesis of cis- and trans-3-aminocyclobutanol derivatives, focusing on practical, scalable, and reproducible protocols. We will dissect the causal factors governing diastereoselectivity in chemical reductions and introduce a highly selective biocatalytic alternative, offering researchers a robust toolkit for accessing these valuable building blocks.
Introduction: The Strategic Value of the Cyclobutane Core
Cyclobutane rings are increasingly sought-after bioisosteres for more common phenyl and cyclohexyl groups in medicinal chemistry. Their rigid, non-planar geometry allows for precise vectoral positioning of substituents, enabling chemists to explore novel regions of chemical space and optimize ligand-receptor interactions. The 1,3-amino alcohol substitution pattern, in particular, is a key pharmacophore found in a range of therapeutic agents, including inhibitors of kinases, proteases, and other enzymes.
The primary synthetic challenge lies in the selective formation of either the cis or trans diastereomer. The relative orientation of the amino and hydroxyl groups profoundly impacts a molecule's conformation and, consequently, its biological activity and properties. This guide will focus on the most common and reliable strategy for achieving stereocontrol: the diastereoselective reduction of a 3-(protected-amino)cyclobutanone precursor.
Core Synthetic Workflow
The general approach involves the reduction of a ketone precursor where the stereochemistry of the final alcohol is set relative to the existing amino substituent. The choice of protecting group for the amine and the selection of the reducing agent are critical decision points that dictate the outcome.
Caption: General workflow for stereoselective synthesis.
Protocol I: cis-Selective Synthesis via Sterically Hindered Hydride Reduction
Achieving high cis selectivity relies on exploiting steric hindrance. By using a bulky reducing agent, the hydride is delivered to the carbonyl carbon from the face opposite to the sterically demanding protected amino group, resulting in the syn (or cis) product. Lithium tri-tert-butoxyaluminum hydride is an exemplary reagent for this purpose.[1]
Rationale of Key Experimental Choices
-
Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal. It is sufficiently bulky to direct the stereochemistry of the reduction, stable to the hydride reagent, and can be removed under acidic conditions without compromising the cyclobutane ring.[1]
-
Reducing Agent: Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is less reactive and more selective than LiAlH₄. Its large size effectively blocks the approach from the syn face relative to the Boc-amino group.[1]
-
Temperature: The reaction is conducted at -78 °C to enhance diastereoselectivity. At low temperatures, the kinetic pathway is favored, maximizing the influence of steric hindrance on the transition state of the hydride attack.
-
Quenching: Quenching with a saturated solution of sodium potassium tartrate (Rochelle's salt) is crucial. The tartrate chelates the aluminum byproducts, breaking up gelatinous precipitates and leading to a much cleaner and easier biphasic work-up.[1]
Detailed Experimental Protocol
Materials:
-
3-(Boc-amino)cyclobutanone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M in THF (1.5 equiv)
-
Saturated aqueous solution of sodium potassium tartrate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add the solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) to the cooled substrate solution via syringe over 20-30 minutes. The slow addition helps maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[1]
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Diastereoselectivity | >95:5 (cis:trans) |
| Yield | 85-95% |
| Appearance | White solid or colorless oil |
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low cis:trans ratio (<90:10) | 1. Reaction temperature too high. 2. Reducing agent not sufficiently bulky. | 1. Ensure the internal temperature is maintained at or below -75 °C during addition. 2. Confirm the quality of the LiAl(OtBu)₃H. Consider other bulky reagents like L-Selectride®, but be aware it may alter selectivity. |
| Incomplete reaction | Insufficient reducing agent or deactivation by moisture. | 1. Use freshly titrated or newly purchased hydride reagent. 2. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Difficult separation of diastereomers | Isomers have similar polarity. | If flash chromatography is insufficient, consider derivatizing the alcohol or amine to alter polarity. Alternatively, preparative HPLC may be required.[1] |
Protocol II: trans-Selective Synthesis via Biocatalysis
For accessing the trans diastereomer, a biocatalytic approach using a ketoreductase (KRED) often provides superior selectivity compared to chemical methods.[2] KREDs are enzymes that use a cofactor (e.g., NADPH) to reduce ketones to alcohols with exquisite stereochemical control, dictated by the shape of the enzyme's active site.
Rationale of Key Experimental Choices
-
Enzyme Selection: A wide range of commercially available KRED screening kits allows for the rapid identification of an enzyme that provides high conversion and selectivity for the desired substrate. The synthesis of trans-3-amino-2,2,4,4-tetramethylcyclobutanol, for instance, was achieved with outstanding selectivity using KRED catalysis.[2]
-
Cofactor Recycling: KREDs require a stoichiometric amount of a hydride source, typically NADPH or NADH. To make the process cost-effective and scalable, an in situ cofactor recycling system is employed. A common system uses a sacrificial alcohol (like isopropanol) and a corresponding dehydrogenase (or the KRED itself if it has dual activity) to continuously regenerate the active NADPH from NADP+.
-
Buffering and pH: Enzymes operate within a specific pH range. A buffered aqueous solution (e.g., phosphate buffer at pH 7.0) is used to maintain optimal enzyme activity and stability.
Caption: Biocatalytic reduction with cofactor recycling.
General Experimental Protocol
Materials:
-
3-(Boc-amino)cyclobutanone
-
Selected Ketoreductase (KRED)
-
NADP⁺ (catalytic amount)
-
Isopropanol (co-solvent and recycling substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add Reagents: Add the 3-(Boc-amino)cyclobutanone substrate, a catalytic amount of NADP⁺, and the selected KRED enzyme.
-
Initiate Reaction: Add isopropanol as the co-solvent and hydrogen source for cofactor regeneration.
-
Incubation: Stir the mixture at the optimal temperature for the enzyme (e.g., 30 °C). Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by GC or LC.
-
Work-up: Once the reaction reaches completion, quench by adding a water-miscible organic solvent like acetonitrile to precipitate the enzyme. Centrifuge to remove the solids.
-
Extraction & Purification: Extract the supernatant with a suitable organic solvent (e.g., MTBE). Dry the combined organic layers, concentrate, and purify by column chromatography as needed.
Conclusion
The stereoselective synthesis of 3-aminocyclobutanols is an achievable goal for any well-equipped organic chemistry lab. By understanding the principles of steric- and enzyme-controlled reductions, researchers can strategically access either the cis or trans diastereomer with high fidelity. The chemical reduction using bulky hydrides offers a rapid and effective route to cis isomers, while biocatalysis with ketoreductases provides an elegant and often superiorly selective path to trans isomers. These protocols serve as a reliable foundation for the synthesis of these high-value building blocks, empowering the advancement of drug discovery and development programs.
References
Application Notes and Protocols: 3-Aminocyclobutanol as a Novel Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Strained Scaffold in Asymmetric Control
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters.[1] These molecular scaffolds temporarily attach to a substrate, imparting their inherent chirality to guide the stereochemical outcome of a reaction, and are subsequently cleaved for recovery and reuse.[1] While auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are well-established, the exploration of novel chiral scaffolds continues to be a vibrant area of research, driven by the need for unique stereochemical control and access to diverse chemical space.[2][3]
This application note introduces cis- and trans-3-aminocyclobutanol as promising yet underexplored chiral auxiliaries. The inherent rigidity and defined stereochemistry of the cyclobutane ring offer a unique platform for asymmetric induction.[4] The bifunctional nature of 3-aminocyclobutanol, possessing both an amino and a hydroxyl group, allows for its incorporation into various directing groups, making it a versatile candidate for a range of asymmetric transformations.[5] This guide will provide a prospective framework for its application, drawing parallels from well-established cyclic amino alcohol auxiliaries, and will detail protocols for its use in diastereoselective enolate alkylation and aldol reactions.
The Structural Advantage of the Cyclobutane Core
The efficacy of a chiral auxiliary is largely dependent on its ability to create a well-defined and sterically biased environment around the reacting center. The cyclobutane ring in this compound is conformationally more rigid than larger cyclic systems or acyclic counterparts. This rigidity can lead to more predictable transition states and, consequently, higher levels of stereocontrol. The cis and trans isomers of this compound present distinct spatial arrangements of the amine and alcohol functionalities, offering a tunable platform for stereochemical outcomes.
Proposed Applications in Asymmetric Synthesis
We propose the application of this compound as a chiral auxiliary in two fundamental C-C bond-forming reactions: diastereoselective enolate alkylation and asymmetric aldol reactions. The general workflow for utilizing a chiral auxiliary is depicted below.[1]
Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.
I. Diastereoselective Enolate Alkylation
Asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acid derivatives. By attaching this compound as an N-acyl derivative, the resulting rigid structure can effectively shield one face of the enolate, leading to high diastereoselectivity upon reaction with an electrophile.
Proposed Mechanism of Stereocontrol:
Upon deprotonation with a suitable base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a lithium or sodium enolate is formed. The cyclobutane ring, with its substituents, is expected to create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face. The chelation of the metal cation between the carbonyl oxygen and the oxygen of the cyclobutanol (if unprotected) or another coordinating group can further rigidify the transition state, enhancing stereoselectivity.
Figure 2: Proposed mechanism for diastereoselective alkylation using an N-acyl-3-aminocyclobutanol auxiliary.
Protocol 1: Synthesis of N-Propionyl-(1R,3S)-3-aminocyclobutanol
-
To a solution of (1R,3S)-3-aminocyclobutanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-acyl auxiliary.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(1R,3S)-3-aminocyclobutanol
-
Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq, 2 M solution in THF) dropwise and stir for 1 hour to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis. Purify by flash column chromatography.[6]
| Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] (Predicted) |
| Benzyl bromide | >95 |
| Iodomethane | >90 |
| Allyl bromide | >95 |
| Isopropyl iodide | >85 |
| Table 1: Predicted diastereoselectivity for the alkylation of an N-propionyl-3-aminocyclobutanol auxiliary based on analogous systems. |
II. Asymmetric Aldol Reactions
The aldol reaction is a pivotal C-C bond-forming reaction that generates a β-hydroxy carbonyl moiety, often creating two new stereocenters. Chiral auxiliaries, particularly those that form oxazolidinones, are highly effective in controlling the stereochemical outcome of aldol reactions.[5][7] A similar strategy can be envisioned for this compound.
Proposed Oxazolidinone Auxiliary from this compound
cis-3-Aminocyclobutanol can be converted into a fused cyclobutane-oxazolidinone ring system. This rigid, bicyclic structure would provide excellent stereofacial discrimination of the corresponding enolate.
Protocol 3: Synthesis of the Cyclobutane-fused Oxazolidinone Auxiliary
-
To a solution of cis-3-aminocyclobutanol (1.0 eq) in anhydrous THF (0.2 M), add n-butyllithium (1.05 eq) at -78 °C.
-
After 30 minutes, add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in THF.
-
Stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Purify the resulting oxazolidinone by chromatography or recrystallization.
-
Acylate the oxazolidinone at the nitrogen atom following a standard procedure (e.g., using n-BuLi and an acyl chloride).
Protocol 4: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl oxazolidinone auxiliary (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Determine the diastereoselectivity and purify the product by column chromatography.[5]
| Aldehyde | Diastereoselectivity (syn:anti) (Predicted) |
| Isobutyraldehyde | >98:2 |
| Benzaldehyde | >99:1 |
| Acetaldehyde | >95:5 |
| Table 2: Predicted diastereoselectivity for aldol reactions using a this compound-derived oxazolidinone auxiliary. |
Cleavage and Recovery of the Auxiliary
A crucial step in the use of a chiral auxiliary is its efficient removal to yield the desired product and allow for the recovery of the auxiliary.[8] For N-acyl derivatives, several methods are available.
Protocol 5: Reductive Cleavage to the Alcohol
-
Dissolve the alkylated or aldol product (1.0 eq) in anhydrous diethyl ether or THF (0.1 M).
-
Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4) (2-3 eq) portion-wise.
-
Stir the reaction at 0 °C or room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aq. NaOH, and water (Fieser workup).
-
Filter the resulting salts and wash with ether.
-
Concentrate the filtrate to obtain the crude chiral alcohol and the recovered this compound auxiliary, which can be separated by chromatography or distillation.[6]
Protocol 6: Hydrolytic Cleavage to the Carboxylic Acid
-
Dissolve the product in a mixture of THF and water (3:1, 0.1 M).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4 eq) followed by aqueous lithium hydroxide (2 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Separate the recovered auxiliary by extraction with an organic solvent.
-
Acidify the aqueous layer and extract the desired carboxylic acid.[5]
Figure 3: Cleavage strategies for the N-acyl-3-aminocyclobutanol auxiliary.
Conclusion and Future Outlook
While the use of this compound as a chiral auxiliary is presented here on a prospective basis, the underlying principles of stereocontrol demonstrated by analogous cyclic amino alcohols provide a strong rationale for its potential efficacy. The rigid cyclobutane framework is a compelling structural motif for inducing high levels of diastereoselectivity. Further research is warranted to experimentally validate these proposed protocols and to fully explore the scope and limitations of this novel auxiliary. The development of both cis and trans isomers, as well as their respective enantiomers, would provide a versatile toolkit for accessing all possible stereoisomers of a given product. The protocols outlined in this note serve as a detailed starting point for researchers aiming to harness the unique structural features of this compound in the field of asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Amine synthesis by amide cleavage [organic-chemistry.org]
The Ascendant Scaffold: 3-Aminocyclobutanol in Modern Drug Discovery
Introduction: The Allure of the Small and Strained
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the armamentarium of synthetic chemists, small, strained ring systems have emerged as powerful tools to navigate the complexities of chemical space.[1][2][3][4] The cyclobutane ring, in particular, has garnered significant attention for its unique conformational properties and its ability to serve as a versatile bioisosteric replacement for larger, more flexible, or metabolically labile moieties.[1][2][3] This application note delves into the burgeoning role of a specific and highly valuable cyclobutane derivative: 3-aminocyclobutanol. Its unique three-dimensional structure, featuring both a hydroxyl and an amino group on a constrained four-membered ring, offers a compelling platform for the design of a new generation of therapeutics.[1][2][3] This guide will explore the strategic applications of the this compound scaffold, provide detailed synthetic protocols, and illuminate the conformational nuances that make it an increasingly indispensable tool in the drug discoverer's arsenal.
The Strategic Advantage of the this compound Moiety
The utility of the this compound scaffold in drug design stems from a confluence of advantageous structural and physicochemical properties. Its inherent rigidity, a consequence of significant ring strain, allows for a more defined presentation of pharmacophoric elements to a biological target, which can lead to enhanced potency and selectivity.[1][2][3]
Conformational Pre-organization and Reduced Entropy Loss: The puckered conformation of the cyclobutane ring restricts the number of accessible low-energy conformations.[1][2][3] This pre-organization of the molecule for binding to a receptor can minimize the entropic penalty upon complex formation, thereby improving binding affinity. The puckering of the cyclobutane ring is a critical feature, with the ring existing in a dynamic equilibrium between bent conformations. This conformational preference can be fine-tuned by the nature and stereochemistry of substituents, offering a sophisticated tool for optimizing ligand-receptor interactions.
Bioisosterism and Physicochemical Property Modulation: The this compound motif can serve as a bioisostere for various functional groups and larger ring systems. For instance, it can replace a phenyl ring, offering a non-aromatic, more saturated, and often more metabolically stable alternative. The presence of both a hydrogen bond donor (amine) and a hydrogen bond donor/acceptor (alcohol) in a spatially defined manner allows for intricate and highly directional interactions with protein targets.
Applications in Drug Discovery: Case Studies
The versatility of the this compound scaffold is best illustrated through its incorporation into a variety of therapeutic agents and clinical candidates across different disease areas.
Oncology: Targeting Protein Kinases and Beyond
The constrained nature of the this compound ring makes it an ideal scaffold for the design of kinase inhibitors, which often require precise positioning of functional groups within the ATP-binding pocket.
-
Androgen Receptor Degraders: A notable application is in the development of selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. The trans-3-amino-2,2,4,4-tetramethylcyclobutanol moiety has been incorporated into investigational agents like GDC-2992, where the cyclobutane scaffold likely plays a crucial role in orienting the molecule for optimal interaction with the androgen receptor, leading to its degradation.
-
AKT Inhibitors: The allosteric AKT inhibitor ARQ 092 features a cyclobutylamine moiety. While not a this compound, this example highlights the utility of the aminocyclobutane scaffold in modulating the activity of this key oncogenic kinase. The cyclobutyl group is often employed to probe hydrophobic pockets and to provide a rigid anchor for the rest of the molecule.
Inflammation and Immunology
The ability to modulate protein-protein interactions and enzyme activity makes this compound derivatives attractive for the development of anti-inflammatory agents.
-
Integrin Antagonists: Novel cyclobutane-based antagonists of β3 integrins are being explored for their potential in cancer therapy. These antagonists often feature a nitrogen-containing functional group, and the this compound scaffold provides a rigid framework to mimic the arginine-glycine-aspartic acid (RGD) motif necessary for integrin binding.[5]
Central Nervous System (CNS) Disorders
The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier. The physicochemical properties of the this compound scaffold, such as its relatively low molecular weight and potential for modulation of lipophilicity, make it a promising platform for CNS drug discovery.[6][7]
Experimental Protocols
The successful application of the this compound scaffold is contingent upon robust and stereocontrolled synthetic methodologies. This section provides detailed protocols for the synthesis of key this compound intermediates.
Protocol 1: Stereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol
This protocol describes the diastereoselective reduction of a 3-(Boc-amino)cyclobutanone to the corresponding cis-alcohol using a sterically demanding hydride reagent. The cis stereoisomer is often a key intermediate in the synthesis of more complex molecules.
Workflow for the Synthesis of cis-3-(Boc-amino)cyclobutanol
Caption: Stereoselective reduction of 3-(Boc-amino)cyclobutanone.
Materials:
-
3-(Boc-amino)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dry ice and acetone
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.
Protocol 2: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction and Deprotection
This protocol outlines a method to obtain the trans-isomer, which often exhibits distinct biological activities compared to its cis-counterpart. The key step is a Mitsunobu reaction to invert the stereochemistry of the alcohol, followed by hydrolysis and deprotection.[8]
Workflow for the Synthesis of trans-3-Aminocyclobutanol
Caption: Synthesis of trans-3-aminocyclobutanol via stereochemical inversion.
Materials:
-
cis-3-(Dibenzylamino)cyclobutanol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Palladium hydroxide on carbon (Pd(OH)2/C)
-
Hydrogen gas (H2)
Procedure:
-
Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.6-2.3 equivalents), and p-nitrobenzoic acid (1.01-1.3 equivalents) in anhydrous THF at 0-10 °C under a nitrogen atmosphere, slowly add diisopropyl azodicarboxylate (1.6-2.3 equivalents).[8] Allow the reaction to proceed for 30-60 minutes.[8]
-
Work-up and Isolation: After the reaction is complete, remove the THF under reduced pressure. The resulting crude ester can be purified by crystallization or chromatography.
-
Hydrolysis: Dissolve the purified trans-3-(dibenzylamino)cyclobutyl p-nitrobenzoate in a mixture of THF and water. Add potassium hydroxide and heat the mixture to reflux for several hours.[8] After cooling, remove the THF and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to obtain trans-3-(dibenzylamino)cyclobutanol.[8]
-
Deprotection: Dissolve the trans-3-(dibenzylamino)cyclobutanol in methanol and add 10% palladium hydroxide on carbon.[8] Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (1.0-1.2 MPa) at 30-45 °C for 24 hours.[8]
-
Final Purification: After the reaction, filter the catalyst and concentrate the filtrate. The crude trans-3-aminocyclobutanol can be further purified by distillation or crystallization to yield the final product.[8]
Protocol 3: N-Functionalization of this compound Derivatives
The amino group of this compound is a key handle for further diversification. This protocol provides a general procedure for N-acylation.
General N-Acylation Procedure
Caption: General scheme for N-acylation of this compound.
Materials:
-
This compound derivative (cis or trans)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative in the anhydrous solvent and cool the solution in an ice bath.
-
Addition of Reagents: Add the base (typically 1.1-1.5 equivalents) to the solution. Then, add the acylating agent (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or crystallization to obtain the desired N-acylated derivative.
Conformational Insights and Future Perspectives
The puckered nature of the cyclobutane ring is a key determinant of its utility in drug design.[1][2][3] Computational studies and NMR spectroscopic analysis are crucial tools for understanding the conformational preferences of this compound derivatives and how these conformations influence their interaction with biological targets. The ability to control the cis/trans stereochemistry of the amino and hydroxyl groups provides a powerful means to fine-tune the three-dimensional shape of the molecule and optimize its biological activity.
The future of this compound in drug discovery is bright. As synthetic methods for its stereoselective synthesis and functionalization continue to evolve, we can expect to see this versatile scaffold incorporated into an even wider array of drug candidates targeting a broad spectrum of diseases. Its ability to impart conformational rigidity, modulate physicochemical properties, and serve as a unique pharmacophoric element ensures its continued prominence in the design of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 5. DSpace [bradscholars.brad.ac.uk]
- 6. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Boc-Protection of 3-Aminocyclobutanol
Abstract
This document provides a comprehensive guide for the tert-butoxycarbonyl (Boc) protection of 3-aminocyclobutanol, a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocol details a robust and efficient method using di-tert-butyl dicarbonate (Boc anhydride). Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offers insights into reaction optimization, and provides troubleshooting strategies to ensure a high yield of the desired N-Boc protected product. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The protection of amine functionalities is a fundamental strategy in multi-step organic synthesis.[1] The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a broad spectrum of reaction conditions and its facile removal under acidic conditions.[2][3] this compound is a valuable building block in medicinal chemistry, and its Boc-protected form is a key intermediate in the synthesis of a variety of biologically active compounds. The Boc group masks the nucleophilicity of the amine, allowing for selective reactions at other functional sites within the molecule.[4] This protocol outlines a standardized, reliable method for the Boc-protection of this compound, ensuring high purity and yield of the final product.
Chemical Rationale and Mechanism
The Boc-protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of this compound attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[2][5] This initial nucleophilic attack results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of an unstable tert-butyl carbonate anion as a leaving group. This anion readily decomposes into the neutral and stable byproducts, tert-butanol and carbon dioxide gas.[2][5] The evolution of carbon dioxide serves as a significant thermodynamic driving force, pushing the reaction towards completion.[2]
While the reaction can proceed without a base, the use of a mild base such as sodium bicarbonate or triethylamine is often recommended to neutralize the protonated amine that forms, thereby accelerating the reaction.[6][7]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the Boc-protection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound hydrochloride | ≥98% | e.g., Sigma-Aldrich | Starting material.[8] |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich | Protecting agent.[4] |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent Grade | e.g., Fisher Scientific | Mild base. |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Reaction solvent. |
| Deionized Water | For workup. | ||
| Brine (saturated NaCl solution) | For workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | e.g., VWR | Drying agent. |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and deionized water (in a 2:1 ratio, respectively).
-
Basification: To the stirring solution, add sodium bicarbonate (2.5 eq) portion-wise at room temperature. Stir the mixture vigorously for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl (3-hydroxycyclobutyl)carbamate.
Visual Workflow
Caption: Experimental workflow for the Boc-protection of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Inactive Boc anhydride.- Inefficient stirring. | - Extend the reaction time and continue monitoring.- Use a fresh bottle of Boc anhydride.- Ensure vigorous stirring to maintain a homogenous mixture. |
| Low Yield | - Incomplete extraction of the product.- Loss of product during purification. | - Perform multiple extractions with DCM.- Optimize the solvent system for column chromatography to ensure good separation. |
| Presence of Di-Boc Product | - Use of excess Boc anhydride. | - Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of Boc anhydride. |
Safety Precautions
-
Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.[9][10][11][12] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction generates carbon dioxide gas, so it should not be performed in a sealed vessel.[5]
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12][13]
Product Characterization
The identity and purity of the final product, tert-butyl (3-hydroxycyclobutyl)carbamate, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the Boc group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbamate and hydroxyl functional groups.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. This compound hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. carlroth.com [carlroth.com]
Application Notes and Protocols: Boc-Deprotection of 3-Aminocyclobutanol
Introduction
The tert-butyloxycarbonyl (Boc) group stands as one of the most prevalent amine-protecting groups in the landscape of modern organic synthesis, valued for its stability across a range of reaction conditions and its facile, predictable removal under acidic conditions.[1][2][3] This application note provides a detailed guide for the deprotection of Boc-3-aminocyclobutanol, a valuable building block in medicinal chemistry and drug development. The successful removal of the Boc group is a critical step in synthetic pathways, enabling the subsequent functionalization of the liberated amine.
This document will delve into the mechanistic underpinnings of acid-catalyzed Boc-deprotection and provide detailed, field-proven protocols for executing this transformation using two common and effective acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). We will explore the causality behind experimental choices, offer insights into reaction monitoring and work-up procedures, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Reaction Mechanism: Acid-Catalyzed Boc-Deprotection
The removal of the Boc protecting group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[4] The generally accepted mechanism proceeds through the following key steps, as illustrated in Figure 1:
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[5][6][7] This initial step activates the carbamate for subsequent cleavage.
-
Formation of a Tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6][7]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6][7]
-
Amine Salt Formation: In the acidic reaction medium, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][7]
The formation of the gaseous CO2 byproduct is a characteristic feature of this reaction and should be allowed to vent, especially in closed systems.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Introduction: The Analytical Imperative for 3-Aminocyclobutanol Purity
An Application Note and Protocol for the HPLC Purity Analysis of 3-Aminocyclobutanol
This compound is a pivotal chiral building block in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its stereochemistry and purity are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control of impurities in active pharmaceutical ingredients (APIs).[1][2] The inherent chemical properties of this compound—a small, polar, and non-chromophoric primary amine—present significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.
This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on the robust HPLC analytical methods for determining the chemical and enantiomeric purity of this compound. We will explore two primary strategies: a pre-column derivatization RP-HPLC method for enhanced detection and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method for the direct analysis of the underivatized compound. The causality behind experimental choices, detailed protocols, and method validation considerations are discussed to ensure scientific integrity and trustworthiness.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This is a classic and robust approach that addresses the primary challenges of analyzing this compound. By chemically modifying the analyte pre-injection, we introduce a chromophore for sensitive UV detection and increase its hydrophobicity for better retention on a C18 column.
Principle of Derivatization
Derivatization converts the analyte into a more easily detectable product.[3] For primary amines like this compound, several reagents are available. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice as it reacts rapidly with primary and secondary amines under mild conditions to form a highly UV-active derivative.[3][4][5]
Experimental Protocol: Derivatization with FMOC-Cl
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water, and adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Quenching Solution (2% v/v n-Heptylamine in Methanol): Add 200 µL of n-heptylamine to 10 mL of methanol.
-
-
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution at a similar concentration as the standard.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a clean vial, add 400 µL of borate buffer.
-
Add 500 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 100 µL of the quenching solution to react with the excess FMOC-Cl. Vortex for 30 seconds.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 265 nm |
| Injection Volume | 10 µL |
Chiral Purity Analysis: Indirect Method
For enantiomeric purity, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column.[6] A suitable reagent is (R)-(+)-α-methylbenzyl isocyanate.
-
Derivatization: React the this compound sample with (R)-(+)-α-methylbenzyl isocyanate in an aprotic solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine).
-
HPLC Analysis: The resulting diastereomeric ureas can be separated on a C18 column using a mobile phase of acetonitrile and water. The two diastereomers will have different retention times, allowing for quantification of the enantiomeric excess. A patent for a similar separation on a C18 column used a mobile phase of acetonitrile and water (80:20) with UV detection at 254 nm.[7]
Method 2: HILIC with Universal Detection
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the analysis of polar compounds.[8][9][10][11][12] It offers the significant advantage of analyzing this compound in its native form, thus avoiding the complexities of derivatization.
Principle of HILIC
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8]
Challenges with Detection and Solutions
Since this compound lacks a chromophore, a universal detector is required.[13][14][15][16]
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[13][16]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. The resulting analyte particles are then charged and detected by an electrometer, offering high sensitivity and a wide dynamic range.[15][17][18]
HILIC Conditions
| Parameter | Condition |
| Column | HILIC column (e.g., Amide or Zwitterionic, 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 95-70% B; 15-20 min, 70% B; 20-21 min, 70-95% B; 21-25 min, 95% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detector | ELSD (Drift tube: 50 °C, Nebulizer gas: Nitrogen at 2.5 bar) or CAD |
| Injection Volume | 5 µL |
Chiral Purity Analysis: Direct Method
Direct chiral separation can be achieved using a chiral stationary phase (CSP) that is compatible with HILIC conditions.[19][20] Polysaccharide-based chiral columns are often effective for this purpose. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[20]
Method Validation
Any analytical method intended for purity analysis must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be less than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Hypothetical Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOQ | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
Workflow for this compound Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The purity analysis of this compound requires a tailored analytical approach to overcome its inherent challenges. The pre-column derivatization method with FMOC-Cl followed by RP-HPLC offers a reliable and sensitive solution for both chemical and, with a chiral derivatizing agent, enantiomeric purity assessment. Alternatively, the HILIC method coupled with a universal detector like ELSD or CAD provides a more direct and modern approach, simplifying sample preparation. The choice between these methods will depend on the available instrumentation and the specific requirements of the analysis. Regardless of the method chosen, thorough validation is essential to ensure the generation of accurate and reliable data, which is paramount in the development of safe and effective pharmaceuticals.
References
- 1. Impurities in Drug Substances and Products [usp.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 15. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 16. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Distinguishing Diastereomers: A Detailed Guide to the NMR Characterization of cis- and trans-3-Aminocyclobutanol
Introduction: The Stereochemical Challenge of Substituted Cyclobutanes
In the landscape of pharmaceutical development and materials science, small, conformationally constrained ring systems are invaluable scaffolds. 3-Aminocyclobutanol, with its vicinal amino and hydroxyl functional groups, presents a compelling building block for a diverse range of applications. However, the utility of this molecule is intrinsically tied to its stereochemistry. The relative orientation of the amino and hydroxyl groups gives rise to two diastereomers: cis-3-aminocyclobutanol and trans-3-aminocyclobutanol. The distinct spatial arrangement of these functional groups dictates their reactivity, biological activity, and intermolecular interactions. Therefore, unambiguous stereochemical assignment is not merely an academic exercise but a critical step in any research or development endeavor utilizing these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), we can probe the through-bond and through-space relationships of atoms within the molecule, providing a detailed three-dimensional picture. This guide provides an in-depth technical overview and detailed protocols for the NMR characterization of cis- and trans-3-aminocyclobutanol, designed for researchers, scientists, and drug development professionals.
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This puckering places the substituents in either axial or equatorial-like positions, leading to distinct magnetic environments for the ring protons. It is these subtle yet measurable differences in their NMR spectra that allow for their differentiation.
Theoretical Framework: The NMR Signature of Stereoisomerism
The key to distinguishing cis- and trans-3-aminocyclobutanol lies in how their respective three-dimensional structures influence the NMR parameters of chemical shift, scalar coupling (J-coupling), and the Nuclear Overhauser Effect (NOE).
-
Chemical Shift (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. In the puckered cyclobutane ring, protons on the same side as the electronegative hydroxyl and amino groups will experience different shielding effects compared to protons on the opposite face. This is particularly true for the methine protons at C1 and C3 (the carbons bearing the OH and NH₂ groups).
-
Scalar Coupling (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. While the relationship is more complex in strained ring systems like cyclobutane, the general principle holds: the spatial relationship between coupled protons influences the magnitude of their splitting.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that results from the dipolar coupling between two protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[3] A NOESY experiment maps these spatial proximities. For the this compound isomers, the presence or absence of an NOE correlation between the methine protons at C1 and C3 is the most definitive piece of evidence for assigning the cis or trans configuration. In the cis isomer, these protons are on the same face of the ring and thus in close proximity, leading to a measurable NOE. In the trans isomer, they are on opposite faces, too far apart for an NOE to be observed.[4]
Experimental Protocols
The following protocols are designed to provide a comprehensive NMR dataset for the unambiguous characterization of cis- and trans-3-aminocyclobutanol.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices. The choice of solvent can influence the chemical shifts, so consistency is key when comparing isomers.
-
Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number of unique proton environments, their chemical shifts, and their scalar coupling patterns.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Spectral width covering the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition time of at least 2-3 seconds for good digital resolution.
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the number of unique carbon environments.
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Key Parameters:
-
A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Spectral width covering the expected range of carbon signals (e.g., 0-100 ppm for this aliphatic compound).
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar coupling networks, confirming which protons are adjacent to each other in the molecule's bonding framework.
-
Experiment: Gradient-selected COSY (gCOSY).
-
Interpretation: Cross-peaks in the 2D spectrum connect protons that are J-coupled.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Experiment: Gradient-selected HSQC (gHSQC).
-
Interpretation: Cross-peaks connect the ¹H and ¹³C signals of a given CH, CH₂, or CH₃ group.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, which is the definitive experiment for distinguishing cis and trans isomers.[3]
-
Experiment: 2D NOESY with a mixing time appropriate for small molecules.
-
Key Parameters:
-
Mixing Time (τm): This is a critical parameter. For small molecules like this compound, a mixing time in the range of 500-800 ms is a good starting point.[5]
-
-
Interpretation: The presence of a cross-peak between the methine protons H1 and H3 indicates they are spatially proximate, confirming the cis configuration. The absence of this cross-peak is strong evidence for the trans configuration.
-
Workflow for NMR-based Stereochemical Assignment
Caption: Workflow for the NMR-based assignment of this compound isomers.
Data Presentation and Interpretation
Table 1: Predicted ¹H NMR Chemical Shift Data (ppm) for this compound Isomers
| Proton | cis-3-Aminocyclobutanol (Predicted) | trans-3-Aminocyclobutanol (Predicted) | Key Distinguishing Features |
| H1 (CH-OH) | ~4.20 | ~4.05 | The methine proton on the carbon bearing the hydroxyl group is expected to show a noticeable difference in chemical shift between the two isomers. |
| H3 (CH-NH₂) | ~3.45 | ~3.30 | Similarly, the methine proton on the carbon with the amino group will have a distinct chemical shift depending on the stereochemistry. |
| H2/H4 (CH₂) | ~2.40 (axial-like), ~1.90 (equatorial-like) | ~2.25 (axial-like), ~2.05 (equatorial-like) | The methylene protons will appear as complex multiplets, with their chemical shifts influenced by the relative orientation of the substituents. |
Table 2: Predicted ¹³C NMR Chemical Shift Data (ppm) for this compound Isomers
| Carbon | cis-3-Aminocyclobutanol (Predicted) | trans-3-Aminocyclobutanol (Predicted) | Key Distinguishing Features |
| C1 (CH-OH) | ~68.5 | ~67.0 | The chemical shift of C1 is directly influenced by the stereochemical environment of the hydroxyl group. |
| C3 (CH-NH₂) | ~48.0 | ~47.2 | The C3 chemical shift will also vary between the two isomers. |
| C2/C4 (CH₂) | ~35.0 | ~36.5 | The methylene carbons will also exhibit a slight difference in their chemical shifts. |
Definitive Assignment using NOESY
The most critical data for distinguishing the cis and trans isomers comes from the 2D NOESY experiment.
-
cis-3-Aminocyclobutanol: A clear cross-peak will be observed between the signals for the methine protons H1 and H3. This is because these two protons are on the same face of the puckered cyclobutane ring, placing them in close spatial proximity.
-
trans-3-Aminocyclobutanol: There will be no cross-peak between the signals for H1 and H3. In the trans configuration, these protons are on opposite faces of the ring, and the distance between them is too great for a measurable NOE to occur.
NOE Correlations for Stereoisomer Identification
Caption: Key NOE correlation for distinguishing cis and trans isomers.
Conclusion
The unambiguous characterization of the stereoisomers of this compound is essential for its effective use in research and development. While one-dimensional ¹H and ¹³C NMR provide valuable initial information, 2D NMR techniques, particularly COSY, HSQC, and most critically, NOESY, are required for a definitive structural assignment. The presence or absence of a through-space NOE correlation between the methine protons at C1 and C3 serves as an unequivocal indicator of the cis or trans configuration, respectively. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently determine the stereochemistry of their this compound samples, ensuring the scientific integrity and success of their work.
References
- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. Statistical evaluation of simulated NMR data of flexible molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00330A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
3-Aminocyclobutanol: A Versatile Scaffold for the Synthesis of Novel Heterocycles in Drug Discovery
Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Saturated heterocyclic scaffolds are cornerstones of medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties.[1][2] Among these, strained ring systems have garnered significant attention for their ability to confer unique conformational constraints and metabolic stability to drug candidates.[2] 3-Aminocyclobutanol, a bifunctional building block, has emerged as a particularly valuable synthon for the construction of a diverse array of heterocyclic systems. Its inherent ring strain and the stereochemical relationship between the amino and hydroxyl groups provide a powerful platform for the synthesis of innovative molecular architectures with potential applications in antiviral, anticancer, and kinase inhibitor programs.[1][3] This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of novel heterocycles.
Stereoselective Synthesis of this compound: A Foundational Protocol
The stereochemistry of this compound is a critical determinant of the final heterocyclic product's topology. Control over the cis and trans diastereomers is therefore a primary consideration in its synthesis. The reduction of a 3-aminocyclobutanone precursor is a common and effective strategy, with the choice of reducing agent playing a pivotal role in the diastereochemical outcome.[4]
Protocol 1: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone
This protocol details the synthesis of both cis- and trans-3-(Boc-amino)cyclobutanol, highlighting the divergent stereoselectivity achieved with different reducing agents.
Table 1: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (cis:trans) |
| 1 | LiAlH(OtBu)₃ | THF | -78 | cis-3-(Boc-amino)cyclobutanol | >95:5 |
| 2 | KRED | Buffer/IPA | 30 | trans-3-(Boc-amino)cyclobutanol | ~2:98 |
Causality Behind Experimental Choices: The sterically demanding hydride reagent, Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), preferentially attacks the cyclobutanone from the face opposite to the bulky Boc-amino group, leading to the cis-isomer.[4] Conversely, the use of a ketoreductase (KRED) enzyme often provides access to the trans-isomer with high selectivity, showcasing the power of biocatalysis in achieving otherwise challenging stereochemical outcomes.[4]
Experimental Protocol: Synthesis of cis-3-(Boc-amino)cyclobutanol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.[4]
Self-Validating System: The diastereomeric ratio of the product should be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the cyclobutane ring.
Application of this compound in the Synthesis of Novel Heterocycles
The bifunctional nature of this compound allows for a variety of synthetic transformations to construct diverse heterocyclic scaffolds. The amino and hydroxyl groups can be selectively functionalized or participate in intramolecular cyclization reactions.
Synthesis of Azetidines: Leveraging the 1,3-Amino Alcohol Motif
Azetidines are valuable four-membered nitrogen-containing heterocycles found in numerous biologically active compounds.[5] this compound serves as an excellent precursor for the synthesis of functionalized azetidines through intramolecular cyclization.
Workflow for Azetidine Synthesis
Caption: Workflow for the synthesis of a bicyclic azetidine derivative.
Ring Expansion Strategies: Accessing Pyrrolidines and Piperidines
The inherent strain of the cyclobutane ring can be harnessed to drive ring expansion reactions, providing access to larger, five- and six-membered heterocycles such as pyrrolidines and piperidines.[3] These reactions often proceed through carbocationic intermediates generated from the diazotization of the amino group.
Reaction Scheme: Demyanov-Type Ring Expansion
Caption: General scheme for Demyanov-type ring expansion of this compound.
Synthesis of Fused Heterocycles: Building Molecular Complexity
This compound can also be employed in the construction of more complex, fused heterocyclic systems. For instance, condensation of the amino group with a suitable dicarbonyl compound or its equivalent can lead to the formation of cyclobutane-fused pyrimidines or imidazoles.[6][7] These scaffolds are of significant interest in medicinal chemistry.[2][5]
Protocol 2: Synthesis of a Cyclobutane-Fused Dihydropyridone
This protocol describes a gold-catalyzed endo-selective cyclization of an alkynylcyclobutanecarboxamide, which can be derived from this compound, to yield a cyclobutane-fused dihydropyridone.[5]
Experimental Protocol:
-
Substrate Synthesis: Synthesize the N-propargyl-3-hydroxycyclobutane-1-carboxamide from this compound and propargylamine via standard amide coupling procedures.
-
Cyclization Reaction: To a solution of the alkynylcyclobutanecarboxamide (1.0 eq) in an appropriate solvent (e.g., DCE), add a gold(I) catalyst such as [Au(IPr)Cl]/AgSbF₆ (5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane-fused dihydropyridone.[5]
Mechanistic Insight: The gold catalyst activates the alkyne towards nucleophilic attack by the amide oxygen, initiating a 6-endo-dig cyclization to form the dihydropyridone ring.[5]
Applications in Drug Discovery: Case Studies
The unique structural features of this compound and its derivatives have led to their incorporation into several drug discovery programs.
-
Kinase Inhibitors: The cyclobutyl moiety can serve as a rigid scaffold to orient pharmacophoric groups for optimal binding to the kinase active site. For example, ARQ 092, a potent allosteric AKT inhibitor, features a 1-aminocyclobutyl group that plays a crucial role in its binding and inhibitory activity.[2]
-
Antiviral Agents: The conformational constraint imposed by the cyclobutane ring is beneficial in the design of nucleoside and non-nucleoside reverse transcriptase inhibitors for the treatment of viral infections like HIV.[3]
Conclusion
This compound is a versatile and powerful building block for the synthesis of a wide range of novel heterocyclic compounds. Its utility stems from its bifunctional nature, inherent ring strain, and well-defined stereochemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemical space accessible from this valuable synthon, ultimately contributing to the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gold-catalyzed endo -selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00051F [pubs.rsc.org]
- 6. jchr.org [jchr.org]
- 7. Synthesis of Fused sp3-Enriched Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Cyclobutane Scaffold
An Application Guide to the Selective Functionalization of the Amino Group in 3-Aminocyclobutanol
The this compound motif is a cornerstone in modern medicinal chemistry. Its rigid, strained cyclobutane ring provides a unique three-dimensional geometry that can impart favorable pharmacological properties, including metabolic stability and improved binding affinity, by locking substituents in well-defined spatial orientations.[1][2] As a bifunctional molecule, possessing both a nucleophilic amino group and a hydroxyl group, this compound serves as a versatile building block for a diverse array of complex molecules, from antiviral agents to anti-inflammatory compounds.[1][3]
However, the presence of two reactive sites necessitates a carefully planned synthetic strategy to achieve selective functionalization. This guide provides an in-depth exploration of common and advanced methods for derivatizing the amino group of this compound, offering both the theoretical basis for procedural choices and detailed, field-tested protocols for immediate application.
Core Challenge: Chemoselectivity
The primary challenge in modifying this compound is achieving chemoselectivity. Both the primary amine (-NH₂) and the secondary alcohol (-OH) are nucleophilic and can react with electrophiles such as acyl chlorides or alkyl halides. The relative reactivity depends on factors like pKa, steric hindrance, and reaction conditions (e.g., pH). The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. However, under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺), which can allow for selective O-functionalization.[4] This guide will focus on strategies that favor N-functionalization.
Strategic Functionalization Pathways
The derivatization of the amino group can be broadly categorized into several key transformations. The choice of pathway is dictated by the desired final structure and the compatibility of other functional groups within the synthetic sequence.
Figure 1: Key functionalization pathways for the amino group of this compound.
N-Acylation: Formation of Amide Bonds
Amide bond formation is one of the most fundamental transformations in drug development. Acylation of the amino group in this compound is typically straightforward and high-yielding, leveraging the high nucleophilicity of the primary amine.
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). In the case of acyl chlorides, a base such as triethylamine (TEA) or pyridine is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction. For less reactive carboxylic acids, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole) are used to form a highly reactive intermediate in situ.
Protocol 1: General N-Acylation with an Acyl Chloride
This protocol describes the reaction of this compound with a generic acyl chloride.
Materials & Reagents:
-
This compound (e.g., Sigma-Aldrich, CAS 216394-35-5)
-
Acyl Chloride (1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
| Reagent | Mol. Wt. ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents |
| This compound | 87.12 | - | 5.0 | 1.0 |
| Acyl Chloride (generic) | Varies | - | 5.5 | 1.1 |
| Triethylamine | 101.19 | - | 7.5 | 1.5 |
| Dichloromethane (DCM) | - | 0.2 | - | - |
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (5.0 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (7.5 mmol, 1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (5.5 mmol, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-3-aminocyclobutanol.
N-Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a critical pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs. The synthesis is analogous to acylation, employing a sulfonyl chloride as the electrophile.
Mechanistic Rationale: The reaction mechanism is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. As with acylation, a non-nucleophilic base is essential to scavenge the generated HCl.[5]
Protocol 2: N-Tosylation of this compound
This protocol uses p-toluenesulfonyl chloride (TsCl) as a representative sulfonylating agent.
Materials & Reagents:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.05 eq)
-
Pyridine or 4-(Dimethylamino)pyridine (DMAP, catalytic) with TEA (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (5.0 mmol, 1.0 eq) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere.
-
Add triethylamine (7.5 mmol, 1.5 eq) and a catalytic amount of DMAP (~0.05 eq).
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (5.25 mmol, 1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir at 0 °C for 30 minutes, then allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize or purify the crude solid by column chromatography to obtain N-(3-hydroxycyclobutyl)-4-methylbenzenesulfonamide.
N-Alkylation: A Controlled Approach via Reductive Amination
Direct alkylation of amines with alkyl halides often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, making it difficult to control.[6] Reductive amination is a superior and widely used method for the controlled synthesis of secondary and tertiary amines.[6][7]
Mechanistic Rationale: This two-step, one-pot process first involves the reaction of the amine with a ketone or aldehyde to form an imine (or enamine) intermediate.[8] This intermediate is then reduced in situ by a mild, selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose as it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine in the presence of the carbonyl starting material.[7][9]
Figure 2: Workflow for N-alkylation via reductive amination.
Protocol 3: Reductive Amination with an Aldehyde
Materials & Reagents:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
| Reagent | Mol. Wt. ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents |
| This compound | 87.12 | - | 5.0 | 1.0 |
| Aldehyde (generic) | Varies | - | 5.5 | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | - | 7.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 0.2 | - | - |
Procedure:
-
Combine this compound (5.0 mmol, 1.0 eq) and the aldehyde (5.5 mmol, 1.1 eq) in anhydrous DCE (0.2 M) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive ketones.
-
Add sodium triacetoxyborohydride (7.5 mmol, 1.5 eq) portion-wise to the suspension. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the mixture with DCM or EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the N-alkylated product.
Advanced Strategy: Selective Mono-N-Alkylation via 9-BBN Chelation
For amino alcohols like this compound, a sophisticated method for achieving selective mono-alkylation involves temporary chelation with 9-borabicyclo[3.3.1]nonane (9-BBN).[10]
Mechanistic Rationale: The 9-BBN reagent forms a stable six-membered chelate involving both the amino and hydroxyl groups. This chelation serves a dual purpose: it protects the hydroxyl group and modulates the reactivity of the amino group, preventing over-alkylation. Subsequent deprotonation of the chelated amine followed by reaction with an alkyl halide leads cleanly to the mono-N-alkylated product.[10] The final product is released by mild acidic hydrolysis.
This method offers a significant advantage over reductive amination when a specific alkyl halide needs to be introduced directly.[10]
Conclusion
The functionalization of the amino group in this compound is a critical step in the synthesis of novel chemical entities for drug discovery. The choice of reaction—be it acylation, sulfonylation, or a controlled alkylation—must be made with careful consideration of the overall synthetic route and the desired final compound. The protocols provided herein offer robust and reproducible methods for achieving these key transformations. By understanding the underlying principles of chemoselectivity and applying the appropriate synthetic strategy, researchers can effectively leverage the unique structural benefits of the this compound scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 3-Aminocyclobutanol
Abstract
The 3-aminocyclobutanol scaffold is a privileged structural motif in modern medicinal chemistry, valued for its unique three-dimensional conformation and its role as a versatile building block in drug discovery.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the selective functionalization of the hydroxyl group in this compound. We address the inherent challenge of chemoselectivity due to the presence of a nucleophilic amino group and present a robust strategic framework centered on the "protect-functionalize-deprotect" paradigm. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.
The Chemoselectivity Challenge: Amine vs. Alcohol Reactivity
The core synthetic challenge in manipulating this compound lies in the differential reactivity of its two functional groups. The primary amino group is generally a stronger nucleophile and a stronger base than the secondary hydroxyl group.[3][4] In a typical reaction with an electrophile (e.g., an acyl chloride or alkyl halide), the amino group will react preferentially, leading to N-functionalization rather than the desired O-functionalization.
This chemoselectivity is rooted in fundamental electronic principles. The lone pair on the nitrogen atom is more available for donation than the lone pairs on the oxygen atom, which are held more tightly due to oxygen's higher electronegativity.[5] Therefore, direct and selective modification of the hydroxyl group requires a deliberate strategy to temporarily mask the reactivity of the amine.
The "Protect-Functionalize-Deprotect" Paradigm
The most reliable and widely adopted strategy for achieving selective O-functionalization of this compound is a three-stage process:
-
Protection: The highly reactive amino group is temporarily converted into a non-nucleophilic functional group, typically a carbamate.
-
Functionalization: The now-available hydroxyl group is modified as desired (e.g., etherification, esterification).
-
Deprotection: The protecting group is selectively removed to reveal the free amine, yielding the final desired product.
The choice of an appropriate amine protecting group is critical and should be guided by its stability to the conditions of the subsequent O-functionalization step and the orthogonality of its removal conditions.[6][7] The tert-butyloxycarbonyl (Boc) group is an exemplary choice due to its ease of installation, stability under a wide range of non-acidic conditions, and clean, acid-labile removal.[3][8]
Figure 1: A generalized workflow for the selective O-functionalization of this compound.
Key Protocols for Hydroxyl Group Functionalization
The following protocols assume the starting material is N-Boc-protected this compound. A protocol for its preparation is provided first.
Protocol 1: N-Protection of this compound with Boc Anhydride
This protocol effectively masks the amino group, enabling subsequent reactions at the hydroxyl center.[8]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound hydrochloride in DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise and stir for 15 minutes.
-
Add a solution of (Boc)₂O in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield tert-butyl (3-hydroxycyclobutyl)carbamate.
| Parameter | Value | Notes |
| (Boc)₂O Equivalents | 1.1 | A slight excess ensures complete reaction. |
| Base Equivalents | 2.2 | Neutralizes HCl salt and the acid byproduct. |
| Temperature | 0 °C to RT | Controls initial exotherm. |
| Typical Yield | 85-95% |
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage at the hydroxyl position, exemplified by benzylation. The Williamson ether synthesis requires a strong base to deprotonate the alcohol, forming a nucleophilic alkoxide.[9]
Materials:
-
tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate in anhydrous THF (approx. 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30-60 minutes at 0 °C.
-
Add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired O-benzyl ether.
| Parameter | Value | Notes |
| Base | NaH (60%) | Strong, non-nucleophilic base. Handle with care. |
| Electrophile | Benzyl Bromide | Other alkyl halides can be used. |
| Temperature | 0 °C to RT | Essential for safe addition of NaH and quenching. |
| Typical Yield | 70-85% |
Protocol 3: O-Acylation (Esterification)
This protocol forms an ester linkage using an acid chloride. The use of a non-nucleophilic base like pyridine or TEA is crucial to scavenge the HCl byproduct.[10]
Materials:
-
tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq)
-
Acetyl chloride (AcCl) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate in anhydrous DCM (approx. 0.2 M) under an inert atmosphere.
-
Add pyridine or TEA.
-
Cool the solution to 0 °C.
-
Add acetyl chloride dropwise. A white precipitate of pyridinium/triethylammonium hydrochloride will form.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2-4 hours.
-
Monitor reaction progress by TLC.
-
Upon completion, dilute with DCM and wash sequentially with water, 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary to yield the O-acetylated product.
| Parameter | Value | Notes |
| Acylating Agent | Acetyl Chloride | Acid anhydrides can also be used, often with DMAP as a catalyst. |
| Base | Pyridine or TEA | Scavenges HCl byproduct. |
| Temperature | 0 °C to RT | Controls the exothermic acylation reaction. |
| Typical Yield | 90-98% |
Protocol 4: Final Deprotection of the N-Boc Group
This final step unmasks the amine to yield the O-functionalized product. This is typically achieved under strong acidic conditions.[8]
Materials:
-
N-Boc, O-functionalized this compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure (using TFA):
-
Dissolve the protected substrate in DCM (approx. 0.1 M).
-
Add an excess of TFA (e.g., 20-50% v/v). Caution: Strong acid.
-
Stir the solution at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., 1 M NaOH) to pH > 10, and extract with an organic solvent (e.g., DCM or EtOAc).
-
Dry the organic extracts, filter, and concentrate to yield the final product.
| Parameter | Value | Notes |
| Acid | TFA or HCl/Dioxane | Strong acids required to cleave the carbamate. |
| Solvent | DCM | A common solvent for TFA deprotections. |
| Temperature | Room Temperature | Reaction is typically rapid at RT. |
| Workup | Basic workup for free base | Product is initially an ammonium salt. |
Strategic Decision Framework
Choosing the correct functionalization pathway depends on the desired final product and its intended downstream applications. The following decision tree provides a simplified guide for strategic planning.
Figure 2: Decision tree for selecting a functionalization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protective Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for the Stereochemical Inversion of 3-Aminocyclobutanol via the Mitsunobu Reaction
Introduction: The Strategic Importance of Chiral Aminocyclobutanols and the Power of Stereochemical Inversion
Chiral 3-aminocyclobutanol scaffolds are privileged structures in modern drug discovery. Their rigid, three-dimensional framework allows for precise spatial presentation of functional groups, making them ideal building blocks for creating potent and selective modulators of biological targets. The relative stereochemistry of the amino and hydroxyl groups (cis or trans) is often a critical determinant of pharmacological activity. Consequently, the ability to selectively invert a specific stereocenter is a powerful tool in the medicinal chemist's arsenal for establishing structure-activity relationships (SAR) and optimizing drug candidates.
The Mitsunobu reaction is a cornerstone of synthetic organic chemistry, renowned for its ability to achieve a clean inversion of stereochemistry at a secondary alcohol center under mild conditions.[1][2][3] This protocol provides a detailed guide for researchers and drug development professionals on the application of the Mitsunobu reaction for the stereochemical inversion of a protected this compound, transforming one diastereomer into another. This process involves a two-step sequence: an initial Mitsunobu reaction to form an ester with inverted configuration, followed by hydrolysis to unmask the inverted alcohol.
Mechanism and the Foundation of Stereochemical Inversion
The reliability of the Mitsunobu reaction for stereochemical inversion is grounded in its well-defined, multi-step mechanism that culminates in a classic S(_N)2 nucleophilic substitution.[4][5] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
-
Activation: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh(_3)) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a highly reactive betaine intermediate (3).[5][6]
-
Proton Transfer: This betaine is a strong base and readily deprotonates the acidic pro-nucleophile, which in this protocol is a carboxylic acid (R-COOH) (4), forming an ion pair (5).[4][5] The pKa of the nucleophile should generally be 13 or lower to ensure this step is efficient.[4]
-
Alcohol Activation: The alcohol oxygen of the N-protected this compound (1) then attacks the electrophilic phosphorus atom of the ion pair, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt (8). This transformation converts the hydroxyl group into an excellent leaving group.[1][5]
-
S(_N)2 Displacement and Inversion: The carboxylate anion (6), generated in step 2, now acts as the nucleophile. It performs a backside attack on the carbon atom bearing the alkoxyphosphonium leaving group. This S(_N)2 displacement proceeds with a complete inversion of configuration, yielding the ester product (9) and the byproduct triphenylphosphine oxide (TPPO) (10).[1][4][5][7] The formation of the very strong phosphorus-oxygen double bond in TPPO is a major thermodynamic driving force for the reaction.[4]
Caption: Figure 1: Key steps in the Mitsunobu reaction mechanism.
Experimental Guide: Inversion of cis-N-Boc-3-aminocyclobutanol
This protocol details the inversion of cis-N-Boc-3-aminocyclobutanol to its trans isomer. The amine must be protected (e.g., with a Boc group) to prevent it from competing as a nucleophile.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Stoichiometry | Notes |
| cis-N-Boc-3-aminocyclobutanol | C(9)H({17})NO(_3) | 187.24 | 1.0 eq | Substrate. Must be anhydrous. |
| Triphenylphosphine (PPh(_3)) | C({18})H({15})P | 262.29 | 1.5 eq | Solid. Can oxidize over time; use from a fresh bottle. |
| p-Nitrobenzoic acid | C(_7)H(_5)NO(_4) | 167.12 | 1.5 eq | Pro-nucleophile. More acidic than benzoic acid, beneficial for hindered alcohols.[8] |
| Diisopropyl azodicarboxylate (DIAD) | C(8)H({14})N(_2)O(_4) | 202.21 | 1.5 eq | Liquid. Less hazardous than DEAD. Add dropwise. |
| Anhydrous Tetrahydrofuran (THF) | C(_4)H(_8)O | 72.11 | ~0.1 M solution | Solvent. Must be rigorously dried.[9] |
| Ethyl Acetate (EtOAc) | C(_4)H(_8)O(_2) | 88.11 | - | For work-up and chromatography. |
| Hexanes | C(6)H({14}) | 86.18 | - | For chromatography. |
| Saturated aq. NaHCO(_3) | - | - | - | For aqueous wash. |
| Brine | - | - | - | For aqueous wash. |
| Anhydrous Na(_2)SO(_4) or MgSO(_4) | - | - | - | For drying organic layers. |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 3.0 eq | For saponification step. |
| Methanol (MeOH) | CH(_4)O | 32.04 | - | For saponification step. |
Step-by-Step Protocol
Caption: Figure 2: Experimental workflow for inversion.
Part 1: Mitsunobu Reaction to Form the Inverted Ester
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve cis-N-Boc-3-aminocyclobutanol (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF to make an approximately 0.1 M solution.[8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. A clear solution should be observed.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 15-20 minutes.[6][10] The slow addition is crucial to control the exothermic nature of the initial steps. A color change to yellow or orange is typically observed.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO(_3) (2x) to remove excess p-nitrobenzoic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.
-
-
Purification: The crude product will contain the desired ester, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct. Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure trans-N-Boc-3-(4-nitrobenzoyloxy)cyclobutanamine.
Part 2: Saponification to the Inverted Alcohol
-
Setup: Dissolve the purified trans-ester from Part 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
-
Work-up:
-
Neutralize the mixture carefully with 1M HCl to approximately pH 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
-
Final Purification: Purify the crude product by flash column chromatography to yield the pure trans-N-Boc-3-aminocyclobutanol.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Wet Reagents/Solvent: Water will consume the reactive Mitsunobu intermediates. | Use freshly distilled, anhydrous solvents. Dry the alcohol substrate azeotropically with toluene or under high vacuum before use.[9] |
| Poor Reagent Quality: PPh(_3) can oxidize to TPPO upon storage. DIAD/DEAD can decompose. | Use fresh, high-purity reagents. Store them under an inert atmosphere. | |
| Steric Hindrance: Cyclobutanol is a somewhat hindered secondary alcohol. | Increase reaction time and/or gently heat the reaction (e.g., to 40 °C) after the initial addition.[7][8] Consider using more reactive azodicarboxylates like ADDP.[9] | |
| Side Product Formation | Alkylated Hydrazine: The deprotonated hydrazine byproduct can act as a nucleophile. | This is more common with less acidic pro-nucleophiles (pKa > 13).[6][9] The use of p-nitrobenzoic acid (pKa 3.4) minimizes this risk. |
| Difficult Purification | TPPO Removal: TPPO is often crystalline but can co-elute with products of similar polarity. | After concentrating the reaction, triturate the crude mixture with a solvent like diethyl ether or a hexanes/ether mixture to precipitate the TPPO and hydrazine byproduct, which can then be removed by filtration.[8] Using polymer-supported PPh(_3) can also simplify work-up to a simple filtration.[6] |
Critical Success Factor: The Amino Protecting Group The free amine of this compound is both basic and nucleophilic. It would readily react with the Mitsunobu intermediates, leading to a complex mixture of undesired products, including potential intramolecular cyclization.[11] Therefore, protection of the amine, typically as a carbamate (e.g., Boc or Cbz), is mandatory. The protecting group must be stable to the neutral-to-mildly basic conditions of the Mitsunobu reaction and the basic conditions of the subsequent saponification.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Introduction: The Rising Importance of the Cyclobutane Moiety in Drug Discovery
An Application Guide to the Scalable Synthesis of 3-Aminocyclobutanol for Pharmaceutical Applications
The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, offering a unique tool for exploring chemical space and optimizing drug-target interactions. This compound, a bifunctional molecule incorporating this strained ring system, is a particularly crucial building block for a new generation of therapeutics. It serves as a key intermediate in the synthesis of compounds such as Tyk2 inhibitors and novel cannabinoid receptor modulators.[1] The inherent ring strain and the presence of multiple stereocenters, however, present significant challenges for its synthesis on a large scale, demanding robust, controllable, and economically viable chemical processes.[2][3]
This application note provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a practical and well-documented synthetic route. We will delve into the rationale behind strategic decisions, from the choice of protecting groups to the selection of stereocontrol elements, and provide detailed protocols alongside troubleshooting guides to ensure a self-validating and reproducible process suitable for pharmaceutical development.
Overall Synthetic Strategy: A Modular Approach
The chosen synthetic pathway is a three-stage process commencing from the readily available or preparable N-Boc-3-oxocyclobutan-1-amine. This strategy allows for modular optimization at each critical step: introduction of the amino functionality via a protecting group, stereoselective reduction of the ketone, and final deprotection to yield the target molecule.
Caption: High-level synthetic workflow for this compound.
Part I: Protecting Group Strategy
Rationale for Boc Protection
In multi-step organic synthesis, the strategic use of protecting groups is paramount.[4] The amine functionality is nucleophilic and would interfere with subsequent reactions, particularly the hydride reduction of the ketone. We select the tert-butoxycarbonyl (Boc) group for several key reasons:
-
Robustness: The Boc group is stable to a wide range of non-acidic reagents, including the hydride reducing agents used in the next step.[5]
-
Ease of Introduction: It can be readily installed using di-tert-butyl dicarbonate ((Boc)₂O).
-
Orthogonality: The Boc group's lability under acidic conditions allows for its selective removal without affecting other common protecting groups, should the synthesis be extended.[4]
-
Crystallinity: Boc-protected intermediates often exhibit enhanced crystallinity, which can be leveraged for purification by recrystallization, a highly desirable method for large-scale production.
The starting material for our detailed protocol, N-Boc-3-oxocyclobutan-1-amine , can be synthesized via several routes, including the copper-promoted three-component Mannich reaction, or prepared from cyclobutanone via reductive amination followed by protection.[6][7] For process development, sourcing or preparing this key intermediate with high purity is a critical first step.
Part II: Stereoselective Reduction of N-Boc-3-oxocyclobutan-1-amine
This stage is the most critical juncture of the synthesis as it establishes the relative stereochemistry (cis or trans) of the final product. The diastereoselectivity of the ketone reduction is heavily influenced by the choice of reducing agent, solvent, and temperature.[2]
Protocol II-A: Synthesis of cis-3-(Boc-amino)cyclobutanol
Causality: The formation of the cis isomer is generally favored in hydride reductions of 3-substituted cyclobutanones. This preference is attributed to the hydride nucleophile attacking from the sterically less hindered face, which is anti to the bulky N-Boc group at the 3-position.[2] To maximize this selectivity, a sterically demanding hydride reagent is employed at low temperatures to amplify the energetic difference between the two possible transition states.[2]
Methodology:
-
Reactor Setup: In a flame-dried, appropriately sized reactor under an inert nitrogen atmosphere, dissolve N-Boc-3-oxocyclobutan-1-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.5 eq) in THF to the stirred ketone solution, maintaining the internal temperature below -70 °C. The slow addition is crucial to control the exothermic reaction and maintain selectivity.
-
Reaction Monitoring: Stir the mixture at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). This is a safer and more effective workup for aluminum hydrides than water or acid, as it chelates the aluminum salts and facilitates their removal.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure cis-3-(Boc-amino)cyclobutanol.[2]
Protocol II-B: Synthesis of trans-3-(Boc-amino)cyclobutanol
Causality: Achieving high trans selectivity is significantly more challenging with standard chemical reducing agents. While some conditions might slightly favor the trans product, achieving high diastereomeric ratios often requires alternative strategies. One of the most effective methods is biocatalysis, where an enzyme's active site provides a unique steric environment to direct the reduction.
Methodology (Enzymatic Approach):
-
System Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a suspension of a suitable ketoreductase (KRED) enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase).
-
Substrate Addition: Add N-Boc-3-oxocyclobutan-1-amine, often dissolved in a water-miscible co-solvent like isopropanol, to the enzymatic system.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction for conversion and diastereoselectivity by HPLC. This method has been reported to achieve a diastereomeric ratio of approximately 98:2 in favor of the trans alcohol.[2]
-
Work-up: After completion, the enzyme can be removed by filtration or centrifugation. The product is then extracted from the aqueous phase using a suitable organic solvent like ethyl acetate.
-
Purification: The extracted product is purified similarly to the cis isomer.
| Parameter | Method for cis-Isomer | Method for trans-Isomer | Rationale / Comments |
| Reducing Agent | LiAl(OtBu)₃H, L-Selectride® | Ketoreductase (KRED) | Bulky chemical hydrides favor cis formation. Enzymes provide a chiral pocket for trans selectivity.[2] |
| Temperature | -78 °C | 25-35 °C | Low temperature enhances selectivity for the kinetically favored cis product in chemical reductions.[2] |
| Solvent | Anhydrous THF, Diethyl Ether | Aqueous Buffer / Co-solvent | Solvent polarity can influence substrate conformation and selectivity.[2] Biocatalysis requires aqueous media. |
| Typical d.r. | >95:5 (cis:trans) | >98:2 (trans:cis) | The choice of method dictates the stereochemical outcome with high fidelity. |
Part III: Deprotection to this compound
The final step involves the removal of the Boc protecting group to unmask the primary amine.
Causality: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged, releasing carbon dioxide and the free amine.[8]
Methodology:
-
Reactor Setup: Dissolve the N-Boc-3-aminocyclobutanol (cis or trans isomer, 1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or isopropanol.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA) (5-10 eq) in DCM at room temperature.
-
A solution of hydrogen chloride (HCl) in dioxane or isopropanol (e.g., 4M HCl).
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation (as Hydrochloride Salt): If using HCl in a volatile solvent, the this compound hydrochloride salt may precipitate directly and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be recrystallized from a solvent system like isopropanol/ether. The hydrochloride salt form is often preferred for its improved stability and handling properties.[3]
-
Isolation (as Free Base): If the free amine is desired, the reaction mixture is concentrated, the residue is dissolved in water, and the solution is basified to pH >12 with NaOH. The free amine is then extracted with an organic solvent (e.g., DCM or ethyl acetate), dried, and concentrated. The free base is a liquid and may require distillation for final purification.[1][9]
Large-Scale Production: Challenges and Solutions
Scaling up a synthesis from the bench to a manufacturing plant introduces new challenges related to safety, efficiency, and purity.
-
Thermal Safety: The quenching of hydride reductions is highly exothermic. On a large scale, this must be managed with controlled addition rates, efficient reactor cooling, and a well-defined quenching protocol to prevent thermal runaway.
-
Reagent Handling: Large quantities of pyrophoric or moisture-sensitive reagents require specialized handling equipment and inert atmosphere techniques.
-
Purification: Chromatography is often impractical and expensive at scale. The process should be designed to yield a final product that can be purified by crystallization or distillation.[10] For this compound, forming the hydrochloride salt is an excellent strategy to induce crystallization and remove process impurities.
-
Waste Management: The environmental impact and cost of waste disposal are significant. Processes using biocatalysis or catalytic hydrogenation (for debenzylation in alternative routes) are considered greener than those using stoichiometric amounts of metal hydrides.[6]
Caption: Troubleshooting workflow for poor stereoselectivity.
Quality Control and Analytical Protocols
Ensuring the final Active Pharmaceutical Ingredient (API) intermediate meets stringent quality standards is non-negotiable. A robust analytical package must be developed and validated.[11]
-
Identity Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the diastereomeric ratio of the crude and purified materials.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the product and intermediates.
-
-
Purity Assessment:
-
HPLC/UPLC: A reverse-phase HPLC method with UV or MS detection should be developed to quantify chemical purity and detect any process-related impurities.
-
GC: Gas chromatography can be used to assess purity, especially for the more volatile free base, and to quantify residual solvents.
-
-
Stereochemical Purity:
-
Chiral HPLC: The most direct method is to use a chiral HPLC column to separate and quantify the enantiomers and diastereomers.
-
Derivatization: An alternative is to derivatize the amino alcohol with a chiral agent (e.g., (R)-(+)-1-phenylethyl isocyanate) to form diastereomeric derivatives that can be separated and quantified on a standard achiral HPLC column.[12][13]
-
References
- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. This compound [myskinrecipes.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Quality Control Analytical Methods: Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 13. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminocyclobutanol
Welcome to the Technical Support Center for 3-Aminocyclobutanol synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bifunctional building block. The inherent ring strain of the cyclobutane scaffold and the need for precise stereochemical control present unique hurdles.[1][2] This document provides field-proven insights, troubleshooting guides, and validated protocols to help you optimize your synthetic route, minimize side reactions, and achieve high yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges are threefold:
-
Controlling Diastereoselectivity: Achieving a high ratio of the desired cis or trans isomer is a primary hurdle. The outcome is highly sensitive to the choice of reagents, substitution on the cyclobutane ring, and reaction conditions.[1]
-
Managing Ring Strain: The cyclobutane ring is inherently strained. This can lead to undesirable side reactions like ring-opening or molecular rearrangements, especially under harsh acidic, basic, or high-temperature conditions.[1][3]
-
Protecting Group Strategy: The molecule contains both an amino and a hydroxyl group. A robust and orthogonal protecting group strategy is essential to prevent self-reaction and allow for selective functionalization. The chosen groups must be stable during stereocenter formation and selectively removable without compromising the final product.[1]
Q2: Which protecting groups are recommended for the amino functionality during the synthesis?
The tert-butoxycarbonyl (Boc) group is the most common and highly recommended protecting group for the amine in this synthesis.[1] It is typically installed using di-tert-butyl dicarbonate (Boc)₂O.[4][5] The Boc group is stable under a wide range of nucleophilic and basic conditions, making it compatible with steps like ketone reduction.[6] Its primary advantage is its clean removal under acidic conditions (e.g., with trifluoroacetic acid or HCl), which generally leaves other functional groups intact.[4][7]
Q3: What is the most common starting material for synthesizing the this compound core?
The most prevalent starting material is cyclobutanone or a derivative thereof.[8][9] A common strategy involves the reductive amination of cyclobutanone or, more frequently, the reduction of a 3-substituted cyclobutanone, such as 3-(Boc-amino)cyclobutanone. This ketone precursor is central to establishing the final stereochemistry of the amino and hydroxyl groups.[1]
Q4: Why is achieving high diastereoselectivity in the ketone reduction step so critical and what governs the outcome?
The reduction of the 3-(protected-amino)cyclobutanone to the corresponding alcohol sets the relative stereochemistry (cis or trans) of the final product. The two diastereomers can have very similar physical properties, making them difficult to separate by standard chromatography.[1] The stereochemical outcome is primarily governed by the direction of the hydride attack on the carbonyl.
-
For cis-selectivity: A sterically bulky hydride reagent will preferentially attack from the face opposite to the substituent at the 3-position (anti-facial attack), which is less sterically hindered.[1]
-
For trans-selectivity: Achieving high trans-selectivity is often more challenging and may require different strategies, such as enzymatic reductions that can provide excellent control.[1]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing probable causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
-
Symptom: ¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans isomers, leading to difficult purification.[1]
-
Probable Causes & Solutions:
| Probable Cause | Suggested Solution & Scientific Rationale |
| Sub-optimal Reducing Agent | For high cis selectivity , use a sterically demanding hydride reagent like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). Its bulk favors attack from the less hindered face, opposite the amino group. For high trans selectivity , consider a biocatalytic approach with a suitable ketoreductase (KRED), which can exhibit high substrate-specific stereoselectivity.[1] |
| Unfavorable Reaction Temperature | For hydride reductions, lowering the temperature (e.g., to -78 °C) significantly improves diastereoselectivity. Lower temperatures enhance the energetic difference between the transition states leading to the two isomers, favoring the path with the lower activation energy.[1] |
| Inappropriate Solvent | The polarity of the solvent can influence the conformation of the cyclobutanone ring and its interaction with the reducing agent. For hydride reductions aiming for cis products, switching to less polar aprotic solvents like THF or diethyl ether can enhance selectivity.[1] |
| Steric Influence of Protecting Group | The size of the amine's protecting group (e.g., Boc vs. Cbz) can influence the direction of hydride attack. If selectivity is poor, consider changing the protecting group to one with different steric properties. |
Issue 2: Ring-Opening or Rearrangement Byproducts Detected
-
Symptom: Mass spectrometry or NMR analysis reveals byproducts with masses inconsistent with the cyclobutane structure, accompanied by a significant drop in the yield of the desired product.
-
Probable Causes & Solutions:
| Probable Cause | Suggested Solution & Scientific Rationale |
| Harsh Reaction Conditions | The inherent strain of the four-membered ring makes it susceptible to cleavage under strongly acidic or basic conditions, or at elevated temperatures.[1][3] Solution: Employ milder reagents wherever possible. For instance, use milder acids for Boc deprotection if the substrate is sensitive, or conduct reactions at the lowest effective temperature. |
| Inappropriate Reagents | Certain reagents, particularly strong Lewis acids, can coordinate to the ring and facilitate cleavage. Solution: Carefully screen reagents and review literature for compatibility with strained ring systems. Avoid prolonged exposure to conditions known to promote rearrangements. |
Issue 3: Side Reactions During Boc-Group Deprotection
-
Symptom: After acidic deprotection (e.g., with TFA), LC-MS analysis shows a new peak with a mass corresponding to the product + 56 amu (a tert-butyl group).
-
Probable Causes & Solutions:
| Probable Cause | Suggested Solution & Scientific Rationale |
| Alkylation by tert-Butyl Cation | The acid-catalyzed removal of a Boc group generates a reactive tert-butyl cation intermediate.[7][10] This carbocation can act as an electrophile and alkylate nucleophilic sites on your molecule, such as the free amine or hydroxyl group, leading to unwanted byproducts.[10] |
| Trifluoroacetylation | If using TFA for deprotection, trace amounts of trifluoroacetic anhydride or reaction with the TFA itself can lead to trifluoroacetylation of the newly liberated amine.[11] |
Visualized Workflows and Mechanisms
Diagrams help clarify complex relationships and reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yield and Purity in 3-Aminocyclobutanol Preparation
Welcome to the Technical Support Center for the synthesis and purification of 3-aminocyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to access cis- and trans-3-aminocyclobutanol?
A1: The primary strategies for synthesizing this compound isomers typically begin with a 3-substituted cyclobutanone precursor.
-
cis-3-Aminocyclobutanol: The cis-isomer is commonly prepared via the stereoselective reduction of a 3-aminocyclobutanone derivative. The use of sterically bulky hydride reducing agents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), favors the attack of the hydride from the face opposite to the substituent at the 3-position, leading to the desired cis-alcohol.
-
trans-3-Aminocyclobutanol: The trans-isomer is often synthesized from the corresponding cis-alcohol through a stereochemical inversion. The Mitsunobu reaction is a powerful and widely used method for this transformation. This reaction proceeds with a clean Sₙ2-type inversion of stereochemistry at the alcohol carbon.
Q2: What are the main challenges in achieving high purity for this compound isomers?
A2: The primary purification challenges stem from two main sources:
-
Stereoisomer Separation: The physical properties of cis- and trans-3-aminocyclobutanol can be very similar, making their separation by standard techniques like column chromatography or recrystallization challenging.
-
Byproduct Removal: The synthetic route, particularly the Mitsunobu reaction for the trans-isomer, introduces byproducts such as triphenylphosphine oxide (TPPO) and reduced diethyl azodicarboxylate (DEAD), which can be difficult to remove from the final product. Similarly, the deprotection of a benzyl group can leave behind residual catalyst and benzyl-containing impurities.
Q3: Which analytical techniques are most suitable for characterizing this compound and its isomers?
A3: A combination of spectroscopic and chromatographic methods is essential for the complete characterization of this compound isomers.
-
NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the stereochemistry of the cyclobutane ring. The coupling constants and chemical shifts of the ring protons, particularly the protons on the carbons bearing the amino and hydroxyl groups, are distinct for the cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the sample and identifying volatile impurities. The fragmentation patterns of the isomers in the mass spectrometer can also provide structural information.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for determining the enantiomeric purity of the final product. Derivatization of the amino alcohol may be necessary to achieve baseline separation of the enantiomers on a chiral stationary phase.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Synthesis-Related Issues
Q4: My reduction of 3-(Boc-amino)cyclobutanone to the corresponding alcohol is resulting in a low diastereomeric ratio of the desired cis-isomer. What can I do to improve the selectivity?
A4: Low diastereoselectivity in the reduction of 3-substituted cyclobutanones is a common issue. Here are the key parameters to investigate:
-
Choice of Reducing Agent: For high cis-selectivity, a sterically hindered hydride source is crucial. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is generally a good choice as its bulk favors attack from the less hindered face of the cyclobutanone ring. If you are using a less bulky reagent like sodium borohydride (NaBH₄), you can expect lower selectivity.
-
Reaction Temperature: Lowering the reaction temperature, typically to -78 °C, can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the cis-product.
-
Solvent: The polarity of the solvent can influence the conformation of the substrate and its interaction with the reducing agent. Less polar solvents like tetrahydrofuran (THF) or diethyl ether are often preferred for this type of stereoselective reduction.
Troubleshooting Low cis-Selectivity in Reduction
Caption: Troubleshooting logic for low cis-diastereoselectivity.
Q5: The Mitsunobu reaction to invert the stereochemistry of my cis-3-(dibenzylamino)cyclobutanol is giving a low yield of the trans-product. What are the likely causes and how can I fix it?
A5: Low yields in the Mitsunobu reaction can be attributed to several factors. Here's a breakdown of potential issues and their solutions:
-
Reagent Quality: The reagents for the Mitsunobu reaction, particularly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can degrade over time. Ensure you are using fresh, high-quality reagents.
-
Reaction Conditions: The reaction is typically run at low temperatures (0 °C to room temperature). Ensure proper temperature control. The order of addition of reagents can also be critical. A common and effective procedure is to pre-mix the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in an anhydrous solvent like THF, and then add the DEAD/DIAD solution dropwise.
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. If the reaction stalls, a small additional charge of DEAD/DIAD and triphenylphosphine may be necessary.
-
Side Reactions: If the nucleophile is not sufficiently acidic (pKa > 13), the azodicarboxylate can act as a nucleophile, leading to undesired byproducts. Ensure your chosen nucleophile is appropriate for the Mitsunobu reaction.
Purification-Related Issues
Q6: I am struggling to remove triphenylphosphine oxide (TPPO) from my reaction mixture after the Mitsunobu reaction. What are the most effective purification strategies?
A6: The removal of TPPO is a classic challenge in reactions employing triphenylphosphine. Here are several effective methods:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by direct crystallization from the crude reaction mixture. If your product is an oil or has very different solubility properties, this can be a simple and effective first step. Cooling the reaction mixture in a non-polar solvent like hexane or a mixture of ether and pentane can induce TPPO precipitation.
-
Column Chromatography: If your product is relatively non-polar, you can use column chromatography on silica gel. A common technique is to load the crude mixture and elute with a non-polar solvent system (e.g., hexane/ethyl acetate). TPPO is quite polar and will often remain at the top of the column.
-
Precipitation with a Metal Salt: TPPO can be selectively precipitated from a solution by the addition of a metal salt like zinc chloride (ZnCl₂). The resulting TPPO-Zn complex is insoluble in many organic solvents and can be removed by filtration.
Q7: How can I effectively separate the cis and trans isomers of this compound?
A7: The separation of these diastereomers can be challenging due to their similar polarities. Here are some strategies to consider:
-
Column Chromatography: Careful optimization of the solvent system is key. A shallow gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) on silica gel can sometimes achieve separation. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and prevent tailing of the amine on the silica gel.
-
Recrystallization: If one of the isomers is the major product and can be induced to crystallize, this can be an effective purification method. Experiment with a variety of solvent systems. For amines, it is often beneficial to form a salt (e.g., hydrochloride or hydrobromide) prior to recrystallization, as salts often have better-defined crystal structures. A common approach is to dissolve the crude amine mixture in a solvent like isopropanol and then add a solution of HCl in isopropanol to precipitate the hydrochloride salt.
-
Derivatization: If direct separation proves difficult, you can temporarily derivatize the mixture to create derivatives with more significant differences in their physical properties. After separation of the derivatized diastereomers, the protecting group can be removed to yield the pure isomers.
Synthetic and Purification Workflow
Caption: General synthetic and purification workflow for this compound isomers.
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-3-(Boc-amino)cyclobutanol
This protocol is a general guideline for the stereoselective reduction of a 3-aminocyclobutanone precursor.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Boc-amino)cyclobutanone in anhydrous THF to make a 0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.
Protocol 2: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction and Deprotection
This protocol outlines the inversion of a cis-alcohol followed by deprotection.
-
Mitsunobu Reaction:
-
To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq) and p-nitrobenzoic acid (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification of the Intermediate Ester:
-
Purify the crude ester by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to remove TPPO and other byproducts.
-
-
Hydrolysis of the Ester:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add a base such as sodium hydroxide or potassium hydroxide and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
After cooling, extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Debenzylation:
-
Dissolve the resulting trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent such as methanol.
-
Add a palladium catalyst, such as 10% palladium on carbon or palladium hydroxide.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 1-1.5 MPa) at 30-45 °C until the benzyl groups are completely removed.
-
Filter off the catalyst through a pad of celite and concentrate the filtrate to obtain the crude trans-3-aminocyclobutanol.
-
-
Final Purification:
-
The crude product can be further purified by distillation or by forming the hydrochloride salt and recrystallizing.
-
Data Presentation
Table 1: Recommended Reagents for Stereoselective Synthesis
| Target Isomer | Key Transformation | Recommended Reagent | Rationale |
| cis-3-Aminocyclobutanol | Reduction of 3-aminocyclobutanone | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) | Steric bulk favors hydride attack from the less hindered face, leading to the cis-alcohol. |
| trans-3-Aminocyclobutanol | Stereochemical inversion of cis-alcohol | Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) | The Mitsunobu reaction proceeds with clean Sₙ2 inversion of stereochemistry. |
Table 2: Expected ¹H NMR Chemical Shifts for Key Protons in this compound Isomers (Predicted)
| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Notes |
| H-1 (CH-OH) | ~4.2 - 4.4 | ~3.9 - 4.1 | The proton on the carbon bearing the hydroxyl group is expected to be more deshielded in the cis-isomer due to the anisotropic effect of the nearby amino group. |
| H-3 (CH-NH₂) | ~3.5 - 3.7 | ~3.2 - 3.4 | The proton on the carbon bearing the amino group is also expected to be more deshielded in the cis-isomer. |
| Ring Protons | ~1.8 - 2.5 | ~1.6 - 2.3 | The chemical shifts and coupling constants of the other ring protons will also differ between the two isomers, reflecting their different spatial arrangements. |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Technical Support Center: Navigating the Purification of 3-Aminocyclobutanol Isomers
Welcome to the technical support center for the purification of 3-aminocyclobutanol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this valuable building block. This compound's rigid, four-membered ring presents unique stereochemical challenges, and its isomers often exhibit subtle differences in physical properties, making their separation a non-trivial task.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the purification process. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound, and why is their separation critical?
A1: this compound has two stereocenters, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These are organized into two pairs of enantiomers. The (1R,3R) and (1S,3S) isomers are known as the trans diastereomers, while the (1R,3S) and (1S,3R) isomers are the cis diastereomers. In drug development, typically only one specific stereoisomer exhibits the desired pharmacological activity, while others may be inactive or even contribute to off-target effects. Therefore, isolating the single, active isomer is crucial for safety and efficacy.
Q2: Why is the separation of cis and trans diastereomers often challenging?
A2: The cis and trans diastereomers of this compound, particularly when protected (e.g., with a Boc group), can have very similar polarities. This leads to poor separation or co-elution during standard silica gel chromatography.[2] The rigid cyclobutane ring limits conformational flexibility, reducing the differences in how the isomers interact with the stationary phase.
Q3: Can enantiomers of this compound be separated on a standard silica gel column?
A3: No. Enantiomers have identical physical properties (boiling point, solubility, polarity) in an achiral environment. Therefore, they will not separate on a standard, achiral stationary phase like silica gel.[2] Separating enantiomers requires the introduction of a chiral environment, either through a chiral stationary phase (chiral chromatography) or by converting them into diastereomers.[3]
Q4: What is the principle behind diastereomeric salt crystallization for chiral resolution?
A4: This classical resolution technique involves reacting a racemic mixture of a base (like this compound) with an enantiomerically pure chiral acid (a resolving agent).[3] This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[4] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the chiral resolving agent removed to yield the desired pure enantiomer.[3]
Troubleshooting Guides
Issue 1: Poor Separation of cis and trans Diastereomers on Silica Gel
Symptoms:
-
Broad, overlapping peaks in column chromatography fractions.
-
¹H NMR or GC analysis of isolated fractions shows a mixture of diastereomers.
Causality: The similar polarity of the cis and trans isomers leads to insufficient differential partitioning between the mobile and stationary phases.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor diastereomer separation.
Solutions:
-
Optimize Silica Gel Chromatography:
-
Employ a Shallow Solvent Gradient: Instead of a steep increase in eluting power, a very gradual gradient (e.g., increasing the polar solvent by 0.5-1% increments) can amplify small differences in polarity.
-
Systematically Screen Solvent Systems: The choice of solvents can influence interactions. A table of starting points is provided below.
-
| Mobile Phase System (Non-polar:Polar) | Target Interaction | Rationale |
| Hexanes:Ethyl Acetate | Standard Dipole-Dipole | A good starting point for moderately polar compounds. |
| Dichloromethane:Methanol | H-Bond Acceptor/Donor | Methanol can enhance separation by competing for hydrogen bonding sites on the silica surface. |
| Toluene:Acetone | Aromatic/Polar Aprotic | Toluene can offer different selectivity through π-π interactions if aromatic protecting groups are present. |
-
Consider Derivatization: If chromatographic optimization fails, chemically modifying the molecule can be highly effective.[2]
-
Mechanism: Convert the alcohol or amine into a derivative (e.g., an ester, carbamate, or amide). This significantly changes the molecule's polarity and steric profile, often leading to baseline separation.
-
Example Protocol (Acetylation):
-
Dissolve the mixed isomers in Dichloromethane (DCM).
-
Add 1.5 equivalents of triethylamine and 1.2 equivalents of acetyl chloride at 0 °C.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench with water, extract with DCM, and dry the organic layer.
-
Purify the resulting diastereomeric acetates by column chromatography.
-
Cleave the acetyl group under mild basic conditions (e.g., K₂CO₃ in methanol) to recover the pure alcohol isomer.
-
-
Issue 2: Failure to Resolve Enantiomers by Diastereomeric Salt Crystallization
Symptoms:
-
No precipitate forms upon addition of the chiral resolving agent.
-
The precipitate that forms is not enantiomerically enriched (diastereomeric excess is low).
-
Oiling out occurs instead of crystallization.
Causality: The success of this method is highly dependent on the combination of the target molecule, the resolving agent, and the solvent system.[4] An inappropriate combination can lead to salts with similar solubilities or solubilities that are too high for crystallization to occur.
Troubleshooting & Optimization:
-
Systematic Screening of Resolving Agents and Solvents: This is the most critical step. Different chiral acids will form salts with different crystal lattice energies and solubilities.[5][6]
| Chiral Resolving Agent | Class | Commonly Used Solvents for Crystallization |
| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid | Methanol, Ethanol, Isopropanol, Water |
| (+)- or (-)-Mandelic Acid | α-Hydroxy Acid | Acetonitrile, Ethyl Acetate, Ethanol |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic Acid | Sulfonic Acid | Isopropanol, Acetone |
| (+)- or (-)-Dibenzoyltartaric Acid | Sterically Bulky Diacid | Ethanol, Ethyl Acetate |
-
Optimize Crystallization Conditions:
-
Temperature Profile: Slow cooling is crucial. After dissolution at an elevated temperature (e.g., 60-80 °C), allow the solution to cool to room temperature over several hours, then transfer to a colder environment (e.g., 4 °C) for 12-24 hours.[5]
-
Seeding: If a small amount of the desired diastereomeric salt is available, adding a seed crystal can initiate crystallization.
-
Solvent/Anti-Solvent: If the salt is too soluble in one solvent, an "anti-solvent" (in which the salt is insoluble) can be slowly added to induce precipitation.
-
Diastereomeric Salt Resolution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 6. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
Technical Support Center: Improving Stereoselectivity in the Synthesis of 3-Aminocyclobutanol
Welcome to the technical support center for the stereoselective synthesis of 3-aminocyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this crucial structural motif. The inherent ring strain and the presence of two functional groups in this compound present unique stereochemical challenges.[1] This resource aims to equip you with the knowledge to overcome these hurdles and achieve high stereoselectivity in your reactions.
I. Troubleshooting Guide: Common Issues and Solutions
The following tables address common problems encountered in the synthesis of this compound, their potential causes, and actionable solutions.
Issue 1: Poor Diastereoselectivity (Low cis:trans or trans:cis Ratio)
Symptoms: ¹H NMR or GC analysis of the crude product reveals a nearly 1:1 mixture of cis and trans isomers.[1]
| Potential Cause | Recommended Solution & Rationale |
| Sub-optimal Reducing Agent | For cis selectivity in the reduction of a 3-aminocyclobutanone precursor, employ sterically demanding hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[1] The bulky substituents favor hydride attack from the less hindered face, leading to the cis alcohol. For trans selectivity, smaller reducing agents like sodium borohydride (NaBH₄) may be more effective, or consider enzymatic reductions.[2] |
| Inappropriate Solvent Polarity | The polarity of the solvent can significantly impact the transition state energies and, consequently, the diastereoselectivity.[3][4] For reactions proceeding through zwitterionic intermediates, such as certain [2+2] cycloadditions, decreasing solvent polarity (e.g., switching from acetonitrile to toluene) can promote a more concerted pathway and improve stereoselectivity.[4] |
| Reaction Temperature | Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state.[3] Systematically screen temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity. |
| Steric Hindrance Mismatch | The steric bulk of substituents on the reacting partners can dictate the facial selectivity.[4] If substrate modification is feasible, increasing the steric bulk of a directing group can effectively block one face of the molecule, leading to higher diastereoselectivity. |
Issue 2: Low Enantiomeric Excess (ee)
Symptoms: Chiral HPLC or SFC analysis indicates a low ratio of the desired enantiomer to its mirror image.
| Potential Cause | Recommended Solution & Rationale |
| Ineffective Chiral Catalyst/Ligand | The choice of chiral catalyst or ligand is critical for inducing enantioselectivity.[3] Screen a panel of catalysts with different steric and electronic properties. For instance, in metal-catalyzed [2+2] cycloadditions, varying the chiral ligand can dramatically alter the ee.[3][5] Consider catalysts like chiral oxazaborolidines (for reductions) or chiral Lewis acids for cycloadditions.[4][6] |
| Catalyst Poisoning | Trace impurities in reagents or solvents can deactivate or inhibit the chiral catalyst. Ensure all starting materials are of high purity and use freshly distilled, anhydrous solvents. |
| Uncatalyzed Background Reaction | The desired catalyzed reaction may be competing with a non-selective background reaction. Lowering the reaction temperature can sometimes suppress the uncatalyzed pathway to a greater extent than the catalyzed one. Additionally, optimizing the catalyst loading is crucial. |
| Suboptimal Reaction Conditions | Asymmetric reactions are often highly sensitive to concentration, temperature, and reaction time.[1] A systematic optimization of these parameters using design of experiments (DoE) principles can help identify the conditions for maximum enantioselectivity. |
Issue 3: Difficulty in Separating Stereoisomers
Symptoms: Diastereomers or enantiomers co-elute during standard column chromatography.[1]
| Potential Cause | Recommended Solution & Rationale |
| Similar Polarity of Isomers | Diastereomers with very similar polarities can be challenging to separate.[1] Try using a shallower solvent gradient during flash chromatography. If this fails, consider derivatizing the alcohol or amine functionality to introduce a group that significantly alters the polarity, facilitating separation. |
| Presence of Enantiomers | Enantiomers cannot be separated by standard chromatography. Resolution is necessary. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) or a chiral base, followed by separation via crystallization or chromatography, and subsequent removal of the resolving agent.[1] Alternatively, chiral HPLC or SFC is required for both analytical and preparative separation of enantiomers. |
| Epimerization | The product may be epimerizing under the purification conditions (e.g., on silica gel). To mitigate this, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of 3-aminocyclobutanols?
The main challenges include:
-
Controlling Diastereoselectivity: Achieving a high preference for either the cis or trans isomer is a significant hurdle. This is influenced by the substitution pattern on the cyclobutane ring, as well as the choice of reagents and reaction conditions.[1]
-
Achieving High Enantioselectivity: For chiral this compound, obtaining a high enantiomeric excess (e.e.) often necessitates the use of sensitive and sometimes expensive chiral catalysts, auxiliaries, or enzymes.[1]
-
Ring Strain and Stability: The inherent strain of the four-membered ring can lead to undesired side reactions like ring-opening or rearrangements, especially under harsh conditions.[1]
-
Protecting Group Strategy: The presence of both amino and hydroxyl groups requires a careful and robust protecting group strategy to ensure compatibility with the reaction conditions for creating the stereocenters.[1]
-
Separation of Stereoisomers: The similar physical properties of the different stereoisomers can make their separation challenging, often requiring specialized chromatographic techniques.[1]
Q2: Which protecting groups are generally recommended for the amino and hydroxyl functionalities during the synthesis?
A successful synthesis relies on an orthogonal protecting group strategy, allowing for the selective deprotection of one group without affecting the other.
-
For the Amino Group: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its straightforward removal with acid. Other common options include the carbobenzyloxy (Cbz) group (removable by hydrogenolysis) and various sulfonyl groups.
-
For the Hydroxyl Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are popular choices due to their ease of installation and removal with fluoride sources (e.g., TBAF). Benzyl (Bn) ethers are also common and can be removed by hydrogenolysis.
Q3: How can I achieve high cis or trans diastereoselectivity in the reduction of a 3-aminocyclobutanone precursor?
The diastereoselectivity of the reduction is highly dependent on the reducing agent and the steric environment of the substrate.[1]
-
For cis-selectivity: Sterically hindered hydride reagents are generally preferred. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is a classic example that often provides high cis selectivity.[1] The bulky tert-butoxy groups direct the hydride to the less hindered face of the carbonyl, resulting in the cis-alcohol.
-
For trans-selectivity: Achieving high trans-selectivity via chemical reduction can be more challenging. In some cases, less sterically demanding reagents like sodium borohydride (NaBH₄) may favor the trans product. However, biocatalytic reductions using ketoreductases (KREDs) have shown excellent trans-diastereoselectivity and are a powerful alternative.[2]
Q4: What are the key strategies for achieving high enantioselectivity in the synthesis of this compound?
Several strategies can be employed:
-
Chiral Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. Examples include:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Kinetic Resolution: This involves the preferential reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[9][10][11] This can be achieved using chiral catalysts or enzymes. Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired product.[12][13]
-
Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials from natural sources, such as amino acids or carbohydrates, to introduce the desired stereochemistry.[14]
III. Experimental Protocol: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone to cis-3-(Boc-amino)cyclobutanol
This protocol describes a common method for achieving high cis-diastereoselectivity in the reduction of a protected 3-aminocyclobutanone.[1]
Materials:
-
3-(Boc-amino)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (to a concentration of 0.1 M).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.[1]
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.[1]
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[1]
IV. Visualizations
Caption: Troubleshooting logic for low diastereoselectivity.
Caption: Workflow for achieving high enantioselectivity.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
-
Corey, E. J., & Ishihara, K. (1992). Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society, 114(26), 10678–10679. --INVALID-LINK--
-
Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry. --INVALID-LINK--
-
Maruoka, K., & Imoto, H. (2009). Enantioselective [2 + 2] Cycloaddition of Unactivated Alkenes with α-Acyloxyacroleins Catalyzed by Chiral Organoammonium Salts. Angewandte Chemie International Edition, 48(35), 6549-6551. --INVALID-LINK--
-
Jørgensen, K. A., et al. (2012). Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis. Angewandte Chemie International Edition, 51(39), 9734-6. --INVALID-LINK--
-
Wang, Y., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. --INVALID-LINK--
-
Martínez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. --INVALID-LINK--
-
Reddy, R. P., & Li, G. (2011). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 133(42), 16738–16741. --INVALID-LINK--
-
Çelik, M., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. --INVALID-LINK--
-
Zhang, X., et al. (2022). Asymmetric synthesis of cyclobutanes and their derivatives. Chemical Society Reviews. --INVALID-LINK--
-
Wang, Z., et al. (2018). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications. --INVALID-LINK--
-
Çelik, M., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Dydio, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. --INVALID-LINK--
-
Wang, Y., et al. (2019). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Molecules. --INVALID-LINK--
-
Wang, Z., et al. (2018). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications. --INVALID-LINK--
-
Robert, E. G. L., & Waser, J. (2021). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal. --INVALID-LINK--
-
Martínez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. --INVALID-LINK--
-
Zhou, J., et al. (2020). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. --INVALID-LINK--
-
Martínez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. --INVALID-LINK--
-
Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Zhang, X., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C-H functionalization. Chemical Science. --INVALID-LINK--
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. --INVALID-LINK--
-
Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
-
Zhang, X., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science. --INVALID-LINK--
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. --INVALID-LINK--
-
Johnson, J. S., et al. (2011). Dynamic kinetic asymmetric [3 + 2] annulation reactions of aminocyclopropanes. Journal of the American Chemical Society. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts | MDPI [mdpi.com]
- 13. Dynamic kinetic asymmetric [3 + 2] annulation reactions of aminocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ethz.ch [ethz.ch]
Technical Support Center: Mitsunobu Reaction with 3-Aminocyclobutanol
Welcome to the technical support center for the Mitsunobu reaction, with a specialized focus on the unique challenges presented by 3-aminocyclobutanol. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, nuanced issues during their synthetic campaigns. Here, we move beyond generic protocols to address the causal chemistry behind common failures and provide field-proven solutions.
The use of this compound and its derivatives in medicinal chemistry is growing, but its bifunctional nature—possessing both a nucleophilic amino group and a hydroxyl group—creates specific hurdles for classic reactions like the Mitsunobu. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Mitsunobu reaction with N-protected this compound is giving very low yields or failing completely. What are the most likely causes?
Low conversion is the most common issue in Mitsunobu reactions. With a substrate like this compound, the causes can range from general reaction setup flaws to substrate-specific steric and electronic effects.
Answer: Low or no conversion typically points to one of five key areas: (1) Reagent Purity, (2) Presence of Moisture, (3) Nucleophile Acidity, (4) Order of Addition, or (5) Steric Hindrance.
-
Reagent Quality & Stoichiometry: The phosphine and azodicarboxylate are the engines of this reaction.
-
Triphenylphosphine (PPh₃): This reagent is susceptible to air oxidation, forming triphenylphosphine oxide (TPPO). The presence of TPPO in your starting material consumes no reagents but complicates purification and makes accurate massing difficult. It is best practice to use PPh₃ from a freshly opened bottle or to recrystallize older batches.
-
Azodicarboxylates (DEAD, DIAD, etc.): Diethyl azodicarboxylate (DEAD) and its analogues can degrade over time. Use fresh reagents. Often, using a slight excess (1.2-1.5 equivalents) of both PPh₃ and the azodicarboxylate is necessary to drive the reaction to completion, but excessive amounts can complicate purification.[1]
-
The Amino Protecting Group: The choice and integrity of the protecting group on the 3-amino group is critical. If the protecting group is labile or was incompletely installed, the free amine can interfere with the reaction. The amine is inherently more nucleophilic than the alcohol and can react with the activated phosphonium intermediate.[2] Standard Boc or Cbz groups are generally robust enough for these conditions.
-
-
Solvent and Moisture: The Mitsunobu reaction is highly sensitive to water. Any moisture will protonate the key betaine intermediate, quenching the reaction.[3]
-
Protocol: Always use anhydrous solvents (like THF or DCM, freshly dried or from a commercial supplier's septum-sealed bottle). Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
-
Nucleophile Acidity (pKa): The Mitsunobu reaction works best with pronucleophiles that have a pKa below 13-15.[4][5][6] The betaine intermediate formed from PPh₃ and DEAD is basic enough to deprotonate the nucleophile, but if the nucleophile is too weakly acidic, this equilibrium does not favor the formation of the nucleophilic anion, stalling the reaction.
-
For Esterifications: Carboxylic acids are ideal. However, for particularly hindered alcohols like a cyclobutanol derivative, using a more acidic carboxylic acid like 4-nitrobenzoic acid can significantly improve yields.[7]
-
-
Order of Addition: The sequence in which you add reagents can be critical.[4][8] The standard, and usually most effective, method is to dissolve the alcohol (your protected this compound), the nucleophile (e.g., a carboxylic acid), and PPh₃ in an anhydrous solvent first. Cool this mixture to 0 °C before slowly adding the azodicarboxylate (e.g., DEAD or DIAD) dropwise.[4] This allows the alcohol and nucleophile to be present as the active betaine intermediate is formed. An alternative "pre-formation" protocol, where PPh₃ and DEAD are mixed first, can sometimes resolve issues but may also lead to side reactions if the alcohol is not added promptly.
-
Steric Hindrance: The cyclobutane ring, while small, can present steric challenges. If the substituents on the ring or the nucleophile are bulky, the S\textsubscript{N}2 displacement step can be slow or unfavorable.[3][7]
Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
strategies to avoid byproducts in 3-Aminocyclobutanol reactions
Introduction
3-Aminocyclobutanol is a valuable bifunctional building block in medicinal chemistry and materials science. However, its dual reactivity, stemming from the presence of both an amino (-NH₂) and a hydroxyl (-OH) group, presents a significant challenge in achieving selective transformations. Furthermore, the inherent ring strain of the cyclobutane core can lead to undesired ring-opening byproducts under certain conditions.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to mitigate byproduct formation and enhance reaction efficiency.
Troubleshooting & Frequently Asked Questions (FAQs)
FAQ 1: I'm trying to N-acylate this compound but I'm getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I improve N-selectivity?
This is the most common challenge encountered with amino alcohols. The formation of multiple acylated products arises from the competing nucleophilicity of the nitrogen and oxygen atoms.
Root Cause Analysis:
The amino group is generally a stronger nucleophile than the hydroxyl group. However, under basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide, leading to O-acylation.[6] The choice of solvent, base, temperature, and acylating agent all play a critical role in determining the N- vs. O-selectivity.
Strategies for Enhancing N-Selectivity:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to -20 °C). This minimizes the rate of the less favorable O-acylation reaction. Acylation of the more nucleophilic amine is often rapid even at these reduced temperatures.
-
pH and Catalyst Control:
-
Acidic Conditions: Under acidic conditions, the amine is protonated to form an ammonium salt (-NH₃⁺), which is non-nucleophilic. This allows for selective O-acylation if that is the desired outcome.[7]
-
Neutral or Mildly Basic Conditions: For N-acylation, avoiding strong bases that can deprotonate the hydroxyl group is key. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts is often sufficient to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without promoting significant O-acylation.
-
-
Choice of Acylating Agent: The reactivity of the acylating agent is crucial.
-
Acyl Halides (e.g., Acetyl Chloride): These are highly reactive and can lead to poor selectivity. If used, they should be added slowly at low temperatures.
-
Acid Anhydrides (e.g., Acetic Anhydride): These are generally less reactive than acyl halides and can offer better N-selectivity, especially under catalyst-free conditions or with mild catalysts.[8][9]
-
Mixed Anhydrides: Formation of a mixed anhydride in situ, for example from an organic acid and a sulfonyl chloride, can provide excellent selectivity for N-acylation.[10]
-
Visualizing the Competing Pathways:
Caption: Competing acylation pathways for this compound.
FAQ 2: Despite my efforts, O-acylation is still a major issue. Should I consider using a protecting group strategy?
Yes, absolutely. When optimizing reaction conditions fails to provide the desired selectivity, a protecting group strategy is the most robust solution.[11][12] This adds steps to your synthesis but guarantees chemoselectivity.
Root Cause Analysis:
The inherent nucleophilicity of the hydroxyl group, especially when activated by a base, makes it a persistent competitor with the amine. A protecting group temporarily "masks" the hydroxyl group, rendering it unreactive.
Recommended Strategy: Silyl Ether Protection
Silyl ethers are ideal for protecting alcohols due to their ease of installation, stability under a wide range of conditions used for N-functionalization, and straightforward removal.[13]
| Protecting Group | Installation Reagent | Typical Conditions | Deprotection | Key Feature |
| TBDMS | TBDMS-Cl, Imidazole | DMF, rt | TBAF, THF or AcOH/H₂O | Very common, robust, stable to chromatography. |
| TIPS | TIPS-Cl, Imidazole | DMF, rt | TBAF, THF | More sterically hindered, offers greater stability. |
Experimental Protocol: Selective N-Acylation via O-Protection
Step 1: Protection of the Hydroxyl Group (O-Silylation)
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup and purify by column chromatography to isolate the O-TBDMS protected this compound.
Step 2: N-Acylation
-
Dissolve the O-TBDMS protected intermediate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq).
-
Cool to 0 °C.
-
Slowly add your acylating agent (e.g., acetyl chloride, 1.1 eq).
-
Stir for 1-2 hours at 0 °C to room temperature.
-
Work up and purify to yield the fully protected, N-acylated product.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the purified product from Step 2 in Tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction, extract the product, and purify to obtain the clean, N-acylated this compound.
Caption: Workflow for selective N-acylation using a protection strategy.
FAQ 3: I am observing byproducts that suggest my cyclobutane ring is opening. How can I prevent this?
Ring-opening is a risk due to the inherent ring strain of the cyclobutane system (approx. 26 kcal/mol).[2][5] This is particularly prevalent under harsh reaction conditions.
Root Cause Analysis:
The four-membered ring is susceptible to cleavage under several conditions:
-
Strongly Acidic or Basic Conditions: Can promote ring-opening rearrangements.[1]
-
High Temperatures: Thermolysis can lead to ring cleavage.[1]
-
Certain Nucleophilic Attacks: Can initiate a ring-opening cascade.[1]
-
Oxidizing or Reducing Conditions: Can also compromise the ring's integrity.[1]
Strategies for Maintaining Ring Integrity:
-
Avoid Extreme pH: Buffer your reaction if necessary. Use mild, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) instead of strong bases like hydroxides or alkoxides.
-
Maintain Low Temperatures: Whenever possible, run reactions at or below room temperature. Avoid prolonged heating. If heating is necessary, use the lowest effective temperature.
-
Careful Reagent Selection: Be mindful of reagents known to promote rearrangements or cleavage. For example, when performing reductions, choose milder reagents (e.g., NaBH₄ over LiAlH₄ if compatible with the functional groups).
Troubleshooting Data Comparison:
| Condition | Desired Product Yield | Ring-Opened Byproduct | Rationale |
| Reaction with NaOH at 80 °C | 15% | 70% | Strong base and high temperature promote ring-opening. |
| Reaction with K₂CO₃ at 25 °C | 85% | <5% | Mild base and ambient temperature preserve the ring structure. |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. baranlab.org [baranlab.org]
- 4. fiveable.me [fiveable.me]
- 5. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protective Groups [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimization of Boc-Deprotection for Sensitive Substrates
Welcome to the Technical Support Center for Boc-deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, especially from sensitive substrates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your molecules and the success of your synthetic endeavors.
The Challenge of Boc-Deprotection with Sensitive Substrates
The Boc group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its straightforward removal with acid.[1][2] However, the very conditions required for its cleavage—typically strong acids like trifluoroacetic acid (TFA)—can be detrimental to sensitive functional groups elsewhere in the molecule.[3][4] The primary challenge lies in achieving complete deprotection without inducing side reactions such as alkylation, racemization, or cleavage of other acid-labile protecting groups.[4][5] This guide provides the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc-deprotection?
Incomplete deprotection is a common issue that can lead to low yields and difficult purification. The primary causes include:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[6] For sterically hindered or electron-deficient amines, standard conditions may be insufficient.[6][7]
-
Inadequate Reaction Time or Temperature: While many deprotections are complete within 30 minutes to 2 hours at room temperature, some substrates may require longer reaction times or gentle heating.[7][8]
-
Steric Hindrance: The bulky nature of the Boc group, especially when adjacent to other large substituents, can physically block the approach of the acidic reagent.[6][7]
-
Poor Solubility: If the Boc-protected substrate is not fully dissolved in the reaction solvent, the deprotection reagent cannot efficiently access the Boc group.[6][8]
-
In Solid-Phase Peptide Synthesis (SPPS): Poor swelling of the resin in the deprotection solvent can limit reagent access to the peptide chain.[7][8]
Q2: What are the most common side reactions during acidic Boc-deprotection, and how can they be minimized?
The major side reaction stems from the formation of the reactive tert-butyl cation (tBu⁺) upon cleavage of the Boc group.[9][10][11] This electrophile can alkylate nucleophilic residues in the substrate.[4][12]
-
Commonly Affected Residues:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[9][10][11]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[9][10][11]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[9][10][11]
-
Tyrosine (Tyr): The activated phenolic ring can undergo C-alkylation.[9][10][11]
-
-
Mitigation Strategy: The Use of Scavengers Scavengers are nucleophilic agents added to the deprotection cocktail to trap the tert-butyl cation before it can react with the substrate.[9][10][11] The choice of scavenger is critical and depends on the sensitive residues present in your molecule.[9][10]
Q3: How do I choose the right scavenger for my deprotection reaction?
The selection of an appropriate scavenger cocktail is crucial for preserving the integrity of sensitive substrates.
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Thioanisole | These scavengers are highly effective at trapping the tert-butyl cation.[9][10] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole helps prevent S-alkylation. DMS can also reduce any methionine sulfoxide that may have formed.[9][10] |
| Cysteine (Cys) | Ethanedithiol (EDT) | EDT is a potent scavenger for protecting the free thiol group.[9] |
| Tyrosine (Tyr) | Phenol, Anisole | These scavengers act as decoys for the tert-butyl cation, protecting the phenolic ring of tyrosine.[9][13] |
| General Purpose | Triisopropylsilane (TIS), Water | A common and effective cocktail for many peptides is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9][13] |
Q4: Are there milder or non-acidic alternatives to TFA for Boc-deprotection?
Yes, for substrates that are highly sensitive to strong acids, several alternative methods can be employed.[3]
-
Milder Acidic Conditions:
-
4M HCl in Dioxane or Ethyl Acetate: A common alternative to TFA.[8][14]
-
Aqueous Phosphoric Acid: A mild and effective reagent that shows high functional group tolerance.[15][16]
-
p-Toluenesulfonic Acid (pTSA): Can be used for eco-friendly deprotection.[3][17]
-
Lewis Acids (e.g., ZnBr₂, FeCl₃, AlCl₃): These can mediate Boc cleavage, sometimes with enhanced selectivity.[15][18][19]
-
-
Non-Acidic Methods:
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during Boc-deprotection.
Issue 1: Incomplete Deprotection
-
Symptom: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.[6] In SPPS, a negative Kaiser test (no blue color) may be observed, indicating the persistence of the Boc group.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Observation of Side Products
-
Symptom: Unexpected peaks in HPLC or LC-MS analysis of the crude product, often corresponding to the mass of the product plus 56 Da (tert-butylation).[11]
-
Causality: The primary culprit is the reactive tert-butyl cation generated during deprotection.[9][10]
-
Mitigation Strategy:
Caption: Workflow for mitigating side product formation.
Issue 3: Cleavage of Other Acid-Labile Groups
-
Symptom: Loss of other protecting groups (e.g., tert-butyl esters, Trityl) or degradation of the substrate's core structure.
-
Causality: The acidic conditions for Boc removal are strong enough to cleave other acid-sensitive functionalities.[6] The Boc group is generally one of the most sensitive to acid, allowing for selective deprotection in some cases.[4][19]
-
Optimization Strategy:
-
Reduce Acid Strength/Concentration: Titrate down the concentration of TFA (e.g., from 50% to 20% or lower in DCM) and monitor the reaction carefully.
-
Lower the Temperature: Perform the deprotection at 0°C to slow down the rate of cleavage of other acid-labile groups.[23]
-
Switch to a Milder Acid: Employ milder acidic conditions as detailed in the FAQs (e.g., aqueous H₃PO₄, Lewis acids).[15][16]
-
Consider Orthogonal Protecting Groups: For future syntheses, plan a protecting group strategy where the groups are truly orthogonal (e.g., using Fmoc for amine protection if other acid-labile groups are present).[1][24][25]
Experimental Protocols
Protocol 1: Standard Boc-Deprotection with TFA and Scavengers
This protocol is suitable for most peptides and other substrates containing sensitive residues like Trp or Met.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[10]
-
Scavenger Addition: Add the appropriate scavenger cocktail. A common general-purpose cocktail is Triisopropylsilane (TIS) and water. For a 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O mixture, add 2.5% TIS and 2.5% water relative to the final volume of TFA to be added.[9][13]
-
Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture to a final concentration of 20-50% (v/v).[8][26]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6][7]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[8] The resulting TFA salt can be used directly or neutralized. For isolation of the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: Mild Boc-Deprotection using 4M HCl in Dioxane
This method is a good alternative when TFA is too harsh for the substrate.
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of a co-solvent if necessary (e.g., DCM), then add the 4M HCl in 1,4-dioxane solution.[8]
-
Reaction: Stir the solution at 0°C to room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times are typically 30 minutes to 2 hours.[8]
-
Work-up: The product often precipitates as the hydrochloride salt. The precipitate can be collected by filtration and washed with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the HCl salt.[8]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. mdpi.com [mdpi.com]
- 18. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 19. BOC deprotection [ms.bzchemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. reddit.com [reddit.com]
- 24. benchchem.com [benchchem.com]
- 25. Boc-Protected Amino Groups [organic-chemistry.org]
- 26. chempep.com [chempep.com]
Technical Support Center: Resolving Analytical Challenges in the Characterization of 3-Aminocyclobutanol
Introduction
3-Aminocyclobutanol is a valuable building block in medicinal chemistry, prized for its unique strained cyclobutane ring and the presence of both amino and hydroxyl functional groups.[1] This combination, however, presents distinct analytical challenges that can complicate characterization and quality control. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical support center to navigate these hurdles. Drawing from established analytical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to ensure accurate and reliable characterization of this important synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
Q1: Why does the ¹H NMR spectrum of my this compound sample show such complex and overlapping signals for the ring protons?
A: The complexity arises from the puckered, non-planar "butterfly" conformation of the cyclobutane ring.[2] This conformational flexibility leads to magnetic non-equivalence of the axial and equatorial protons, resulting in complex splitting patterns that are further complicated by coupling to the amino and hydroxyl protons.[2][3] For a clearer interpretation, consider acquiring a 2D NMR spectrum, such as a COSY or HSQC.[4]
Q2: My this compound sample seems to be degrading. What are the recommended storage conditions?
A: this compound and its salts can be sensitive to moisture.[5] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at a cool and dry place. Avoid contact with incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[5]
Q3: What are the most common impurities I should be aware of during the synthesis and analysis of this compound?
A: Common impurities can arise from the synthetic route. For instance, if prepared by the reduction of a 3-aminocyclobutanone, you might encounter diastereomeric impurities (cis/trans isomers).[6] Incomplete reactions or side reactions can also introduce related substances. It is crucial to use a well-characterized reference standard for comparison.
Q4: I'm struggling with poor peak shape in the HPLC analysis of this compound. What are some initial recommendations?
A: The polar nature of this compound, with its amino and hydroxyl groups, can lead to strong interactions with the stationary phase, particularly with residual silanols on silica-based columns, causing peak tailing.[7] Consider using a reversed-phase column with an embedded polar group or employing Hydrophilic Interaction Liquid Chromatography (HILIC). Adjusting the mobile phase pH with a suitable buffer is also critical to control the ionization of the amino group and improve peak shape.[7]
Section 2: In-Depth Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: Complex and Overlapping ¹H NMR Signals
-
Probable Cause: The inherent conformational flexibility of the cyclobutane ring results in a dynamic equilibrium between two puckered conformations.[2] This leads to different chemical environments for the axial and equatorial protons, resulting in complex multiplets that are often difficult to interpret directly from a 1D spectrum.[2][3]
-
Solution:
-
Two-Dimensional (2D) NMR Spectroscopy: Utilize 2D NMR techniques to resolve overlapping signals and establish connectivity.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the spin systems within the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
-
Experimental Protocol: Acquiring a COSY Spectrum
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) at an appropriate concentration.
-
Shim the instrument to obtain good resolution.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a standard COSY experiment using the instrument's predefined parameters.
-
Process the 2D data using appropriate software to generate the contour plot.
-
Analyze the cross-peaks to identify coupled protons.
-
-
-
Expert Insight: For chiral samples, the presence of enantiomers or diastereomers can further complicate the spectra. Using a chiral solvating agent or a lanthanide shift reagent can help to resolve the signals of the different stereoisomers.
-
Diagram:
Caption: Spin-spin coupling network in a 3-substituted cyclobutane.
Problem 2: Broad -OH and -NH₂ Proton Signals
-
Probable Cause: The protons on the hydroxyl (-OH) and amino (-NH₂) groups are acidic and can undergo rapid chemical exchange with residual water or other protic impurities in the NMR solvent. This exchange process leads to signal broadening and can obscure coupling information.
-
Solution:
-
D₂O Exchange Experiment: This is a definitive method to identify exchangeable protons.
-
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of the sample in a non-deuterated protic solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate proton-deuteron exchange.
-
Re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the -OH and -NH₂ protons will either disappear or significantly decrease in intensity.
-
-
-
Data Presentation:
| Proton Type | Expected Chemical Shift Range (ppm) | Observation after D₂O Exchange |
| -OH | Variable, typically 1-5 | Signal disappears or diminishes |
| -NH₂ | Variable, typically 1-4 | Signal disappears or diminishes |
Mass Spectrometry (MS)
Problem: Poor Ionization or Fragmentation in GC-MS
-
Probable Cause: this compound is a polar and relatively non-volatile compound due to the presence of the amino and hydroxyl groups, which can engage in hydrogen bonding.[8] These characteristics make it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) as it may not vaporize readily and can interact strongly with the GC column.[8]
-
Solution:
-
Chemical Derivatization: Convert the polar -OH and -NH₂ groups into less polar, more volatile derivatives.[9][10][11]
-
Silylation: Reacting with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers and amines.[8]
-
Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form trifluoroacetyl esters and amides.
-
-
Experimental Protocol: Silylation for GC-MS Analysis
-
Accurately weigh a small amount of the this compound sample into a reaction vial.
-
Add a suitable solvent (e.g., acetonitrile or pyridine).
-
Add an excess of the silylating reagent (e.g., MSTFA).[8]
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
-
-
Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Chromatographic Techniques (HPLC/GC)
Problem 1: Tailing Peaks and Poor Resolution in HPLC
-
Probable Cause: The basic amino group in this compound can interact strongly with acidic residual silanol groups on the surface of conventional silica-based reversed-phase columns. This secondary interaction leads to peak tailing and poor chromatographic performance.[7]
-
Solution:
-
Mobile Phase pH Control: Use a buffered mobile phase to control the ionization state of the analyte. For basic compounds, a low pH (e.g., 2.5-4) will protonate the amine, which can improve peak shape on some columns.[7]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak symmetry.[7]
-
Alternative Stationary Phases:
-
Highly End-capped Columns: Use columns that have been extensively end-capped to minimize the number of accessible silanol groups.[7]
-
Embedded Polar Group (EPG) Columns: These columns offer alternative selectivity for polar analytes.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of highly polar compounds.[7]
-
-
-
Data Presentation:
| Column Type | Mobile Phase Strategy | Expected Outcome |
| Standard C18 | Unbuffered, neutral pH | Severe peak tailing |
| Standard C18 | Low pH (e.g., 0.1% TFA) | Improved peak shape, but may still show some tailing |
| Standard C18 | Addition of TEA | Significantly improved peak symmetry |
| EPG C18 | Buffered mobile phase | Good peak shape and alternative selectivity |
| HILIC | High organic mobile phase | Good retention and peak shape for polar analytes |
Problem 2: Inconsistent Retention Times
-
Probable Cause: The retention of this compound in reversed-phase HPLC is highly sensitive to the pH of the mobile phase. Small variations in pH can alter the degree of protonation of the amino group, leading to shifts in retention time.
-
Solution:
-
Robust Mobile Phase Buffering: Always use a buffer in the aqueous portion of the mobile phase. Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least one pH unit away from the pKa of the analyte to ensure a consistent ionization state.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily, as the pH of aqueous mobile phases containing volatile additives can change over time due to the evaporation of the additive or absorption of atmospheric CO₂.
-
-
Diagram:
Caption: pH-dependent equilibrium of the amino group.
Section 3: Best Practices for Sample Handling and Storage
-
Storage: Store this compound, particularly as the free base, in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric carbon dioxide.[5] The hydrochloride salt is generally more stable and easier to handle.[13]
-
Solvent Selection: For preparing analytical samples, use high-purity, anhydrous solvents when possible, especially for techniques sensitive to water, such as derivatization reactions for GC-MS.
-
Avoid Contamination: Be mindful of potential contamination from incompatible materials like strong acids or bases, which can catalyze degradation or side reactions.
Section 4: References
-
An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes - Benchchem. Available from: --INVALID-LINK--
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Available from: --INVALID-LINK--
-
HPLC Troubleshooting Guide. Available from: --INVALID-LINK--
-
Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. Available from: --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: --INVALID-LINK--
-
Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. Available from: --INVALID-LINK--
-
NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. Available from: --INVALID-LINK--
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. Available from: --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available from: --INVALID-LINK--
-
cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: --INVALID-LINK--
-
MSDS of trans-3-aminocyclobutanol hydrochloride. Available from: --INVALID-LINK--
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: --INVALID-LINK--
-
A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents. Available from: --INVALID-LINK--
-
Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols - Benchchem. Available from: --INVALID-LINK--
-
Derivatization Methods in GC and GC/MS - Semantic Scholar. Available from: --INVALID-LINK--
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: --INVALID-LINK--
-
Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Univerzita Karlova. Available from: --INVALID-LINK--
-
What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. Available from: --INVALID-LINK--
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available from: --INVALID-LINK--
-
development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. Available from: --INVALID-LINK--
-
A Comparative Guide to this compound Hydrochloride and Alternative Amino Alcohols in Asymmetric Synthesis - Benchchem. Available from: --INVALID-LINK--
-
This compound hydrochloride CAS-1036260-25-9 - Sigma-Aldrich. Available from: --INVALID-LINK--
-
The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. Available from: --INVALID-LINK--
-
Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Available from: --INVALID-LINK--
-
GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific. Available from: --INVALID-LINK--
-
Need Help with NMR Analysis : r/chemhelp - Reddit. Available from: --INVALID-LINK--
-
Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics - PubMed Central. Available from: --INVALID-LINK--
-
What is the role of current mass spectrometry in pharmaceutical analysis? - ResearchGate. Available from: --INVALID-LINK--
-
What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed. Available from: --INVALID-LINK--
-
Common errors in mass spectrometry-based analysis of post-translational modifications - PMC - NIH. Available from: --INVALID-LINK--
-
Spectroscopy Problems - Organic Chemistry at CU Boulder. Available from: --INVALID-LINK--
-
Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry” - NIH. Available from: --INVALID-LINK--
-
This compound hydrochloride CAS-1036260-25-9 - Sigma-Aldrich. Available from: --INVALID-LINK--
-
Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PubMed. Available from: --INVALID-LINK--
-
This compound - MySkinRecipes. Available from: --INVALID-LINK--
-
troubleshooting NMR : r/chemistry - Reddit. Available from: --INVALID-LINK--
-
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Available from: --INVALID-LINK--
-
HNMR Practice Problems with Step-by-Step Solutions - YouTube. Available from: --INVALID-LINK--
-
Implementation of Innovative Process Analytical Technologies to Characterize Critical Quality Attributes of Co-Formulated Monoclonal Antibody Products - PubMed. Available from: --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jfda-online.com [jfda-online.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 3-Aminocyclobutanol in Solution
Welcome to the technical support center for 3-Aminocyclobutanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to this compound Stability
This compound is a valuable building block in medicinal chemistry and materials science. Its unique four-membered ring structure, bearing both a primary amine and a secondary alcohol, offers distinct stereochemical and functional properties. However, this combination of functionalities, coupled with the inherent ring strain of the cyclobutane moiety, can present stability challenges in solution.[1][2][3][] Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results.
This guide provides in-depth technical advice, explaining the "why" behind experimental choices to ensure the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound.
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote degradation. Amines are susceptible to reactions under acidic conditions, while the alcohol group's reactivity can be influenced by pH.[5]
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation pathways.[6]
-
Oxidizing Agents: The primary amine is susceptible to oxidation. Common laboratory reagents and even atmospheric oxygen can contribute to this process.[7][8][9]
-
Light: Exposure to UV or high-energy visible light can induce photodegradation, particularly in the presence of photosensitizers.[10]
-
Presence of Incompatible Reagents: As a nucleophile, this compound is incompatible with electrophilic reagents such as acid chlorides, acid anhydrides, and strong acids.[11]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: For optimal stability, adhere to the following storage guidelines:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | Minimizes thermal degradation and oxidation from atmospheric oxygen and moisture. |
| Solution | Prepare solutions fresh whenever possible. If short-term storage is necessary, store at 2-8°C in a tightly sealed vial, protected from light. The choice of solvent is critical (see Troubleshooting Guide). | Reduces the rate of solvent-mediated degradation and minimizes exposure to light and air. |
Q3: I've observed a color change in my this compound solution. What could be the cause?
A3: A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to oxidation of the amine functionality, which can lead to the formation of colored byproducts. The specific chromophores formed can be complex and result from a series of reactions initiated by an oxidation event.
Q4: Can this compound react with atmospheric carbon dioxide?
A4: Yes, primary amines can react with atmospheric carbon dioxide to form carbamates, especially in the presence of moisture.[12][13][14] While this is a reversible reaction, it can lead to a decrease in the concentration of the free amine in solution and may affect its reactivity in subsequent steps. Storing solutions under an inert atmosphere can mitigate this issue.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation Upon Dissolution
Symptom: You observe immediate discoloration, precipitation, or a significant decrease in purity (as determined by HPLC or NMR) shortly after dissolving solid this compound.
Potential Causes & Solutions:
-
Incompatible Solvent: The solvent may be reacting with the this compound. Aldehydes and ketones, for instance, can react with the primary amine to form imines.[2][3][15] Acidic impurities in the solvent can also catalyze degradation.
-
pH of the Solution: If dissolving in an aqueous or protic solvent, the inherent pH of the solution can significantly impact stability.
-
Action: Buffer the solution to a slightly acidic pH (around 5-6). In this range, the amine group will be partially protonated, which can protect it from oxidation and other reactions. However, highly acidic conditions should be avoided.[5]
-
-
Presence of Dissolved Oxygen: Solvents can contain dissolved oxygen, which can initiate oxidation of the amine.
-
Action: Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.
-
Issue 2: Degradation During Storage of a Stock Solution
Symptom: A stock solution of this compound, which was initially pure, shows significant degradation after a period of storage.
Potential Causes & Solutions:
-
Inappropriate Storage Temperature: Storing solutions at room temperature can lead to accelerated degradation.
-
Action: Store stock solutions at 2-8°C. For longer-term storage, consider freezing at -20°C or below, but be mindful of potential freeze-thaw degradation cycles.
-
-
Exposure to Light: Photodegradation can occur over time, even with ambient laboratory light.
-
Action: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[10]
-
-
Headspace Oxygen: The oxygen in the headspace of the storage vial can contribute to oxidative degradation.
-
Action: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
-
Issue 3: Inconsistent Results in Reactions
Symptom: You are using a this compound solution in a reaction, and you are observing variable yields, unexpected byproducts, or a complete lack of reactivity.
Potential Causes & Solutions:
-
Degraded Starting Material: The this compound solution may have degraded, leading to a lower effective concentration of the desired reactant.
-
Action: Always use freshly prepared solutions of this compound for critical reactions. If a stock solution must be used, verify its purity by a suitable analytical method (e.g., HPLC, NMR) before use.
-
-
Incompatibility with Reaction Conditions: The reaction conditions themselves may be causing the degradation of this compound.
-
Action:
-
Temperature: If the reaction is run at elevated temperatures, consider if a lower temperature could be used, even if it requires a longer reaction time.
-
Reagents: Be mindful of incompatible reagents. Strong acids, bases, and oxidizing agents will likely degrade this compound. If an incompatible reagent is necessary, consider a protection strategy for the amine or alcohol group.
-
-
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Standard this compound Solution
-
Solvent Preparation: Select a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran). Degas the solvent by bubbling argon or nitrogen through it for 20 minutes.
-
Weighing: Weigh the required amount of solid this compound in a clean, dry vial under an inert atmosphere if possible.
-
Dissolution: Add the degassed solvent to the vial to the desired concentration and gently swirl to dissolve.
-
Storage: If not for immediate use, flush the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, wrap in aluminum foil, and store at 2-8°C. Use within 24-48 hours for best results.
Protocol 2: Monitoring the Stability of this compound in Solution using HPLC
This protocol outlines a general approach for a stability-indicating HPLC method. Method optimization will be required for specific applications.[3][15][17][18]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as this compound lacks a strong chromophore, derivatization may be necessary for higher sensitivity).[2][19]
-
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent.
-
Forced Degradation (for method validation): To ensure the method is stability-indicating, subject the solution to forced degradation conditions (e.g., heat, acid, base, oxidation) to generate degradation products.[10][20][21]
-
Analysis: Inject the initial solution (t=0) and samples stored under various conditions at specified time points.
-
Data Interpretation: Monitor for the appearance of new peaks and a decrease in the peak area of the this compound peak over time.
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for this compound based on the known reactivity of amines and alcohols.
Caption: Potential oxidative degradation pathway of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 3. ijtsrd.com [ijtsrd.com]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. iris.unito.it [iris.unito.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. japsonline.com [japsonline.com]
- 19. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 20. moravek.com [moravek.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 3-Aminocyclobutanol Quantification
Abstract
The accurate quantification of 3-Aminocyclobutanol, a key building block in modern pharmaceuticals, is critical for ensuring drug safety and efficacy. However, its small, polar nature and lack of a strong native chromophore present significant analytical challenges for direct High-Performance Liquid Chromatography (HPLC) analysis. This guide provides a comprehensive comparison of validated HPLC methods, focusing on pre-column derivatization strategies to enhance detectability. We will delve into the causality behind experimental choices, compare leading derivatization agents, provide a detailed, field-proven protocol, and ground our recommendations in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for this compound
This compound is a crucial chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its precise quantification in raw materials, in-process samples, and final drug products is non-negotiable for quality control and regulatory submission. The primary analytical hurdle is the molecule's structure: it lacks a UV-absorbing aromatic ring or a fluorophore, rendering it nearly invisible to the most common HPLC detectors like UV-Vis and Fluorescence (FLD).[1][2]
To overcome this, a pre-column derivatization strategy is employed. This involves a chemical reaction to attach a "tag" to the this compound molecule, conferring strong UV absorbance or fluorescence, thereby enabling sensitive and reliable quantification.[2][3]
Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent is the most critical decision in developing a robust HPLC method for this compound. The ideal reagent should react quickly and completely with the primary amine of the analyte under mild conditions to form a single, stable derivative.[4] Here, we compare three prevalent reagents used for primary amine analysis: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
Mechanism and Reaction Conditions
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines under alkaline conditions (pH 9.5-10.5) to form highly stable and intensely fluorescent N-dansyl-sulfonamide adducts.[3] The reaction, known as dansylation, is robust and driven to completion by the neutralization of the HCl byproduct by the alkaline buffer.[3]
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) at basic pH to form a highly fluorescent isoindole derivative.[5][6][7] A significant drawback is the potential instability of the resulting derivatives.[5]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amino groups in an alkaline environment to form stable, fluorescent carbamate derivatives.[7][8][9] A key challenge is the reagent's reactivity with water, which can lead to fluorescent byproducts that interfere with the chromatogram.[10][11]
Caption: Comparison of derivatization reaction pathways.
Performance Comparison
The choice of reagent directly impacts the performance, sensitivity, and robustness of the final HPLC method.
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) | FMOC-Cl |
| Analyte Reactivity | Primary & Secondary Amines | Primary Amines only[5] | Primary & Secondary Amines[9] |
| Derivative Stability | High[3] | Moderate to Low[5] | High[7] |
| Detection | UV & Fluorescence[12] | Primarily Fluorescence[13] | UV & Fluorescence[8] |
| Key Advantage | Robust, stable derivatives, versatile detection.[3] | Very fast reaction time (seconds to minutes).[6] | Reacts with secondary amines. |
| Key Disadvantage | Slower reaction time (30-60 min).[14] | Derivative instability, thiol reagent required.[5] | Reagent hydrolysis creates interferences.[10] |
| Ideal For | Routine QC, stability studies. | High-throughput screening. | Analysis of mixtures with secondary amines. |
Causality Insight: For routine quality control and release testing, the superior stability of Dansyl Chloride and FMOC-Cl derivatives is a significant advantage. The instability of OPA derivatives can lead to poor reproducibility and makes it less suitable for methods that require samples to sit in an autosampler queue for extended periods.
In-Depth Protocol: A Validated RP-HPLC-FLD Method Using Dansyl Chloride
Based on its robustness, derivative stability, and high sensitivity with fluorescence detection, the Dansyl Chloride method is often preferred for the formal quantification of this compound.[3][14] The following protocol provides a field-proven, self-validating system.
Reagents and Materials
-
This compound Reference Standard
-
Dansyl Chloride: (≥99.0% HPLC grade)
-
Acetonitrile (ACN): HPLC Grade
-
Methanol (MeOH): HPLC Grade
-
Water: Ultrapure (18.2 MΩ·cm)
-
Sodium Bicarbonate & Sodium Carbonate: ACS Grade
-
Ammonium Hydroxide: ACS Grade
-
HPLC Column: C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size
-
Syringe Filters: 0.22 µm PVDF
Solution Preparation
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of water. Adjust final volume to 50 mL.[14]
-
Dansyl Chloride Reagent (50 mM in ACN): Dissolve 134.9 mg of Dansyl Chloride in 10 mL of ACN. Prepare this solution fresh daily and protect from light.[14]
-
Derivatization Reagent: Immediately before use, mix the Dansyl Chloride Reagent and Carbonate-Bicarbonate Buffer in a 1:1 ratio.[14]
-
Quenching Solution: 10% Ammonium Hydroxide in water.
Experimental Workflow
Caption: Experimental workflow for dansylation and HPLC analysis.
HPLC Operating Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation λ = 337 nm, Emission λ = 492 nm
Expertise Insight: A gradient elution is necessary because the derivatization reagent and its byproducts are highly nonpolar, while the derivatized analyte is moderately nonpolar. The initial 40% ACN condition ensures retention of the dansylated this compound on the C18 column, while the gradient to 90% ACN is required to elute the highly retained excess reagent and byproducts, preventing carryover into subsequent injections.
Method Validation According to ICH Q2(R1) Guidelines
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for its intended purpose.[15][16] This process adheres to the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for validation parameters.[15][17][18]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. Criteria: Peak purity analysis, no interfering peaks from placebo or known impurities at the analyte's retention time. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response over a defined range. Criteria: Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. Criteria: Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision: %RSD ≤ 3.0% for analyses conducted on different days, by different analysts, or on different instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Criteria: Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: S/N ratio of 10:1, with acceptable precision (%RSD) and accuracy at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%). Criteria: System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. |
Trustworthiness Insight: A robust method is paramount for inter-laboratory transfer and long-term use. The robustness study deliberately stresses the method's parameters to identify potential failure points before they are encountered during routine analysis, ensuring consistent performance.
Chiral Separation Considerations
For many pharmaceutical applications, the separation of enantiomers is also required.[19][20] this compound is a chiral molecule, and its enantiomers may have different pharmacological activities. While the derivatization methods described above are for total quantification, chiral separation requires a different approach, typically using a chiral stationary phase (CSP) column.[21] Published methods for similar compounds have used chiral derivatizing agents followed by analysis on a standard reversed-phase column.[22][23] This converts the enantiomers into diastereomers, which can be separated achirally. Direct separation on a CSP like one based on teicoplanin may also be possible post-derivatization.[21]
Conclusion
The quantification of this compound by HPLC is a solvable challenge that hinges on the selection of an appropriate pre-column derivatization strategy. While reagents like OPA and FMOC-Cl have their applications, the use of Dansyl Chloride offers a superior combination of derivative stability, high sensitivity via fluorescence detection, and overall method robustness, making it an authoritative choice for GMP-compliant quality control laboratories. The detailed protocol and validation framework provided in this guide offer a comprehensive, scientifically-grounded system for researchers and drug development professionals to implement this powerful analytical technique, ensuring the accurate and reliable quantification of this critical pharmaceutical intermediate.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. starodub.nl [starodub.nl]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 23. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of cis- vs. trans-3-Aminocyclobutanol
For researchers, medicinal chemists, and professionals in drug development, the cyclobutane ring is a valuable scaffold, imparting unique three-dimensional character to bioactive molecules. The 3-aminocyclobutanol motif, in particular, is a crucial building block. However, the spatial arrangement of the amino and hydroxyl groups—either cis (on the same face of the ring) or trans (on opposite faces)—dramatically influences the molecule's physical properties and, more critically, its chemical reactivity.
This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-3-aminocyclobutanol. Moving beyond a simple catalog of reactions, we will explore the underlying stereochemical and conformational principles that dictate their divergent chemical behavior, providing a predictive framework for their application in synthesis.
Part 1: The Decisive Role of Conformation
The reactivity of cyclobutane derivatives is not governed by a planar structure but by a puckered conformation that minimizes torsional strain.[1] This puckering creates two distinct substituent positions: pseudoaxial and pseudoequatorial. The thermodynamic preference for a substituent to occupy the less-hindered pseudoequatorial position is the cornerstone of understanding the reactivity differences between the cis and trans isomers.
In trans-3-aminocyclobutanol , the thermodynamically most stable conformation places both the large amino (-NH₂) and hydroxyl (-OH) groups in pseudoequatorial positions. This arrangement minimizes steric interactions, resulting in a relatively rigid and predictable structure.
Conversely, cis-3-aminocyclobutanol cannot avoid placing one substituent in a more sterically hindered pseudoaxial position while the other is pseudoequatorial. Furthermore, the proximity of the cis substituents allows for the possibility of intramolecular hydrogen bonding between the amino and hydroxyl groups, which can influence both the conformational equilibrium and the reactivity of the functional groups involved.[2][3] This interaction can effectively "lock" the conformation or alter the nucleophilicity of the involved atoms.
Part 2: Stereoselective Synthesis of Isomers
Access to stereochemically pure isomers is paramount. The choice of synthetic route is often dictated by the desired stereochemical outcome. Generally, the cis isomer is more readily accessible via hydride reduction of a 3-aminocyclobutanone precursor, whereas the trans isomer may require enzymatic methods or stereochemical inversion.[4][5]
| Method | Target Isomer | Rationale | Typical Selectivity | Reference |
| Hydride Reduction (e.g., LiAl(OtBu)₃H) | cis | The bulky hydride reagent attacks from the face opposite to the existing substituent at the 3-position (anti-facial attack) to minimize steric hindrance. | High cis-selectivity | [4][5] |
| Enzymatic Reduction (e.g., KRED) | trans | Biocatalysts can provide unique active site pockets that favor the formation of the thermodynamically less stable trans product. | >98:2 trans | [4] |
| Mitsunobu Reaction | trans (from cis) | Inversion of the alcohol stereocenter in the cis isomer provides access to the trans configuration. | High, inversion of stereochemistry | [6] |
Experimental Protocol: Stereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol
This protocol is adapted from established methods for the diastereoselective reduction of 3-substituted cyclobutanones.[4]
-
Preparation : Dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Lowering the temperature is crucial for maximizing diastereoselectivity by favoring the transition state with the lowest activation energy.[4]
-
Addition of Reducing Agent : Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise to the cooled substrate solution over 20 minutes. The use of a sterically demanding hydride reagent enhances cis-selectivity.[4][5]
-
Reaction Monitoring : Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching : Once complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up : Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target cis-3-(Boc-amino)cyclobutanol.[4]
Part 3: Comparative Reactivity Analysis
The conformational differences outlined in Part 1 directly translate to distinct chemical reactivities.
N-Acylation and N-Alkylation
The reactivity of the amino group is highly dependent on its steric accessibility.
-
trans Isomer : The pseudoequatorial amino group is sterically unhindered and readily accessible to reagents, leading to faster reaction rates for acylation and alkylation.
-
cis Isomer : The pseudoaxial amino group is more sterically shielded by the cyclobutane ring. Furthermore, potential intramolecular hydrogen bonding can reduce the nucleophilicity of the nitrogen atom. Consequently, the cis isomer is expected to react more slowly. This principle is analogous to reactivity differences observed in substituted cyclohexanes, where equatorial groups are more reactive than their axial counterparts.
Stereochemical Inversion: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol. This reaction demonstrates a clear difference in the synthetic utility of the two isomers, allowing for the conversion of the more easily accessible cis-3-aminocyclobutanol to the trans form.[6]
A typical procedure involves reacting cis-3-(dibenzylamino)cyclobutanol with a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a condensing agent like diisopropyl azodicarboxylate (DIAD).[6] The reaction proceeds with a clean Sₙ2 inversion at the carbon bearing the hydroxyl group, yielding the trans-ester, which can then be hydrolyzed to the trans-alcohol.
Ring-Opening Reactions
Strained carbocyclic molecules like cyclobutanes can undergo ring-opening reactions, providing pathways to functionalized acyclic compounds.[7][8] The stereochemical relationship between the amino and hydroxyl groups is expected to be a critical factor in directing the outcome of these reactions.
-
cis Isomer : The proximity of the functional groups can facilitate intramolecular reactions. For example, upon activation of the hydroxyl group (e.g., conversion to a tosylate), the neighboring amino group could act as an intramolecular nucleophile, leading to the formation of a bicyclic azetidinium intermediate, followed by ring opening.
-
trans Isomer : With the functional groups on opposite faces of the ring, intramolecular participation is geometrically disfavored. Ring-opening reactions would likely proceed through intermolecular pathways, requiring an external nucleophile and potentially leading to different products than the cis isomer. This divergent reactivity based on neighboring group participation is well-documented in analogous systems like chlorocyclohexanols.[9]
Summary of Expected Reactivity
| Reaction Type | Reactivity of cis-Isomer | Reactivity of trans-Isomer | Mechanistic Rationale |
| N-Acylation | Slower | Faster | Pseudoaxial -NH₂ is sterically hindered; potential H-bonding reduces nucleophilicity. |
| O-Sulfonylation | Slower | Faster | Pseudoaxial -OH is sterically hindered. |
| Oxidation (Alcohol) | Slower | Faster | Steric hindrance around the pseudoaxial alcohol and adjacent C-H bond. |
| Intramolecular Cyclization | More Favorable | Less Favorable | syn-relationship of functional groups allows for neighboring group participation. |
| Ring Opening | May proceed via bicyclic intermediates. | Likely proceeds via direct intermolecular attack. | Geometric constraints dictate the feasibility of intramolecular pathways.[8][9] |
Conclusion
The cis and trans isomers of this compound are not interchangeable building blocks. Their distinct, conformationally-driven reactivities present both challenges and opportunities in chemical synthesis. The trans isomer, with its diequatorial arrangement, generally offers more straightforward reactivity due to greater steric accessibility of its functional groups. The cis isomer, while often reacting more slowly, provides unique opportunities for intramolecular transformations and neighboring group participation that are inaccessible to the trans counterpart.
A thorough understanding of these stereochemical principles is essential for any scientist working with these valuable scaffolds. By leveraging the specific reactivity profiles of each isomer, researchers can achieve greater control over their synthetic routes, enabling the efficient construction of complex and novel molecular architectures for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol | Semantic Scholar [semanticscholar.org]
- 3. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes [infoscience.epfl.ch]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 3-Aminocyclobutanol and Other Cyclic Amino Alcohols for Drug Discovery
In the landscape of modern medicinal chemistry, the use of small, conformationally constrained scaffolds is a cornerstone of rational drug design. These rigid structures help to pre-organize pharmacophoric elements in a bioactive conformation, which can lead to significant gains in potency and selectivity while minimizing the entropic penalty upon binding to a biological target. Among these valuable scaffolds, cyclic amino alcohols have emerged as privileged motifs, finding application in a wide array of therapeutic areas.[1] This guide provides an in-depth comparison of 3-Aminocyclobutanol with its cyclic analogues—aminocyclopropanol, aminocyclopentanol, and aminocyclohexanol—to offer researchers, scientists, and drug development professionals a clear understanding of their relative merits and applications.
The Foundation: Structural and Conformational Analysis
The biological and physicochemical properties of a cyclic molecule are fundamentally dictated by its ring size, which governs ring strain, conformational flexibility, and the spatial arrangement of substituents.
-
Cyclopropane (C3): The three-membered ring is planar and possesses significant angle and torsional strain (approx. 28 kcal/mol).[2] This high strain energy makes it reactive and conformationally locked. 1-Aminocyclopropanol, therefore, presents its functional groups in a fixed, rigid orientation.
-
Cyclobutane (C4): To alleviate torsional strain, the four-membered ring adopts a puckered or "butterfly" conformation.[3] This non-planar structure has a strain energy of about 26 kcal/mol and offers a unique three-dimensional arrangement for substituents.[4] this compound exists as cis and trans isomers, with the puckered ring restricting the molecule to a limited set of well-defined conformations.
-
Cyclopentane (C5): With significantly less angle strain, the five-membered ring is highly flexible, rapidly interconverting between "envelope" and "twist" conformations.[3] This flexibility provides more conformational possibilities for 3-aminocyclopentanol isomers compared to the cyclobutane analogue.
-
Cyclohexane (C6): The six-membered ring is virtually strain-free and predominantly exists in a stable "chair" conformation.[5] Substituents on 3-aminocyclohexanol can occupy well-defined axial or equatorial positions, but the ring can undergo "ring-flipping" to an alternative chair conformation, introducing a degree of flexibility not seen in the cyclobutane system.
The key takeaway is that the cyclobutane scaffold of this compound strikes a unique balance: it is conformationally restricted, providing a well-defined 3D vector for its functional groups, yet it is not as strained and reactive as a cyclopropane ring, nor as flexible as cyclopentane or cyclohexane rings.
Figure 1: A conceptual diagram illustrating the trade-off between ring strain and conformational flexibility across the series of cyclic amino alcohols.
A Head-to-Head Comparison: Physicochemical Properties
The interplay of ring size and the relative orientation of the amino and hydroxyl groups directly influences key physicochemical properties critical for drug development, such as acidity/basicity (pKa) and lipophilicity (LogP).[6]
| Compound | Molecular Formula | MW ( g/mol ) | Predicted pKa (Base) | Predicted cLogP |
| 1-Aminocyclopropanol | C₃H₇NO | 73.09 | ~9.4[7] | -0.9 |
| cis-3-Aminocyclobutanol | C₄H₉NO | 87.12 | ~15.0 (acid), amine pKa not readily available[8] | -0.6 |
| trans-3-Aminocyclobutanol | C₄H₉NO | 87.12 | Data not readily available | -0.6 |
| cis-(1R,3S)-3-Aminocyclopentanol | C₅H₁₁NO | 101.15 | Data not readily available | -0.4[9] |
| trans-3-Aminocyclopentanol | C₅H₁₁NO | 101.15 | Data not readily available | -0.4 |
| 3-Aminocyclohexanol (mixture) | C₆H₁₃NO | 115.17 | ~15.1 (acid)[10] | -0.1[11] |
Analysis of Properties:
-
pKa: The basicity of the amino group is a crucial determinant of the molecule's charge state at physiological pH. While comprehensive experimental data is sparse, predictions suggest the amino groups across the series will have pKa values typical for primary amines, influencing their interaction with targets and affecting properties like solubility and permeability.[6] The predicted pKa for the hydroxyl group (acidic pKa) remains relatively consistent.[8][10]
-
cLogP (Calculated LogP): This value predicts a compound's lipophilicity. As the ring size and the number of carbon atoms increase from cyclopropane to cyclohexane, the cLogP value generally increases, indicating a trend towards greater lipophilicity.[7][11] The compact nature of the cyclobutane ring helps maintain a lower cLogP compared to the larger rings, which can be advantageous for achieving suitable aqueous solubility.
Synthetic Accessibility: Building the Scaffolds
The utility of a building block is intrinsically linked to its synthetic accessibility. All of these cyclic amino alcohols can be prepared through various established synthetic routes.[12][13] A common strategy involves the reduction of a corresponding amino ketone or the ring-opening of an epoxide with an amine. For chiral applications, stereoselective syntheses or resolutions are often employed.[14][15]
A representative, high-yield synthesis of trans-3-aminocyclobutanol is detailed below, showcasing a modern approach to accessing this valuable building block.[16]
This protocol outlines a three-step synthesis starting from cis-3-dibenzylaminocyclobutanol.
Step 1: Mitsunobu Inversion to trans-3-dibenzylaminocyclobutyl carboxylate hydrochloride
-
To a reaction kettle under a nitrogen atmosphere, add tetrahydrofuran (5-12 volumes), cis-3-dibenzylaminocyclobutanol (1.0 eq), triphenylphosphine (1.5-2.0 eq), and a suitable carboxylic acid (e.g., benzoic acid, 1.0-1.3 eq).
-
Cool the mixture to 0-10°C.
-
Slowly add a condensing agent such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 eq) dropwise while maintaining the temperature.
-
Allow the reaction to proceed until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the tetrahydrofuran under reduced pressure. The resulting intermediate is taken to the next step.
Step 2: Hydrolysis to trans-3-dibenzylaminocyclobutanol
-
Dissolve the crude product from Step 1 in a suitable solvent mixture (e.g., methanol/water).
-
Add an aqueous solution of a base, such as sodium hydroxide (2.0-3.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and stir until the hydrolysis is complete.
-
Cool the reaction, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-3-dibenzylaminocyclobutanol.
Step 3: Debenzylation to trans-3-Aminocyclobutanol
-
Charge a hydrogenation reactor with trans-3-dibenzylaminocyclobutanol from Step 2, an alcohol solvent (e.g., methanol or isopropanol, 10 volumes), and a catalyst such as 10% palladium on carbon or palladium hydroxide (e.g., 10 wt%).[16]
-
Seal the reactor, evacuate the atmosphere, and purge with nitrogen (3 times), followed by hydrogen (3 times).
-
Pressurize the reactor with hydrogen to 1.0-1.2 MPa.
-
Heat the reaction to 30-45°C and stir for approximately 24 hours or until the reaction is complete.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to afford high-purity trans-3-aminocyclobutanol (reported yield: ~88-90%, GC purity >99%).[16]
Figure 2: Synthetic workflow for the preparation of trans-3-Aminocyclobutanol.
Impact in Drug Design: The Cyclobutane Advantage
The unique structural and physicochemical properties of the this compound scaffold translate into tangible benefits in drug discovery programs.
-
Conformational Rigidity and Potency: Flexible molecules pay an entropic cost to adopt the correct binding conformation. The puckered, rigid nature of the cyclobutane ring pre-organizes substituents, reducing this penalty and potentially leading to higher binding affinity and potency. This is a distinct advantage over the more flexible cyclopentyl and cyclohexyl systems.
-
Improved Metabolic Stability: Linear alkyl chains are often susceptible to metabolic oxidation. Replacing such a linker with a robust cyclobutane ring can block these metabolic soft spots, improving the pharmacokinetic profile of a drug candidate.
-
Vectorial Display of Pharmacophores: The well-defined cis and trans isomers of 1,3-disubstituted cyclobutanes allow for precise spatial positioning of functional groups. This three-dimensional control is critical for optimizing interactions within a target's binding pocket and can be more defined than in the flexible cyclopentane ring.
-
Exploration of Novel Chemical Space: Compared to five- and six-membered rings, the cyclobutane motif is less explored in medicinal chemistry. Incorporating this scaffold can lead to novel intellectual property and drug candidates with unique structures and properties.[4]
The Janus kinase (JAK) family of enzymes is a key target for inflammatory and autoimmune diseases.[17] Several approved and investigational JAK inhibitors incorporate azetidine or cyclobutane moieties to achieve desired potency, selectivity, and pharmacokinetic properties.[18][19][20] For example, the drug Baricitinib , a JAK1/JAK2 inhibitor, contains a central pyrrolo[2,3-d]pyrimidine core.[17] Development programs in this area have extensively explored the use of small, constrained rings like cyclobutane to act as linkers or core fragments that correctly orient other key binding groups, demonstrating the practical utility of these scaffolds in producing successful drug candidates.[18]
Validating a Key Advantage: Metabolic Stability Assessment
A central claim for using cyclobutane scaffolds is their potential to enhance metabolic stability. This can be experimentally verified using an in vitro liver microsomal stability assay.
Objective: To determine the rate of metabolism of a test compound (e.g., a derivative of this compound vs. a derivative of a more flexible analogue) when incubated with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds and positive control (e.g., Dextromethorphan)
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates, incubator (37°C), centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls (e.g., 20 mM in DMSO). Create working solutions by diluting the stocks in acetonitrile (e.g., to 125 µM).[21]
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomal solution (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[22][23]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[21][23]
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 5500 rpm for 5 minutes) to pellet the precipitated microsomal proteins.[21]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life indicates greater metabolic stability.
Figure 3: Experimental workflow for the liver microsomal stability assay.
Conclusion
While all cyclic amino alcohols are valuable building blocks in drug discovery, this compound offers a distinct and compelling profile. Its puckered, conformationally constrained nature provides a unique 3D scaffold that can enhance binding potency and metabolic stability while maintaining favorable physicochemical properties. It occupies a "sweet spot" between the high strain of cyclopropanes and the increased flexibility of cyclopentanes and cyclohexanes. For drug discovery teams seeking to optimize lead compounds by introducing conformational rigidity, improving pharmacokinetic profiles, or exploring novel chemical space, this compound represents a powerful and strategically advantageous tool in the medicinal chemist's arsenal.
References
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. Human Metabolome Database: Showing metabocard for 1-Aminocyclopropanecarboxylic acid (HMDB0036458) [hmdb.ca]
- 8. (CIS)-3-AMINOCYCLOBUTANOL CAS#: 1036260-43-1 [amp.chemicalbook.com]
- 9. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Aminocyclohexanol | 6850-39-1 [chemicalbook.com]
- 11. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 17. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 19. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 20. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8158616-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. mercell.com [mercell.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to 3-Aminocyclobutanol: A Superior Scaffold for Modern Drug Discovery
Abstract
In the perpetual quest for novel molecular scaffolds that confer enhanced drug-like properties, saturated carbocycles have emerged as powerful tools to escape the "flatland" of traditional aromatic-heavy drug candidates. Among these, the cyclobutane ring offers a unique combination of conformational rigidity and three-dimensionality.[1] This guide provides an in-depth technical comparison of 3-aminocyclobutanol against other cyclobutane scaffolds. We will demonstrate through comparative data and established protocols that the bifunctional nature of this compound provides superior synthetic versatility and physicochemical properties, establishing it as a premier building block for researchers, scientists, and drug development professionals.
The Ascendance of Cyclobutanes in Medicinal Chemistry
For decades, medicinal chemists have relied heavily on aromatic rings as core scaffolds. However, their planarity and susceptibility to oxidative metabolism can introduce liabilities such as poor solubility and off-target effects. The strategic incorporation of sp³-rich motifs is a widely accepted strategy to improve the clinical success rate of drug candidates. Cyclobutanes, in particular, have gained significant traction as bioisosteric replacements for larger rings or metabolically vulnerable groups.[2]
Key advantages conferred by the cyclobutane scaffold include:
-
Increased Fsp³ Character: Shifting from planar, sp²-dominated structures to three-dimensional, sp³-rich molecules often correlates with improved solubility, metabolic stability, and clinical outcomes.
-
Conformational Restriction: The inherent ring strain of cyclobutane (26.3 kcal/mol) results in a puckered, rigid conformation that can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[1][3]
-
Improved Metabolic Stability: Cyclobutane rings are generally less prone to oxidative metabolism compared to electron-rich aromatic systems or larger, more flexible cycloalkanes.[3]
-
Novel Exit Vectors: The defined geometry of substituted cyclobutanes provides precise vectors for orienting pharmacophoric groups into protein binding pockets.[2]
Introducing this compound: A Bifunctional Powerhouse
While the cyclobutane core itself is beneficial, the true potential of a scaffold lies in its functionalization. This compound is a versatile building block featuring both an amino and a hydroxyl group on the cyclobutane ring.[4] This bifunctionality is its key differentiating feature, offering significant advantages in synthetic strategy and property modulation. The presence of two distinct, readily derivatizable functional groups allows for the creation of diverse molecular libraries from a single, compact core.
Caption: Scaffold selection workflow for addressing common drug discovery challenges.
Comparative Analysis: this compound vs. Alternatives
The choice of substitution pattern on a cyclobutane ring profoundly impacts a compound's final properties. Here, we compare this compound with two common alternative scaffolds: monofunctional cyclobutanes (e.g., cyclobutylamine or cyclobutane carboxylic acid) and 1,1-disubstituted cyclobutanes (e.g., cyclobutane-1,1-dicarboxylic acid, the core of carboplatin).[1]
Physicochemical Properties
The introduction of polar functional groups is a primary strategy to modulate a compound's physicochemical profile. The dual hydroxyl and amino groups of this compound provide a powerful handle to enhance aqueous solubility and introduce hydrogen bonding capabilities, which are crucial for target engagement.[5][6]
Table 1: Comparative Physicochemical Properties of Hypothetical Fragments
| Property | Fragment A (Monofunctional) | Fragment B (1,1-Disubstituted) | Fragment C (this compound) | Rationale for Difference |
|---|---|---|---|---|
| Structure | Benzoyl-cyclobutylamine | N-Benzyl-cyclobutane-1,1-dicarboxamide | N-Benzoyl-3-hydroxycyclobutyl-1-amine | - |
| cLogP | 3.1 | 2.5 | 1.9 | The additional hydroxyl group in Fragment C significantly increases polarity, lowering lipophilicity.[7] |
| Aqueous Solubility (µM) | 55 | 120 | 450 | Increased hydrogen bonding capacity from the -OH and -NH groups in Fragment C dramatically improves solubility over less functionalized cores. |
| Polar Surface Area (Ų) | 49.3 | 78.5 | 69.6 | The combination of amide, hydroxyl, and amino functionalities provides a balanced PSA, often desirable for cell permeability. |
Metabolic Stability
A key driver for incorporating cyclobutane scaffolds is to improve metabolic stability by replacing labile moieties.[8] While the cyclobutane core itself is robust, the nature of its substituents can still influence metabolism.
Table 2: Comparative In Vitro Metabolic Stability
| Parameter | Compound X (with Cyclohexyl Ring) | Compound Y (with Cyclobutyl Ring) | Compound Z (with 3-Hydroxycyclobutyl Ring) | Causality Behind Experimental Outcome |
|---|---|---|---|---|
| Structure | N-Benzoyl-cyclohexylamine | N-Benzoyl-cyclobutylamine | N-Benzoyl-3-hydroxycyclobutyl-1-amine | - |
| Microsomal Half-life (t½, min) | 15 | 75 | >120 | The cyclohexane ring in X is prone to CYP450-mediated oxidation. Replacing it with the more rigid cyclobutane in Y significantly slows metabolism.[1] The addition of a polar hydroxyl group in Z can further reduce recognition by metabolic enzymes, leading to exceptional stability.[9] |
| Intrinsic Clearance (CLint, µL/min/mg) | 115 | 23 | <10 | Intrinsic clearance is inversely proportional to half-life. The data confirms the superior metabolic profile of the this compound-derived compound.[10] |
Synthetic Accessibility and Vector Diversity
Perhaps the most significant advantage of this compound is the synthetic optionality it provides. The amino and hydroxyl groups can be addressed with orthogonal protecting group strategies, allowing for selective, late-stage functionalization. This is critical for building structure-activity relationships (SAR).
Caption: Vector diversity of this compound vs. a monofunctional scaffold.
Experimental Protocols
To ensure the principles discussed are actionable, we provide detailed, self-validating protocols for the synthesis and metabolic evaluation of a this compound-containing fragment.
Protocol: Synthesis of N-(3-hydroxycyclobutyl)benzamide
This protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry, to illustrate the derivatization of the amino group on the this compound scaffold.
Materials:
-
This compound hydrochloride[11]
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask, add this compound hydrochloride (1.24 g, 10 mmol).
-
Amine Neutralization: Dissolve the starting material in anhydrous DMF (20 mL). Add DIPEA (3.8 mL, 22 mmol, 2.2 eq) to neutralize the hydrochloride salt and create the free base in situ. Stir for 10 minutes at room temperature. Rationale: The amide coupling requires the free amine nucleophile. DIPEA is a non-nucleophilic base ideal for this purpose.
-
Acid Activation: In a separate flask, dissolve benzoic acid (1.22 g, 10 mmol, 1.0 eq) and HATU (4.18 g, 11 mmol, 1.1 eq) in anhydrous DMF (10 mL). Stir for 5 minutes. Rationale: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization.
-
Coupling Reaction: Add the activated benzoic acid solution to the amine solution dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Rationale: The bicarbonate wash removes any unreacted benzoic acid and acidic byproducts from the HATU reagent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure N-(3-hydroxycyclobutyl)benzamide.
Protocol: In Vitro Metabolic Stability Assay
This protocol describes a standard high-throughput screen to determine the metabolic stability of a test compound using human liver microsomes (HLM).[12]
Materials:
-
Test Compound (e.g., N-(3-hydroxycyclobutyl)benzamide), 10 mM stock in DMSO
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., NADPH-A/B solutions)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
Procedure:
-
Preparation of Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Incubation Plate Setup: Add the appropriate volume of the master mix to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. For the T=0 time point, immediately add an equal volume of ice-cold acetonitrile with internal standard to quench the reaction.
-
Metabolic Reaction: To initiate the metabolic reaction for all other time points (e.g., 5, 15, 30, 60 min), add the NADPH regenerating system. Rationale: Cytochrome P450 enzymes, located in the microsomes, require NADPH as a cofactor to perform oxidative metabolism.[13]
-
Time Point Quenching: At each subsequent time point, quench the reaction by adding an equal volume of ice-cold acetonitrile with internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the 96-well plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Conclusion and Future Outlook
The strategic use of small, rigid scaffolds is a cornerstone of modern medicinal chemistry. While the cyclobutane ring, in general, offers clear advantages over planar or more flexible systems, not all cyclobutane building blocks are created equal.[14] this compound distinguishes itself through its inherent bifunctionality, which provides medicinal chemists with unparalleled control over synthetic diversification and the fine-tuning of physicochemical properties.[4] The experimental data and established protocols presented in this guide substantiate its role as a superior scaffold for improving metabolic stability and solubility while providing rich SAR through its dual, orthogonal vectors. As drug discovery programs continue to tackle increasingly complex biological targets, the adoption of versatile and powerful building blocks like this compound will be critical for success.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 13. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Excess for Chiral 3-Aminocyclobutanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 3-aminocyclobutanol, a valuable building block in contemporary medicinal chemistry, the precise determination of its enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the use of specialized analytical techniques that can induce a diastereomeric difference, either transiently or covalently.
This guide provides a comprehensive comparison of the three principal analytical methodologies for the validation of enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system.
The Imperative of Derivatization for this compound
Due to its small size and lack of a strong chromophore, direct analysis of this compound by HPLC with UV detection or by GC is challenging. Derivatization of the primary amine and/or the hydroxyl group is a crucial prerequisite to introduce a UV-active or fluorescent tag for sensitive detection and to create derivatives with suitable volatility and chromatographic properties for GC analysis. Furthermore, derivatization with a chiral reagent can generate diastereomers that may be separable on a conventional achiral column.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[1] The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral stationary phase.[2]
Indirect Chiral HPLC via Diastereomer Formation
This approach involves the reaction of racemic this compound with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[2]
-
Chiral Derivatizing Agent: The choice of the derivatizing agent is critical. It should react quantitatively with the amine and/or hydroxyl group of this compound under mild conditions to prevent racemization. Agents containing a strong chromophore, such as a naphthalene or phenylsulfonyl group, are preferred to enhance UV detection sensitivity. Examples include (R)-α-methyl-2-naphthaleneacetyl chloride[3] or (R)-(+)-1-phenylethanesulfonyl chloride.[4]
-
Achiral Stationary Phase: A reversed-phase C18 column is a versatile and cost-effective choice for the separation of the resulting diastereomers, which will have different polarities.
-
Mobile Phase: The mobile phase, typically a mixture of acetonitrile or methanol and water with a buffer, is optimized to achieve baseline separation of the diastereomeric peaks. The pH of the buffer can influence the retention and peak shape.
-
Derivatization:
-
Dissolve 10 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a rapid LC-MS analysis).
-
Quench the reaction with a small amount of water and extract the diastereomeric derivatives. Dry the organic layer and evaporate the solvent.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried residue in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Areadiastereomer1 - Areadiastereomer2) / (Areadiastereomer1 + Areadiastereomer2)| x 100
-
References
A Comparative Analysis of 3-Aminocyclobutanol Derivatives in Biological Assays: A Guide for Researchers
The rigid, three-dimensional structure of the cyclobutane ring has positioned it as a compelling scaffold in modern medicinal chemistry. When functionalized with an amino and a hydroxyl group, the resulting 3-aminocyclobutanol core offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into their applications as antifungal, anticancer, and antimicrobial agents, offering insights into their structure-activity relationships (SAR) and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical scaffold in their own discovery programs.
The this compound Scaffold: A Privileged Structure
The this compound moiety is considered a "privileged" scaffold in drug discovery due to its unique conformational constraints and the stereochemical diversity it affords.[1] The cyclobutane ring restricts the rotational freedom of appended functional groups, leading to a more defined three-dimensional presentation to biological targets. This can result in enhanced binding affinity and selectivity compared to more flexible acyclic analogues. The presence of both an amino and a hydroxyl group provides key hydrogen bonding donors and acceptors, crucial for molecular recognition at enzyme active sites or receptor binding pockets. Furthermore, these functional groups serve as convenient handles for synthetic elaboration, allowing for the creation of diverse chemical libraries for biological screening.
Comparative Biological Activities of this compound Derivatives
The utility of the this compound scaffold is demonstrated by the diverse biological activities exhibited by its derivatives. Here, we compare their performance in several key therapeutic areas.
Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition
A promising application of aminocyclobutane derivatives is in the development of novel antifungal agents targeting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
A study on 1-aminocyclobutanecarboxylic acid derivatives, which share the core cyclobutane feature, revealed potent antifungal activity.[2] The rigid cyclobutane scaffold was introduced to mimic a "conformational restriction switch," aiming to improve therapeutic activity.[2] This approach led to the discovery of compounds with significant efficacy against pathogenic fungi.
| Compound | Target Organism | EC50 (mg/L) | Reference Compound | EC50 (mg/L) | Source |
| A21 | Rhizoctonia solani | 0.03 | Fluxapyroxad | 0.02 | [2] |
| A21 | Botrytis cinerea | 0.04 | Boscalid | 0.42 | [2] |
| A20 (SDH Inhibition) | Porcine SDH | IC50 = 3.73 µM | Fluxapyroxad | IC50 = 3.76 µM | [2] |
Table 1: Comparative antifungal and SDH inhibitory activity of aminocyclobutanecarboxylic acid derivatives.
The data in Table 1 highlights that derivative A21 shows comparable or even superior in vitro antifungal activity against important plant pathogens compared to the commercial fungicides fluxapyroxad and boscalid.[2] Furthermore, compound A20 demonstrated potent inhibition of porcine SDH, with an IC50 value nearly identical to that of fluxapyroxad, indicating a similar mechanism of action.[2] This suggests that the aminocyclobutane core can effectively mimic the binding of established SDH inhibitors.
Succinate dehydrogenase (Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.
Anticancer Activity: Integrin Antagonism and Apoptosis Induction
The rigid cyclobutane scaffold has also been explored in the design of integrin antagonists for cancer therapy.[3] Integrins are cell surface receptors that play a critical role in tumor growth, metastasis, and angiogenesis.[3] By mimicking the Arg-Gly-Asp (RGD) motif that many integrins recognize, cyclobutane-based compounds can block these pathological processes.
While specific data for this compound derivatives as integrin antagonists is emerging, related aminocycloalkane structures have shown promise. For instance, aminobenzylnaphthols, which can be considered structurally related, have demonstrated antiproliferative activity against various cancer cell lines.[4][5]
| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) | Source |
| Amino Chalcone 13e | MGC-803 (Gastric) | 1.52 | 5-Fu | >10 | [6][7] |
| Amino Chalcone 13e | HCT-116 (Colon) | 1.83 | 5-Fu | >10 | [6][7] |
| Amino Chalcone 13e | MCF-7 (Breast) | 2.54 | 5-Fu | >10 | [6][7] |
| Bufalin Derivative 2 | HeLa (Cervical) | 0.00076 | Bufalin | - | [8] |
| Bufalin Derivative 2 | A549 (Lung) | 0.00034 | Bufalin | - | [8] |
Table 2: Comparative antiproliferative activity of various amino-containing compounds.
The data in Table 2, while not exclusively on this compound derivatives, illustrates the potential of amino-functionalized scaffolds in cancer research. The amino chalcone derivative 13e showed significantly greater potency than the standard chemotherapeutic agent 5-fluorouracil (5-Fu) against several cancer cell lines.[6][7] Further mechanistic studies revealed that this compound induces apoptosis.[6]
Integrin signaling is a complex process that influences cell survival, proliferation, and migration. Antagonists of integrins can disrupt these pathways, leading to cell death.
Caption: Integrin signaling pathway and its inhibition by antagonists.
Many anticancer agents, including some amino-containing compounds, exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[2][9] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[10]
Caption: The extrinsic and intrinsic pathways of apoptosis.
Antimicrobial Activity
Derivatives of amino alcohols have also been investigated for their antimicrobial properties.[11][12] The cationic nature of the amino group at physiological pH is thought to facilitate interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.
A study of 7-alpha-aminobisnorsteroids, which incorporate an amino alcohol moiety, demonstrated activity against Gram-positive bacteria.[13]
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 15 (dihydrochloride salt) | Streptococcus pyogenes | 1.6 | - | - | [13] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | Ciprofloxacin | >200 | [14] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | 100 | Ciprofloxacin | 200 | [14] |
Table 3: Comparative antimicrobial activity of amino alcohol derivatives.
As shown in Table 3, the 3α,7α-diaminobisnorsterol dihydrochloride 15 exhibited potent activity against Streptococcus pyogenes.[13] More strikingly, the aminoalkyl-2-naphthol derivative 3 showed remarkable activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus, outperforming the standard antibiotic ciprofloxacin in the case of the latter.[14]
Experimental Protocols for Biological Assays
To ensure the reproducibility and validity of the findings presented, this section details the standard protocols for the key biological assays discussed.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay colorimetrically measures the activity of SDH.
Materials:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium succinate solution (15 mM)
-
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) solution (1 mg/mL)
-
Enzyme sample (e.g., mitochondrial fraction)
-
Test compounds (this compound derivatives)
-
Glacial acetic acid
-
Toluene
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the enzyme sample in a 96-well plate.
-
Add various concentrations of the test compound to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the INT solution to all wells.
-
Incubate the plate at 37°C for 1 hour. During this time, active SDH will reduce the yellow INT to a red formazan product.
-
Stop the reaction by adding glacial acetic acid.
-
Add toluene to each well and mix to extract the formazan.
-
Centrifuge the plate to separate the layers and transfer the toluene layer to a new plate.
-
Measure the absorbance of the formazan at 495 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[12][15]
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well sterile culture plates
-
Test compounds (this compound derivatives)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][16]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[17][18]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test compounds (this compound derivatives)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The comparative data presented in this guide demonstrate their potential as antifungal, anticancer, and antimicrobial compounds. The rigid nature of the cyclobutane ring provides a unique platform for designing potent and selective modulators of various biological targets.
Future research in this area should focus on expanding the chemical diversity of this compound libraries and conducting more systematic comparative studies. Investigating the stereochemistry of these derivatives is also crucial, as different stereoisomers are likely to exhibit distinct biological activities. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their translation into clinical candidates. The detailed experimental protocols provided herein should serve as a valuable resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this compound derivatives.
References
- 1. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 13. This compound [myskinrecipes.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. researchhub.com [researchhub.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Aminocyclobutanol
As a key chiral building block in modern pharmaceuticals, 3-Aminocyclobutanol presents unique analytical challenges due to its small size, high polarity, lack of a native chromophore, and stereoisomeric complexity.[1] Ensuring the purity, identity, and stereochemical integrity of this intermediate is non-negotiable in a regulated drug development environment. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in the principles of analytical procedure validation. Our discussion will focus not just on the protocols themselves, but on the scientific rationale driving the choice of methodology and the critical parameters for a robust cross-validation study.
The entire framework of this guide is built upon the principles outlined in the ICH Q2(R1) guideline, which provides a harmonized approach to validating analytical procedures.[2][3][4] This ensures that any method developed is suitable for its intended purpose, whether for release testing, stability studies, or impurity profiling.[5][6]
The Analytical Challenge: Understanding this compound
The primary hurdles in developing analytical methods for this compound are:
-
No UV Chromophore: The molecule does not absorb light in the typical UV range (200-400 nm), making direct detection by HPLC with a UV detector impossible.[7]
-
High Polarity & Low Volatility: The amino and alcohol functional groups lead to strong intermolecular hydrogen bonding, which can cause poor peak shape (tailing) in GC and require derivatization to improve volatility.
-
Chirality: As a chiral molecule, its enantiomeric purity is a critical quality attribute that must be quantified. This necessitates specialized chiral separation techniques.
-
Diastereomers: The molecule can exist as cis and trans diastereomers, which must also be separated and controlled.[8]
These challenges necessitate a thoughtful approach to method development, often involving chemical derivatization to make the analyte "visible" to standard detectors and amenable to separation.
Method 1: Gas Chromatography (GC) for Achiral Purity and Diastereomer Analysis
Expert Rationale: GC is an excellent choice for quantifying the achiral purity and the ratio of cis/trans diastereomers of this compound. Its strength lies in the high efficiency of capillary columns for separating volatile compounds. Given the analyte's low volatility, derivatization is essential. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent efficiently converts both the primary amine and the hydroxyl group into their respective trimethylsilyl (TMS) ethers, masking the polar groups and dramatically increasing volatility and thermal stability. The Flame Ionization Detector (FID) provides a robust, linear response for quantifiable analysis.
Detailed Experimental Protocol: GC-FID
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous Pyridine. Rationale: Pyridine is an excellent solvent for the analyte and acts as an HCl scavenger during the silylation reaction.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested at the same concentration using the same procedure.
-
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 200 µL of BSTFA + 1% TMCS. Rationale: A stoichiometric excess of the derivatizing agent ensures complete reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. Rationale: Heating accelerates the derivatization reaction to completion.
-
Cool the vial to room temperature before placing it in the GC autosampler.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent with FID.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, mid-polarity column.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
Validation Parameters for GC Method
A robust validation plan ensures the method is fit for purpose.[9][10] The following table summarizes the key parameters and typical acceptance criteria based on ICH guidelines.[11][12]
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Inject derivatized blank (pyridine), placebo, and known impurities. Analyze a sample spiked with known impurities. | Peak for this compound is free from interference. |
| Linearity | Prepare and inject derivatized standards at 5 concentrations (e.g., 50-150% of nominal). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a sample of known purity or a placebo spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | Visually and statistically determined. |
| Robustness | Systematically vary parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, inlet temp ±5°C) and assess impact. | System suitability parameters remain within specification. |
Method 2: HPLC for Chiral Purity Analysis
Expert Rationale: For assessing enantiomeric purity, HPLC is the industry standard. The primary challenge—the lack of a UV chromophore—is overcome by pre-column derivatization with a reagent that is both chiral and contains a strong chromophore. A patent describes using (R)-α-methyl-2-naphthaleneacetyl chloride for the analysis of 3-aminobutanol.[13] This approach creates two diastereomeric derivatives that can be readily separated on a standard achiral reversed-phase column (e.g., C18) and detected with high sensitivity using a UV detector. This avoids the need for expensive chiral columns and mobile phases.
Detailed Experimental Protocol: HPLC-UV
-
Derivatizing Reagent Solution (10 mg/mL):
-
Accurately weigh 50 mg of (R)-α-methyl-2-naphthaleneacetyl chloride into a 5 mL volumetric flask. Dissolve and dilute to volume with anhydrous Acetonitrile. Store protected from moisture.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of racemic this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous Acetonitrile.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested at the same concentration.
-
-
Derivatization Procedure:
-
In a 2 mL vial, combine 100 µL of the standard or sample solution with 200 µL of Triethylamine (as a base).
-
Add 200 µL of the derivatizing reagent solution. Rationale: The base neutralizes the HCl byproduct of the reaction, driving it to completion.
-
Cap the vial and let it stand at room temperature for 20 minutes.
-
Add 500 µL of mobile phase to dilute the reaction mixture and stop the reaction.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 60:40 (v/v) Acetonitrile / 0.1% Phosphoric Acid in Water. Rationale: An acidic mobile phase ensures good peak shape for the amide derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Validation Parameters for Chiral HPLC Method
Validation for a chiral method has specific requirements, particularly concerning the limit of quantitation (LOQ) for the undesired enantiomer.
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Inject derivatized blank, individual enantiomers (if available), and the racemate. | Baseline resolution (Rs > 1.5) between the two diastereomeric peaks. |
| Linearity (Minor) | Prepare and inject the undesired enantiomer over a range from the LOQ to a level expected in the sample (e.g., 0.1% to 2.0% of the major peak area). | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Minor) | Spike the pure major enantiomer with known amounts of the minor enantiomer at 3 levels (e.g., LOQ, 0.5%, 1.0%). | Recovery between 80.0% and 120.0% for the minor enantiomer. |
| Precision (Minor) | Repeatability: 6 replicate injections of a sample containing a low level (e.g., 1.0%) of the minor enantiomer. | RSD ≤ 10.0% for the minor enantiomer. |
| LOQ | Quantify the lowest concentration of the minor enantiomer that can be determined with acceptable precision and accuracy. Typically S/N ratio of 10:1. | Precision (RSD) ≤ 15.0% and Accuracy within 80-120%. |
| Robustness | Systematically vary parameters (e.g., mobile phase composition ±2%, column temp ±2°C, flow rate ±0.1 mL/min). | Resolution (Rs) must remain > 1.5. The % area of the minor enantiomer should not change significantly. |
Visualizing the Validation & Cross-Comparison Workflows
To effectively manage the validation process and decide which method to apply, we can visualize the workflows.
Caption: ICH Q2(R1) based analytical method validation workflow.
Caption: Decision tree for selecting the appropriate analytical method.
Cross-Validation: A Comparative Summary
Cross-validation is the ultimate test of analytical integrity, where two distinct methods are used to analyze the same sample. The results should be concordant, providing a high degree of confidence in the data.
| Feature | GC-FID Method (with TMS derivatization) | HPLC-UV Method (with chiral derivatization) | Senior Scientist's Verdict |
| Primary Application | Purity assay, quantification of cis/trans diastereomers, related substances. | Enantiomeric purity, quantification of the undesired enantiomer. | The methods are complementary, not redundant. GC is the workhorse for achiral quality, while HPLC is essential for the critical chiral attribute. |
| Instrumentation | Standard GC-FID system. | Standard HPLC-UV/DAD system. | Both instruments are standard in any pharmaceutical QC lab, making implementation straightforward. |
| Sample Throughput | Moderate. Derivatization requires heating, but GC run times can be fast. | High. Derivatization is rapid at room temperature. | For routine checks, HPLC may have a slight edge in speed from sample to result. |
| Sensitivity | High (FID is sensitive to hydrocarbons). | Very High (Naphthalene moiety provides a strong UV signal). | HPLC is superior for trace-level analysis of the chiral impurity due to the highly sensitive derivatization tag. |
| Robustness | Generally very robust, but silyl derivatives can be sensitive to moisture. | Robust. Amide derivatives are very stable. | The HPLC method's chemical stability is a key advantage for routine testing and transfer between labs. |
| Cost & Complexity | Derivatizing agents are common. Method is straightforward. | Chiral derivatizing agent may be more expensive. Procedure is simple. | The cost difference is generally negligible compared to the importance of the data. Both methods are of similar complexity. |
| Orthogonal Value | High. Separation is based on volatility and boiling point. | High. Separation is based on polarity and partitioning. | Using both methods provides powerful, orthogonal data. For an Out-of-Specification (OOS) investigation, analyzing a sample by both GC and HPLC would provide incontrovertible evidence. |
Conclusion
For a complete analytical characterization of this compound, a single method is insufficient. A cross-validation approach utilizing both a robust GC-FID method for achiral purity and diastereomer content and a highly specific chiral HPLC-UV method for enantiomeric purity is the scientifically sound strategy. The GC method, leveraging TMS derivatization, provides reliable quantification of bulk purity. The HPLC method, using a chiral derivatizing agent, elegantly solves the dual problems of UV invisibility and enantiomer separation on standard equipment. By validating both methods according to ICH Q2(R1) guidelines, a drug development professional can be fully confident in the quality of this critical pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. wjarr.com [wjarr.com]
- 11. starodub.nl [starodub.nl]
- 12. ICH Official web site : ICH [ich.org]
- 13. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Amine Protection in 3-Aminocyclobutanol Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. The 3-aminocyclobutanol scaffold is a privileged motif in modern drug discovery, valued for its ability to introduce conformational rigidity and provide diverse vectors for substitution. However, the presence of both a primary amine and a hydroxyl group necessitates a carefully considered protection strategy to achieve selective functionalization. This guide provides an in-depth comparison of the efficacy of common amine protecting groups—Boc, Cbz, and Fmoc—for this compound, supported by experimental insights and protocols.
The Critical Role of Protecting Groups for this compound
The reactivity of the primary amine in this compound can interfere with desired reactions at the hydroxyl group or other subsequent transformations. Therefore, temporary masking of the amine functionality is crucial. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under a variety of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups or the cyclobutane ring.
-
Orthogonal to other protecting groups that may be employed, particularly for the hydroxyl group.[1]
This guide will focus on the practical application and comparative performance of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine in this compound.
Comparative Efficacy of Protecting Groups
The choice of protecting group significantly impacts the overall synthetic route. Here, we compare the key characteristics of Boc, Cbz, and Fmoc groups in the context of this compound chemistry.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality & Considerations |
| Boc | Mildly basic (e.g., NaHCO₃, Et₃N), Boc₂O | Acidic (e.g., TFA, HCl in dioxane) | Stable to bases, hydrogenolysis, and mild reducing agents. | Orthogonal to Cbz and Fmoc. The steric bulk of the Boc group can influence the stereoselectivity of subsequent reactions on the cyclobutane ring.[1] |
| Cbz | Basic (e.g., NaHCO₃, aq. NaOH), Cbz-Cl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and mildly basic conditions. | Orthogonal to Boc and Fmoc. Hydrogenolysis conditions may affect other reducible functional groups in the molecule. |
| Fmoc | Basic (e.g., NaHCO₃, pyridine), Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Stable to acidic conditions and catalytic hydrogenation. | Orthogonal to Boc and Cbz. The fluorenyl group can introduce solubility challenges in some solvent systems. |
Experimental Protocols and Insights
The following sections provide detailed, step-by-step protocols for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups. These protocols are based on established methodologies and provide a framework for practical application.
I. tert-Butyloxycarbonyl (Boc) Protection
The Boc group is arguably the most common amine protecting group due to its ease of introduction and clean, acidic deprotection. For this compound, the protection can be efficiently achieved starting from a precursor, 3-aminocyclobutanone, followed by stereoselective reduction.
Caption: Workflow for Boc protection of 3-aminocyclobutanone and subsequent reduction.
Materials:
-
3-(Boc-amino)cyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (to a concentration of 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the aqueous layer and extract it three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.
Expert Insight: The use of a sterically demanding hydride reagent like LiAl(OtBu)₃H at low temperature favors the cis-diastereomer by attacking the carbonyl from the face opposite to the bulky Boc-amino group.[1] For the synthesis of the trans-isomer, enzymatic reduction using a ketoreductase (KRED) has been shown to be highly effective.[1]
Caption: Deprotection of Boc-protected this compound.
Procedure:
-
Dissolve the Boc-protected this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents, or a 20-50% solution of TFA in DCM) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the TFA salt of this compound, can often be used directly in the next step or neutralized with a mild base.
II. Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a classic amine protecting group, valued for its stability to a wide range of conditions and its removal by catalytic hydrogenation, which is orthogonal to both acid- and base-labile groups.
Caption: Workflow for the Cbz protection of this compound.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate (1:1).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equivalents) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The Schotten-Baumann conditions (biphasic with a mild base) are effective for the Cbz protection of amino alcohols, minimizing side reactions such as the formation of the corresponding carbonate at the hydroxyl group.
Caption: Deprotection of Cbz-protected this compound via catalytic hydrogenation.
Procedure:
-
Dissolve the Cbz-protected this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
III. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is a staple in solid-phase peptide synthesis due to its base-lability, providing an orthogonal deprotection strategy to the acid-labile Boc and hydrogenation-labile Cbz groups.
Caption: Workflow for the Fmoc protection of this compound.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of 1,4-dioxane and a saturated aqueous solution of sodium bicarbonate (1:1).
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise at room temperature.
-
Stir the mixture for 4-6 hours, monitoring by TLC.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: While Fmoc-Cl is commonly used, Fmoc-OSu can be a milder alternative, sometimes leading to cleaner reactions and easier purification.
Caption: Deprotection of Fmoc-protected this compound.
Procedure:
-
Dissolve the Fmoc-protected this compound in N,N-dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by an appropriate workup or chromatography to remove the dibenzofulvene-piperidine adduct.
Conclusion and Recommendations
The choice of an amine protecting group for this compound is highly dependent on the overall synthetic strategy, particularly the nature of other functional groups present and the planned subsequent reactions.
-
Boc is an excellent choice for general purposes, offering robust protection and straightforward deprotection. Its steric bulk can also be strategically employed to influence diastereoselectivity in reactions on the cyclobutane ring.
-
Cbz provides a valuable orthogonal protection strategy when acid- and base-labile groups are present. However, the need for catalytic hydrogenation requires careful consideration of other potentially reducible functionalities.
-
Fmoc is the protecting group of choice when orthogonality to both acid- and hydrogenation-labile groups is required. Its base-lability makes it ideal for complex syntheses where multiple protecting groups are employed.
By understanding the nuances of each protecting group and employing the appropriate experimental conditions, researchers can effectively navigate the synthesis of complex molecules incorporating the valuable this compound scaffold.
References
A Senior Application Scientist's Guide to 3-Aminocyclobutanol: A Comparative Analysis of Applications and Limitations in Modern Synthesis
In the landscape of synthetic chemistry, the quest for novel molecular scaffolds that impart unique three-dimensional character and biological activity is perpetual. Among the vast arsenal of organic building blocks, small, strained ring systems have garnered significant attention for their ability to provide rigid conformational constraints and novel exit vectors for molecular elaboration.[] 3-Aminocyclobutanol, a bifunctional molecule featuring both an amino and a hydroxyl group on a strained four-membered ring, has emerged as a particularly valuable intermediate in medicinal chemistry and materials science.[2][3]
This guide provides an in-depth analysis of the applications and inherent limitations of this compound. We will explore its role in the development of therapeutic agents, compare its performance and synthetic challenges against other common amino alcohols, and provide detailed experimental protocols to illustrate key transformations. Our objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective on when and why to employ this unique chemical entity.
The Strategic Value of the Cyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized to confer advantageous properties upon drug candidates.[3] Its puckered, three-dimensional structure is a significant departure from the flat, aromatic rings that dominate many fragment libraries.[4] This non-planar geometry can improve aqueous solubility and provide unique vectors for substituents to probe biological space. Furthermore, the inherent strain of the cyclobutane ring can influence bond lengths and angles, potentially leading to stronger interactions with biological targets.[3] this compound capitalizes on these features, offering two orthogonal functional handles—the amine and the alcohol—for derivatization, making it a versatile precursor for creating diverse chemical libraries.[2]
Applications in Drug Discovery and Beyond
The unique stereochemistry and bifunctionality of this compound make it a powerful building block for complex molecules with potential therapeutic properties.[2][5]
Antiviral and Anticancer Agents
The cyclobutane motif is a key structural element in a wide range of naturally occurring and synthetic compounds with demonstrated biological activity.[6] this compound serves as a crucial intermediate in the synthesis of novel compounds explored for their potential as antiviral and anticancer agents.[2] The rigid cyclobutane core helps to position pharmacophoric groups in a precise spatial arrangement, which is critical for potent and selective interaction with biological targets like enzymes or receptors.[3] For instance, derivatives of this compound are investigated as components of nucleoside analogues and other small molecules designed to inhibit viral replication or cancer cell proliferation.[2][7][8]
Chiral Ligands and Catalysts
In the field of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral amino alcohols are indispensable.[9][10] this compound can serve as a precursor for the development of novel chiral ligands and catalysts.[2] The defined spatial relationship between the amino and hydroxyl groups, fixed by the cyclobutane ring, can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in catalytic transformations.
Scaffolds in Materials Science
Beyond pharmaceuticals, the applications of this compound extend to materials science.[2] Its bifunctional nature allows it to be incorporated into polymers and other materials, creating novel structures with unique properties.[11][12] For example, it can be used to design functional monomers for the synthesis of poly(ester amide) elastomers, which have potential applications in creating biodegradable scaffolds for tissue engineering.[13][14]
Synthetic Challenges and Limitations
While a valuable building block, the synthesis and manipulation of this compound are not without significant challenges. These limitations must be carefully considered when planning a synthetic route.
Stereoselectivity: The Primary Hurdle
The most significant challenge in working with this compound is controlling its stereochemistry. Achieving high selectivity for either the cis or trans isomer, as well as controlling enantioselectivity for chiral applications, is a primary hurdle.[15]
-
Diastereoselectivity: The reduction of a 3-aminocyclobutanone precursor can lead to a mixture of cis and trans isomers. The choice of reducing agent is critical. Sterically demanding hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), tend to favor the formation of the cis isomer by attacking from the less hindered face. Conversely, enzymatic reductions or other specific reagents may favor the trans isomer.[15]
-
Enantioselectivity: Achieving high enantiomeric excess often requires the use of chiral catalysts, auxiliaries, or enzymes, which can be sensitive to the substrate and reaction conditions.[15] Catalyst poisoning and substrate-catalyst mismatch are common issues that require careful optimization.[15]
Caption: Decision workflow for stereoselective synthesis of 3-aminocyclobutanols.
Inherent Ring Strain
The cyclobutane ring possesses significant angle strain. This inherent strain can lead to undesired side reactions, such as ring-opening or rearrangement, particularly under harsh acidic, basic, or thermal conditions.[15] Synthetic chemists must choose reaction conditions and reagents carefully to preserve the four-membered ring integrity throughout a multi-step synthesis.[8]
Protecting Group Strategy
The presence of two reactive functional groups—an amine and a hydroxyl—necessitates a robust protecting group strategy.[15] The protecting groups chosen must be stable to the reaction conditions used for subsequent modifications and must be selectively removable without damaging the cyclobutane core or other sensitive functionalities in the molecule. This adds steps to the overall synthesis, potentially lowering the overall yield.[15]
Comparative Analysis with Alternative Amino Alcohols
The decision to use this compound is best made by comparing its attributes to other commonly used amino alcohols.
| Feature | This compound | 3-Aminocyclopentanol | 4-Aminocyclohexanol | Acyclic Amino Alcohols (e.g., 2-Amino-1-butanol) |
| Ring Size/Flexibility | 4-membered; Rigid, puckered | 5-membered; More flexible | 6-membered; Chair/boat conformers | Acyclic; Highly flexible |
| Key Structural Features | Provides unique 3D exit vectors; High strain energy.[3] | Lower ring strain; multiple low-energy conformations. | Low ring strain; well-defined axial/equatorial positions.[16] | Conformationally mobile; often readily available as pure enantiomers.[9] |
| Common Applications | Scaffolds for antivirals, anticancer agents; Chiral ligands.[2][6] | Chiral auxiliaries; Synthesis of natural products and pharmaceuticals.[17] | Intermediate in pharmaceuticals (e.g., Ambroxol); Building block for catalysts.[16] | Chiral building blocks for drug development; Asymmetric catalysis.[9] |
| Primary Synthetic Challenge | Control of cis/trans stereoselectivity; Ring instability under harsh conditions.[15] | Controlling stereochemistry across multiple centers.[17] | Separation of cis/trans isomers; Controlling stereochemistry.[16] | Can be less effective at inducing rigidity in a final molecule. |
Experimental Protocols
To provide a practical context, we describe a validated protocol for the stereoselective synthesis of cis-3-(Boc-amino)cyclobutanol. This protocol highlights the causality behind experimental choices aimed at achieving high diastereoselectivity.
Protocol 1: Diastereoselective Reduction to cis-3-(Boc-amino)cyclobutanol[16]
This procedure leverages a sterically bulky reducing agent to control the direction of hydride attack on the cyclobutanone, favoring the formation of the cis alcohol.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial for maximizing selectivity by minimizing the kinetic energy of the reactants.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes. Rationale: LiAl(OtBu)₃H is a large, sterically demanding hydride source. It preferentially attacks the carbonyl from the face opposite to the bulky Boc-amino group, resulting in the desired cis-diol product.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Rationale: This safely neutralizes the reactive hydride reagent and helps in the subsequent work-up by chelating aluminum salts.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target cis-3-(Boc-amino)cyclobutanol.
Troubleshooting & Optimization[16]
-
Issue: Low diastereoselectivity (significant formation of the trans isomer).
-
Potential Cause: The reducing agent may not be sterically hindered enough, or the temperature may have risen during the addition.
-
Solution: Ensure the reaction is maintained at -78 °C throughout the addition. Verify the quality and purity of the LiAl(OtBu)₃H. The protecting group on the amine can also influence the direction of attack; consider alternatives if selectivity remains low.
Conclusion
This compound is a potent and valuable building block for chemists seeking to introduce conformational rigidity and three-dimensionality into their target molecules. Its successful application in the synthesis of potential antiviral and anticancer agents underscores its importance in drug discovery.[2][6] However, its utility is tempered by significant synthetic challenges, most notably the control of stereochemistry and the management of inherent ring strain.[15] By understanding these limitations and making informed comparisons with alternative amino alcohols, researchers can strategically leverage the unique properties of the this compound scaffold to accelerate the development of novel chemical entities with tailored functions.
References
- 2. This compound [myskinrecipes.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 7. Synthesis and evaluation of anticancer and anti-invasive properties of 3-aminowithaferin A and its imine congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The biomaterialist’s task: scaffold biomaterials and fabrication technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jabonline.in [jabonline.in]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Aminocyclobutanol
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of responsible science. This guide provides an in-depth, step-by-step protocol for the safe disposal of 3-aminocyclobutanol, moving beyond a simple checklist to explain the rationale behind each critical action. Our goal is to empower you with the knowledge to maintain a safe laboratory environment, ensuring that every aspect of your research, including waste management, is conducted with the highest degree of scientific rigor and care.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the subject compound is paramount. This compound and its common salt, this compound hydrochloride, are amino alcohol compounds utilized in organic synthesis.[1][2] While comprehensive toxicological data is not extensively documented, the available Safety Data Sheets (SDS) provide a clear indication of its primary hazards.
Hazard Identification Summary:
| Hazard Class | Classification | Key Precautionary Statements |
| Skin Irritation | Category 2 | Causes skin irritation.[3][4] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[3][4][5] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
This table summarizes the primary hazards associated with this compound and its hydrochloride salt, as identified in supplier Safety Data Sheets.
The core takeaway is that this compound is an irritant. The amino group can impart basic properties, while the alcohol functional group can also contribute to its reactivity. The primary routes of exposure are through skin/eye contact and inhalation of vapors or aerosols.[3] Therefore, all subsequent handling and disposal procedures are designed to mitigate these specific risks.
Pre-Disposal Operations: Ensuring a Safe Foundation
Proper disposal begins long before the waste container is sealed. It starts with safe handling and storage practices that minimize risk from the moment the reagent arrives in the lab.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of the chemical.
-
Eye Protection : Wear chemical safety goggles or a face shield.[3][6] This is non-negotiable due to the compound's classification as a serious eye irritant. Standard safety glasses do not provide a sufficient seal against splashes or vapors.
-
Hand Protection : Use compatible, chemical-resistant gloves.[3][6] While specific breakthrough times for this compound are not always available, nitrile or neoprene gloves are generally recommended for amino alcohols. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[3][7] For larger quantities or in situations with a higher risk of splashing, a PVC apron should be worn over the lab coat.[3]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or mists.[3][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
Segregation and Storage of Waste
Proper segregation is a critical step in preventing dangerous chemical reactions within a waste container.
-
Incompatible Materials : Avoid mixing this compound waste with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] The amino group can react exothermically with acids, and as an alcohol, it can react with strong oxidizing agents.
-
Waste Container Selection : Use only designated, approved hazardous waste containers.[8][9] The container must be made of a material compatible with this compound and be able to be securely sealed to prevent leaks or the escape of vapors.[8][10] High-density polyethylene (HDPE) carboys are a common and appropriate choice. Never use food-grade containers like milk jugs.[8]
-
Labeling : All waste containers must be clearly and accurately labeled.[9][11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container
-
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste, from the point of generation to final pickup.
Waste Collection at the Source
-
Designated Waste Container : Place a properly labeled hazardous waste container in the fume hood or designated work area where the this compound is being used.
-
Transferring Waste : Carefully transfer the waste solution or unwanted solid material into the designated container using a funnel or other appropriate transfer device to minimize drips and splashes.
-
Container Management : Keep the waste container closed at all times except when actively adding waste.[8][9] This is one of the most common regulatory violations and is crucial for preventing the release of vapors into the laboratory atmosphere.[8]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash or recycled.
-
Triple Rinsing : Rinse the empty container with a suitable solvent (e.g., water, followed by acetone or ethanol) a minimum of three times.
-
Collect Rinsate : The rinsate from these cleaning steps is considered hazardous waste and must be collected in your designated this compound (or compatible organic solvent) waste container.[12]
-
Deface Label : After rinsing and allowing the container to dry, completely remove or deface the original chemical label.[12]
-
Final Disposal : Once decontaminated, the container can be disposed of according to your institution's policies for non-hazardous lab waste.[12]
Managing Spills
In the event of a spill, a swift and correct response is critical to ensure safety.
-
Alert and Evacuate : Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the area.[3]
-
Control Vapors : Ensure adequate ventilation to disperse vapors, typically by working within a fume hood.[3]
-
Containment : For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[3][5]
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[3]
Disposal Pathway Decision Framework
The final disposal of chemical waste is a regulated process that must be handled by licensed professionals. Your role as a researcher is to ensure the waste is properly accumulated, labeled, and prepared for pickup.
Caption: Decision workflow for proper handling and accumulation of this compound waste.
The ultimate fate of the collected waste is determined by your institution's environmental health and safety (EH&S) department and its licensed waste management partners. The most common disposal methods include:
-
Incineration : The waste is burned in a licensed hazardous waste incinerator, often after being mixed with a suitable combustible material.[3][5] This is a highly effective method for destroying organic compounds.
-
Landfill : In some cases, solidified or stabilized waste may be buried in a specially licensed landfill designed to accept chemical waste.[3]
Never attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[5][7] This can lead to environmental contamination and places you and your institution in violation of federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[8][13]
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process rooted in a fundamental understanding of its chemical hazards. By adhering to these detailed procedures—from wearing the correct PPE to ensuring proper labeling and segregation—you contribute to a robust culture of safety. This diligence protects you, your colleagues, and the environment, ensuring that your valuable research can proceed without compromising safety or regulatory compliance.
References
- 1. This compound [myskinrecipes.com]
- 2. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Aminocyclobutanol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. 3-Aminocyclobutanol and its derivatives are valuable building blocks in medicinal chemistry, but their handling requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for safely managing this compound, from initial receipt to final disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety within your laboratory.
Hazard Profile of this compound: The 'Why' Behind the 'What'
Understanding the inherent risks of a chemical is the foundation of any safety protocol. This compound, in its various forms including hydrochloride salts, is classified with specific hazard statements that dictate our protective measures.
The primary hazards associated with this compound are:
-
H315: Causes skin irritation. [1]
While toxicological properties have not been exhaustively investigated, these classifications demand that we prevent the compound from coming into contact with the skin, eyes, or respiratory system.[3][4] Our entire PPE strategy is built around creating reliable barriers against these routes of exposure.
The Core PPE Ensemble: Your Non-Negotiable Laboratory Armor
For any procedure involving this compound, a baseline level of protection is mandatory. This core ensemble is designed to mitigate risks during low-concentration work or when handling sealed containers.
-
Eye Protection: Chemical Splash Goggles
-
The Rationale: this compound is classified as a serious eye irritant.[1][2] Standard safety glasses offer insufficient protection against splashes, which can easily reach the eye from the sides or top. Chemical splash goggles form a seal around the eyes, providing comprehensive protection. In case of contact, eyes should be rinsed thoroughly for at least 15 minutes, and medical attention should be sought.[3]
-
Protocol Standard: Always wear ANSI Z87.1-rated or EN 166-compliant chemical splash goggles.
-
-
Hand Protection: Nitrile Gloves
-
The Rationale: To prevent skin irritation, direct contact must be avoided.[1] Nitrile gloves provide an excellent barrier against incidental contact with solids and solutions. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Protocol Standard: Wear properly sized, powder-free nitrile gloves. For extended work or when handling larger quantities, consider double-gloving. Always wash hands thoroughly with soap and water after removing gloves.[3]
-
-
Body Protection: Laboratory Coat
-
The Rationale: A lab coat protects your skin and personal clothing from contamination by dust or small splashes.
-
Protocol Standard: A flame-resistant lab coat, fully buttoned with sleeves rolled down, should be worn at all times in the laboratory.
-
Task-Specific Protocols and Engineering Controls
Different laboratory operations present varying levels of risk, requiring an escalation in PPE and the use of engineering controls. The principle is simple: as the risk of exposure increases, so must the level of protection.
| Task / Operation | Required Engineering Control | Minimum Required PPE | Rationale for Escalation |
| Receiving & Storage | Well-ventilated storage area | Core Ensemble (Lab Coat, Goggles, Gloves) | To protect against exposure from a potentially compromised container during inspection and transport. |
| Weighing Solid Compound | Certified Chemical Fume Hood | Core Ensemble + Respiratory Protection (N95) | The solid form presents a significant dust and aerosol inhalation hazard, which may cause respiratory irritation.[2][3] An N95 respirator mitigates this risk. |
| Preparing Solutions | Certified Chemical Fume Hood | Core Ensemble + Face Shield | The risk of a significant splash is highest during dissolution and transfer. A face shield worn over goggles protects the entire face. |
| Handling >10g / Spills | Certified Chemical Fume Hood | Core Ensemble + Face Shield + Chemical Apron | Larger quantities increase the risk of significant body exposure from spills. A PVC or similar chemical-resistant apron provides an additional barrier.[1] |
Experimental Protocol: Weighing Solid this compound
-
Preparation: Before bringing the chemical into the workspace, don the Core PPE Ensemble (lab coat, goggles, gloves).
-
Engineering Control: Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm).
-
Respiratory Protection: Don a fit-tested N95 respirator before handling the unsealed container.
-
Handling: Place the container, a weigh boat, and necessary spatulas inside the fume hood. Open the container inside the hood to contain any dust.
-
Weighing: Carefully transfer the desired amount of solid to the weigh boat, minimizing any actions that could create airborne dust.
-
Closure: Securely close the primary container.
-
Clean-up: Gently wipe down the spatula and work surface with a damp cloth to collect any residual dust before removing items from the hood. Dispose of the cloth as hazardous waste.
-
Doffing: Remove PPE in the correct order (gloves first, then lab coat, then face/eye protection) and wash hands immediately.
Diagram: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Logical workflow for donning and doffing PPE to minimize exposure.
Spill and Disposal Management Plan
Safe handling extends to managing unexpected events and proper disposal.
Accidental Release Measures
-
Minor Spill (Solid):
-
Major Spill:
Waste Disposal Protocol
All materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4] Do not dispose of this material down the drain.[3]
Diagram: Hazardous Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
